molecular formula C10H22S B1583518 Diisopentyl sulfide CAS No. 544-02-5

Diisopentyl sulfide

Cat. No.: B1583518
CAS No.: 544-02-5
M. Wt: 174.35 g/mol
InChI Key: JWEWNTJADCWFRP-UHFFFAOYSA-N
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Description

Diisopentyl sulfide is a useful research compound. Its molecular formula is C10H22S and its molecular weight is 174.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(3-methylbutylsulfanyl)butane
Source PubChem
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InChI

InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JWEWNTJADCWFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060264
Record name Butane, 1,1'-thiobis[3-methyl-
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Molecular Weight

174.35 g/mol
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CAS No.

544-02-5
Record name 1,1′-Thiobis[3-methylbutane]
Source CAS Common Chemistry
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Record name Butane, 1,1'-thiobis(3-methyl-
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Record name Butane, 1,1'-thiobis[3-methyl-
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Record name Butane, 1,1'-thiobis[3-methyl-
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Foundational & Exploratory

Diisopentyl Sulfide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of diisopentyl sulfide (CAS No. 544-02-5), a dialkyl sulfide with emerging applications in materials science and as a versatile intermediate in organic synthesis. This document details its core chemical and physical properties, molecular structure, and characteristic spectroscopic signatures. A comprehensive overview of its synthesis, including a detailed experimental protocol, and a discussion of its chemical reactivity are presented. While direct applications in drug development are not extensively documented, the significance of the thioether moiety in medicinal chemistry is discussed to provide context for its potential in pharmaceutical research. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of this compound.

Introduction

This compound, also known as isoamyl sulfide or 1,1'-thiobis(3-methylbutane), is an organic sulfur compound belonging to the thioether (or sulfide) class. Its structure features a central sulfur atom bonded to two isopentyl groups.[1] Like many thioethers, it is a colorless liquid with a characteristic unpleasant odor.[2] While its primary documented applications are as a metal extractant and a chemical intermediate, the unique properties imparted by the thioether functional group suggest a broader potential in various fields of chemical synthesis and materials science.[3][4] The nucleophilicity of the sulfur atom and its ability to be oxidized to sulfoxides and sulfones make this compound a potentially valuable building block in the synthesis of more complex molecules.[5] This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of two isopentyl (3-methylbutyl) groups linked by a sulfur atom. The molecule is achiral.[1]

Figure 1: 2D Molecular Structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 544-02-5[3]
Molecular Formula C₁₀H₂₂S[1]
Molecular Weight 174.35 g/mol [1]
Appearance Colorless liquid[2]
Odor Unpleasant[2]
Boiling Point 49 °C at 0.1 mm Hg[6]
Density 0.834 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.453[6]

Synthesis of this compound

The most common and straightforward method for the synthesis of symmetrical dialkyl sulfides like this compound is the reaction of an alkyl halide with sodium sulfide. This is a nucleophilic substitution reaction (SN2) where the sulfide ion acts as the nucleophile.

General Reaction Scheme

Synthesis_Scheme 2 Isopentyl Halide 2 (CH₃)₂CHCH₂CH₂-X This compound ( (CH₃)₂CHCH₂CH₂ )₂S 2 Isopentyl Halide->this compound Sodium Sulfide Na₂S Sodium Sulfide->this compound Sodium Halide 2 NaX

Figure 2: General synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from a general method for the preparation of dialkyl and alkyl aryl thioethers.[7]

Materials:

  • Isopentyl bromide (1-bromo-3-methylbutane)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but can improve yield.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water.

  • Add ethanol to the flask, followed by isopentyl bromide. The molar ratio of isopentyl bromide to sodium sulfide should be approximately 2:1.

  • If using a phase-transfer catalyst, add it to the reaction mixture (approximately 1-5 mol%).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Chemical Reactivity

The chemistry of this compound is dominated by the properties of the sulfur atom, which possesses two lone pairs of electrons, making it a good nucleophile.[8]

Nucleophilic Reactions: Formation of Sulfonium Salts

As a nucleophile, this compound readily reacts with electrophiles, such as alkyl halides, to form trialkylsulfonium salts.[8] These salts are themselves potent alkylating agents.[5]

Sulfonium_Salt_Formation This compound ( (CH₃)₂CHCH₂CH₂ )₂S Sulfonium Salt [ ( (CH₃)₂CHCH₂CH₂ )₂S-R ]⁺ X⁻ This compound->Sulfonium Salt Alkyl Halide R-X Alkyl Halide->Sulfonium Salt

Figure 3: Formation of a trialkylsulfonium salt.

Oxidation Reactions

The sulfur atom in this compound can be easily oxidized to form a sulfoxide and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.[5]

  • Oxidation to Sulfoxide: Mild oxidizing agents such as hydrogen peroxide or sodium periodate are typically used to convert sulfides to sulfoxides.

  • Oxidation to Sulfone: Stronger oxidizing agents like potassium permanganate or peroxy acids (e.g., m-CPBA) will oxidize the sulfide directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone.

These oxidation reactions are crucial in synthetic organic chemistry as sulfoxides and sulfones are important functional groups in many biologically active molecules and synthetic intermediates.[9]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the isopentyl groups. One would anticipate a multiplet for the methine proton (-CH), a triplet for the methylene protons adjacent to the sulfur (-CH₂-S), a multiplet for the other methylene protons (-CH₂-), and a doublet for the six methyl protons (-CH₃).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the isopentyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum of a dialkyl sulfide is generally simple. The most characteristic feature is the C-S stretching vibration, which is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹. The spectrum will also be dominated by strong C-H stretching and bending vibrations from the alkyl chains.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 174. Common fragmentation patterns for dialkyl sulfides include cleavage of the C-S bond and the C-C bonds of the alkyl chains. A prominent fragment would likely be the loss of an isopentyl radical, resulting in a peak at m/z = 103.

Applications and Relevance in Drug Development

This compound is primarily utilized as a metal extractant and as an intermediate in chemical synthesis.[4] While there is no direct evidence of its use as an active pharmaceutical ingredient, the thioether functional group is a common motif in a wide range of pharmaceuticals.[4] Thioethers are present in drugs for various therapeutic areas, including cardiovascular, anti-inflammatory, and anti-infective agents. The sulfur atom in a thioether can engage in important interactions with biological targets and can influence the pharmacokinetic properties of a molecule. Furthermore, the ability to oxidize thioethers to sulfoxides and sulfones provides a handle for modifying the polarity and metabolic stability of drug candidates. Therefore, this compound serves as a valuable, albeit simple, model compound and potential starting material for the synthesis of more complex sulfur-containing molecules with potential therapeutic applications.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[10] It has an unpleasant odor and should be used in a well-ventilated area, preferably a fume hood.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][10]

Conclusion

This compound is a fundamental dialkyl sulfide with well-defined chemical and physical properties. Its synthesis is straightforward, and its reactivity, centered on the nucleophilic sulfur atom, allows for a variety of chemical transformations. While its direct applications in drug development are not prominent, its structural simplicity and the importance of the thioether functional group in medicinal chemistry make it a relevant compound for researchers in organic synthesis and pharmaceutical sciences. This guide provides the essential technical information to enable its safe and effective use in a research and development setting.

References

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Diisopentyl Sulfide

Introduction: The Significance of this compound

This compound (also known as diisoamyl sulfide or 1,1'-thiobis(3-methylbutane)), CAS No. 544-02-5, is a symmetrical thioether with the chemical formula C10H22S.[1] As a member of the dialkyl sulfide family, it serves critical functions in various chemical applications. Its primary utility is as a highly effective metal extractant, particularly for precious metals, and as a versatile intermediate in the synthesis of more complex organosulfur compounds.[2] This guide provides an in-depth exploration of the core synthetic pathways to this compound, focusing on the mechanistic rationale behind procedural choices and providing actionable protocols for laboratory application.

Core Synthesis Pathways: A Mechanistic Approach

The synthesis of symmetrical dialkyl sulfides like this compound is dominated by nucleophilic substitution reactions. The choice of pathway often depends on the availability of starting materials, desired purity, scalability, and safety considerations, particularly the handling of malodorous reagents. We will explore the two most robust and field-proven methodologies.

Pathway 1: Direct Sulfidation of Isopentyl Halides with Sodium Sulfide

This is the most direct and atom-economical approach for synthesizing symmetrical sulfides. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where two equivalents of an isopentyl halide react with a sulfide source, typically anhydrous or hydrated sodium sulfide (Na2S).[3]

Causality Behind Experimental Choices:
  • Nucleophile: Sodium sulfide provides the potent S2- nucleophile. In solution, this dianion is a strong base and nucleophile. The reaction proceeds in two stages: the first SN2 reaction forms the sodium isopentylthiolate intermediate ( (CH3)2CHCH2CH2S-Na+ ), which is an even more potent nucleophile than the sulfide ion itself. This intermediate then rapidly attacks a second molecule of the isopentyl halide to yield the final product.[4]

  • Leaving Group: The choice of halide on the isopentyl substrate is critical. Isopentyl bromide is often preferred over isopentyl chloride due to the better leaving group ability of the bromide ion, which accelerates the SN2 reaction rate. Isopentyl iodide, while even more reactive, is typically more expensive.

  • The Challenge of Immiscibility & The Role of Phase-Transfer Catalysis (PTC): A significant practical barrier is the poor solubility of inorganic salts like sodium sulfide in the organic solvents required to dissolve the isopentyl halide. This creates a biphasic system with a slow reaction rate limited to the interface. To overcome this, Phase-Transfer Catalysis is employed.[5][6] A catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the sulfide anion from the aqueous (or solid) phase into the organic phase, dramatically increasing the reaction rate and yield.[7][8] The lipophilic cation of the PTC pairs with the sulfide anion, creating an ion pair that is soluble in the organic medium, where it can readily react with the alkyl halide.

Caption: Workflow of Phase-Transfer Catalysis in this compound Synthesis.

Pathway 2: Williamson-Type Synthesis via Isopentyl Thiol

This pathway is the sulfur analog of the well-known Williamson ether synthesis.[9][10] It is a two-step process that is particularly useful when precise control is needed or when synthesizing unsymmetrical sulfides, though it is perfectly applicable for symmetrical ones.

  • Deprotonation: Isopentyl thiol (isopentyl mercaptan) is treated with a strong base to form the highly nucleophilic isopentylthiolate anion.

  • Nucleophilic Attack: The thiolate anion then displaces a halide from a molecule of isopentyl halide in an SN2 reaction.[11][12]

Causality Behind Experimental Choices:
  • Acidity of Thiols: Thiols are significantly more acidic than their alcohol counterparts (pKa ≈ 10-11 for thiols vs. 16-18 for alcohols).[13] This means that relatively mild bases, such as sodium hydroxide or sodium ethoxide, can be used to quantitatively deprotonate the thiol, which is a significant advantage over the strong bases (like NaH) often required for alcohols.[12]

  • Nucleophilicity of Thiolates: Sulfur is larger and more polarizable than oxygen, making thiolate anions exceptionally potent nucleophiles, even more so than alkoxides.[4] This high nucleophilicity ensures a rapid and efficient SN2 reaction, especially with primary alkyl halides like isopentyl bromide.

  • Substrate Choice: The reaction works best with primary or secondary alkyl halides.[3] Isopentyl bromide is an ideal substrate as it is a primary halide, minimizing the risk of competing elimination (E2) reactions.

Caption: Mechanism of the Williamson-Type Synthesis for Thioethers.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Direct Sulfidation (with PTC)Pathway 2: Williamson-Type Synthesis
Primary Reactants Isopentyl Halide, Sodium SulfideIsopentyl Thiol, Isopentyl Halide, Base
Mechanism Double SN2Deprotonation followed by SN2
Key Advantage High atom economy; fewer organic precursors.More controlled; versatile for unsymmetrical sulfides.
Key Disadvantage Requires PTC for good yields; potential for polysulfide byproducts.Requires handling of foul-smelling isopentyl thiol.
Typical Yields 70-95% (with PTC)80-98%
Safety Concern Standard handling of alkyl halides and caustic salts.Extreme malodor of thiol starting material; requires excellent fume hood ventilation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from established procedures for dialkyl sulfide synthesis using PTC.[5]

Materials:

  • Isopentyl bromide (2.0 mol)

  • Sodium sulfide nonahydrate (Na2S·9H2O, 1.0 mol)

  • Tetrabutylammonium bromide (TBAB, 0.05 mol)

  • Toluene (500 mL)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add sodium sulfide nonahydrate (1.0 mol), tetrabutylammonium bromide (0.05 mol), and isopentyl bromide (2.0 mol) dissolved in 500 mL of toluene.

  • Reaction: Heat the mixture to 75-80 °C with vigorous stirring. The biphasic mixture should be stirred efficiently to maximize interfacial contact. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After the reaction is complete (disappearance of isopentyl bromide), cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 200 mL of water (2x) and 200 mL of brine. This removes the inorganic salts and the PTC.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Williamson-Type Synthesis of this compound

This protocol is a sulfur analog of the classic Williamson ether synthesis.[12]

Materials:

  • Isopentyl thiol (1.0 mol)

  • Sodium hydroxide (1.1 mol)

  • Ethanol (500 mL)

  • Isopentyl bromide (1.05 mol)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Thiolate Formation: In a 1 L flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 mol) in 500 mL of ethanol. Cool the solution in an ice bath. (Caution: Perform in a well-ventilated fume hood) . Slowly add isopentyl thiol (1.0 mol) to the basic solution with stirring. Stir for 30 minutes at room temperature to ensure complete formation of the sodium isopentylthiolate.

  • Nucleophilic Substitution: To the thiolate solution, add isopentyl bromide (1.05 mol) dropwise over 30 minutes. A white precipitate of sodium bromide may form.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add 300 mL of water and 300 mL of diethyl ether. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional 100 mL of diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash with 150 mL of water (2x). Dry the ethereal solution over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. Purify the resulting crude product by vacuum distillation.

Conclusion

The synthesis of this compound can be reliably achieved through two primary, robust pathways. The direct sulfidation of isopentyl bromide using sodium sulfide under phase-transfer catalysis offers an atom-economical route, ideal for large-scale production where avoiding highly odorous starting materials is a priority. Alternatively, the Williamson-type synthesis starting from isopentyl thiol provides a highly efficient and controlled method, reflecting classic and reliable organosulfur chemistry. The choice between these methods will ultimately be guided by laboratory infrastructure, cost and availability of reagents, and specific purity requirements.

References
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An In-depth Technical Guide to Diisopentyl Sulfide (CAS 544-02-5)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Diisopentyl sulfide, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and protocols, ensuring a robust and applicable understanding of this compound.

Introduction and Core Properties

This compound (CAS 544-02-5), also known as isoamyl sulfide or 1,1'-thiobis[3-methylbutane], is a symmetrical thioether.[1][2] Structurally, it consists of a central sulfur atom bonded to two isopentyl (or isoamyl) groups. This achiral molecule serves as a valuable intermediate in organic synthesis and as a metal extractant.[2][3] Its characteristic unpleasant odor is a common trait among thioethers.[4][5]

Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 544-02-5[1][2]
Molecular Formula C₁₀H₂₂S[1][2]
Molecular Weight 174.35 g/mol [1][2]
Appearance Colorless to clear liquid[3][4]
Density 0.834 g/mL at 25 °C[1][3]
Boiling Point 79 - 80 °C (literature); 49 °C at 0.1 mmHg[1][4]
Flash Point 84 °C / 183.2 °F[1][4]
Refractive Index (n²⁰/D) 1.453[1]
Purity (Typical) ≥99.0%[3][6]

Synthesis and Purification: A Practical Workflow

The synthesis of symmetrical thioethers like this compound is most commonly and efficiently achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[7] This method's reliability and predictability make it a staple in organic synthesis. The core principle involves the reaction of a sulfur nucleophile with an alkyl halide.

The choice of a strong base in the initial step is critical; it must be potent enough to deprotonate the thiol precursor to form the highly nucleophilic thiolate anion, which then drives the Sₙ2 reaction forward.[7]

Synthesis_Workflow cluster_reactants Step 1: Thiolate Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Workup & Purification Thiol Isopentyl Mercaptan (3-methyl-1-butanethiol) Thiolate Sodium Isopentylthiolate (Nucleophile) Thiol->Thiolate Deprotonation Base Strong Base (e.g., NaH, NaOH) Base->Thiolate Solvent1 Aprotic Solvent (e.g., THF, DMF) Product_Crude Crude this compound Thiolate->Product_Crude Nucleophilic Attack AlkylHalide Isopentyl Bromide (1-bromo-3-methylbutane) AlkylHalide->Product_Crude Workup Aqueous Workup (Quench, Wash) Product_Crude->Workup Drying Drying (e.g., MgSO₄, Na₂SO₄) Workup->Drying Purification Vacuum Distillation Drying->Purification FinalProduct Pure this compound (≥99.0%) Purification->FinalProduct

Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for thioether synthesis.[7][8]

  • Reagent Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium hydrosulfide (NaSH) or a suitable thiol precursor in a polar aprotic solvent like DMF or THF.

  • Thiolate Formation: If starting from isopentyl mercaptan, add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to the solution of the thiol in THF. The cessation of hydrogen gas evolution indicates the complete formation of the sodium isopentylthiolate. This in-situ generation of the thiolate is crucial for maximizing reactivity and yield.

  • Nucleophilic Substitution: Add 1-bromo-3-methylbutane (isopentyl bromide) dropwise to the stirred thiolate solution. The reaction is typically exothermic; maintain the temperature between 25-50 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Quench and Workup: Once the reaction is complete, carefully quench the mixture by pouring it over cracked ice or cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x 50 mL). The choice of solvent is based on the product's solubility and ease of removal.

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[9] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield colorless, pure this compound.[1][9] The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. Each method provides a unique piece of the structural puzzle.

Analytical_Workflow cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Separation cluster_verification Final Verification Sample This compound (Purified Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR GC Gas Chromatography (GC-FID) Sample->GC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assay (≥99%) GC->Purity

Caption: Analytical workflow for this compound.
Spectroscopic and Chromatographic Data

Table 2: Key Analytical Data for this compound

TechniqueExpected ObservationsRationale
¹H NMR Multiplet (~0.9 ppm, 12H), Multiplet (~1.5 ppm, 4H), Multiplet (~1.7 ppm, 2H), Triplet (~2.5 ppm, 4H)These shifts correspond to the -CH₃, -CH₂- (beta to S), -CH-, and -CH₂- (alpha to S) protons, respectively. The integration values confirm the number of protons in each environment.[10][11]
¹³C NMR ~22.5 ppm (CH₃), ~27.5 ppm (CH), ~31.0 ppm (CH₂-S), ~39.0 ppm (CH₂)These chemical shifts are characteristic of the four unique carbon environments in the isopentyl group attached to sulfur.[12]
FT-IR 2850-2960 cm⁻¹ (strong, C-H stretch), 1465 cm⁻¹ (C-H bend), 1365 cm⁻¹ (C-H bend), ~600-800 cm⁻¹ (weak, C-S stretch)The C-H stretching and bending vibrations are prominent. The C-S stretch is often weak and can be difficult to identify definitively.[13][14]
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 174. Key fragments at m/z = 103 [M-C₅H₁₁]⁺, m/z = 71 [C₅H₁₁]⁺, m/z = 43 [C₃H₇]⁺.The molecular ion confirms the molecular weight. Fragmentation patterns arise from cleavage of the C-S and C-C bonds, providing structural evidence.[15]
GC-FID A single major peak with a retention time dependent on the column and method.Gas chromatography is an excellent method for assessing the purity of volatile compounds like this compound. The flame ionization detector (FID) provides quantitative data.[16]

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its role as a chemical intermediate and the broader significance of the thioether moiety make it relevant to the drug development landscape.[3]

  • Synthetic Intermediate: Organic sulfides are versatile building blocks in the synthesis of more complex molecules. The sulfur atom can be selectively oxidized to form sulfoxides and sulfones, which are functional groups present in numerous pharmaceuticals.[17][18][19][20] For instance, the sulfone group is a key component in various drugs.[17]

  • Metal Extraction: The ability of sulfur to coordinate with metals makes this compound useful as a metal extractant in hydrometallurgical processes.[3] This property, while not directly related to drug action, highlights the compound's chelating potential, a concept that is fundamental in designing certain types of drugs or antidotes for metal poisoning.

  • Relevance of the Thioether Scaffold: The thioether linkage is a common structural motif in medicinal chemistry. It can act as a stable, flexible linker between different pharmacophoric elements of a drug molecule. Organosulfur compounds, in general, have been explored for a wide range of biological activities, including antibacterial properties.[21] Although many naturally occurring bioactive sulfur compounds are disulfides, the underlying principle of sulfur's role in biological systems provides a rationale for exploring synthetic thioethers as potential leads.[21] For example, analogs of diallyl sulfide have been investigated for their ability to inhibit cytochrome P450 enzymes, which is relevant to drug metabolism and toxicity studies.[22]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical. This compound is a combustible liquid with a potent, unpleasant odor.[4][5] Its toxicological properties have not been fully investigated, warranting cautious handling.[4]

Table 3: Safety and Handling Guidelines

AspectRecommendationRationale
Personal Protective Equipment (PPE) Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.To prevent contact with skin and eyes.[4]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid ingestion and inhalation. Keep away from heat, sparks, open flames, and hot surfaces.To minimize exposure to vapors and prevent fire hazards.[4][5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.To prevent release of vapors and maintain stability.[4][5]
Fire Fighting Use CO₂, dry chemical powder, or alcohol-resistant foam.Standard procedure for combustible liquid fires.[4]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.To prevent environmental contamination.[4]

Conclusion

This compound (CAS 544-02-5) is a foundational thioether with well-defined physical properties and straightforward synthetic pathways. Its primary value for researchers and drug development professionals lies in its utility as a synthetic intermediate for creating more complex sulfur-containing molecules, such as sulfoxides and sulfones, which are prevalent in modern pharmaceuticals. A thorough understanding of its synthesis, purification, analytical characterization, and safe handling is crucial for its effective and responsible use in the laboratory.

References

  • Organic Syntheses. (n.d.). Diphenyl sulfide. Organic Syntheses. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. GSRS. Retrieved from [Link]

  • Qingdao Scienoc Chemical Co., Ltd. (n.d.). This compound. Qingdao Scienoc Chemical Co., Ltd. Retrieved from [Link]

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  • Jiménez-Serra, I., et al. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes.
  • Raza, H., et al. (2016). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. PubMed. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.7: Interpreting Infrared Spectra. LibreTexts Chemistry. Retrieved from [Link]

  • Foss, F. W., et al. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of disul- fide cleavage pathways of therapeutic peptides. ChemRxiv.
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  • ResearchGate. (n.d.). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]

  • ResearchGate. (2021, June 11). (PDF) Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Strategies for the Detection of Sulfide: A Review | Request PDF. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from [Link]

  • Jiang, B., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Chemistry – A European Journal.
  • Organic Syntheses. (1978). SULFIDE SYNTHESIS IN PREPARATION OF DIALKYL AND ALKYL ARYL SULFIDES: NEOPENTYL PHENYL SULFIDE. Organic Syntheses, 58, 143.
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  • Kroll, J. H., et al. (2024). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism.
  • PubMed. (n.d.). Infrared spectroscopy of solid hydrogen sulfide and deuterium sulfide. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. Retrieved from [Link]

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  • Scholars Research Library. (n.d.). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Scholars Research Library.
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Physical properties of Diisopentyl sulfide (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Diisopentyl Sulfide

Introduction

This compound, also known by its synonyms diisoamyl sulfide and 1,1'-Thiobis(3-methyl-butane), is an organic sulfur compound with the chemical formula C10H22S.[1][2][3][4] With a molecular weight of approximately 174.35 g/mol , this compound is of interest to researchers in various fields, including its use as a metal extractant.[2][4][5] A thorough understanding of its physical properties, such as boiling point and density, is fundamental for its application in scientific research and industrial processes. This guide provides a detailed overview of these properties and the experimental methodologies for their determination.

Core Physical Properties

The boiling point and density are critical physical constants that provide insights into the purity of a substance and are essential for process design and chemical engineering calculations. The accuracy of these values is contingent on the precise control of experimental conditions, namely pressure for boiling point and temperature for density.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below. It is crucial to note the conditions under which these values were measured, as variations in pressure and temperature can significantly affect the results.

Physical PropertyValueConditions
Boiling Point 212.8 °Cat 760 mmHg[1][3]
49 °Cat 0.1 mmHg[6]
Density 0.836 g/cm³Not specified
0.834 g/mLat 25 °C[2][6]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[7] At this temperature, the liquid undergoes a phase transition to a gas. For the determination of the boiling point of a small quantity of an organic compound like this compound, the Thiele tube method is a simple and efficient technique.[8]

Principle of the Thiele Tube Method

The Thiele tube is designed to heat a small sample and a thermometer uniformly with a circulating bath of heating oil. A sample of the liquid is placed in a small fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside the fusion tube. As the apparatus is heated, the air trapped in the capillary tube expands and escapes. When the heating is stopped, the liquid cools, and the pressure inside the capillary tube decreases. The point at which the liquid is drawn into the capillary tube indicates that the vapor pressure of the substance is equal to the atmospheric pressure, and the temperature at this moment is the boiling point.

Experimental Protocol
  • Sample Preparation: Place a few milliliters of this compound into a small fusion tube.

  • Capillary Tube Insertion: Invert a capillary tube (sealed at one end) and place it into the fusion tube containing the sample.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the fusion tube.

  • Thiele Tube Setup: Insert the thermometer and the attached fusion tube into the Thiele tube, ensuring the sample is immersed in the heating oil.[8]

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner. This will induce convection currents in the oil, ensuring uniform heating.[8]

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample. Record this temperature.

Experimental Workflow: Boiling Point Determination

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Place this compound in Fusion Tube B Insert Inverted Sealed Capillary Tube A->B C Attach Fusion Tube to Thermometer D Insert Assembly into Thiele Tube C->D E Heat Thiele Tube Arm (Uniform Heating) F Observe Continuous Stream of Bubbles E->F G Remove Heat and Allow to Cool F->G H Record Temperature when Liquid Enters Capillary G->H Result Boiling Point H->Result

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Experimental Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume.[9] For liquids, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³). The density of a liquid is influenced by temperature, so it is crucial to record the temperature at which the measurement is taken.[9][10]

Principle of Density Measurement

The determination of the density of a liquid involves accurately measuring its mass and volume. A volumetric flask or a pycnometer is commonly used for this purpose to ensure a precise volume measurement. The mass of the liquid is determined by weighing the flask before and after filling it with the substance.

Experimental Protocol
  • Weighing the Empty Flask: Accurately weigh a clean, dry volumetric flask with its stopper (W1).

  • Filling the Flask: Fill the volumetric flask with this compound up to the calibration mark. Ensure the bottom of the meniscus is on the mark.

  • Weighing the Filled Flask: Weigh the volumetric flask containing the this compound with its stopper (W2).

  • Temperature Measurement: Measure and record the temperature of the this compound.

  • Calculating the Mass: The mass of the this compound (m) is the difference between the weight of the filled flask and the empty flask (m = W2 - W1).

  • Determining the Volume: The volume of the this compound (V) is the volume of the volumetric flask.

  • Calculating the Density: The density (ρ) is calculated by dividing the mass by the volume (ρ = m/V).

Experimental Workflow: Density Determination

Density_Workflow cluster_mass Mass Measurement cluster_vol Volume & Temperature cluster_calc Calculation M1 Weigh Empty, Dry Volumetric Flask (W1) M2 Fill Flask with Sample to Calibration Mark M1->M2 M3 Weigh Filled Flask (W2) M2->M3 M4 Calculate Mass (m = W2 - W1) M3->M4 Calc Calculate Density (ρ = m / V) M4->Calc V1 Record Volume of Volumetric Flask (V) V1->Calc T1 Measure Sample Temperature (T) Result Density at T T1->Result Calc->Result

Caption: Workflow for the Determination of Liquid Density.

References

  • Diisoamyl sulfide CAS# 544-02-5 - ChemNet Mall.
  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.
  • Determination of a Boiling Point - Experiment - Vernier.
  • Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu.
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  • This compound | 544-02-5 - ChemicalBook.
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  • This compound(CAS NO.: 544-02-5) - SCIENOC.
  • 544-02-5 Diisoamyl sulfide Diisoamyl sulfide - CAS D
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A Technical Guide to Diisopentyl Sulfide: Properties, Synthesis, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of diisopentyl sulfide (also known as isoamyl sulfide), a key organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental chemical and physical properties, a detailed protocol for its laboratory-scale synthesis, and its primary applications as a versatile synthetic intermediate. We will explore its molecular structure, physicochemical characteristics, and the rationale behind a robust synthetic pathway. The guide emphasizes the compound's role as a precursor to more complex molecules, particularly sulfoxides and sulfones, which are of significant interest in medicinal chemistry. Safety, handling, and characterization are also discussed to ensure proficient and safe laboratory practice.

Chemical Identity and Physicochemical Properties

Nomenclature and Core Identifiers

This compound is a symmetrical dialkyl sulfide. Its correct identification is crucial for regulatory compliance, procurement, and scientific literature searches.

  • Systematic IUPAC Name: 1,1'-Thiobis(3-methylbutane)

  • Common Synonyms: Diisoamyl sulfide, Isoamyl sulfide, Di(3-methylbutyl)sulfide[1][2][3]

  • CAS Number: 544-02-5[1][2][4]

  • Molecular Formula: C10H22S[1][2][3][4][5]

  • SMILES: CC(C)CCSCCC(C)C[5]

  • InChI Key: JWEWNTJADCWFRP-UHFFFAOYSA-N[5]

Physicochemical Data

The physical properties of this compound define its behavior in experimental setups, including its suitability as a solvent or reagent and the conditions required for its purification. The data below has been consolidated from authoritative chemical data sources.

PropertyValueSource(s)
Molecular Weight 174.35 g/mol [5]
Appearance Clear, colorless liquid[1][4]
Density 0.834 - 0.836 g/mL at 25 °C[1][2][6]
Boiling Point 212.8 °C at 760 mmHg[2]
Flash Point 76.4 °C[2][3]
Refractive Index (n20/D) 1.452 - 1.453[2][6]
Purity (Typical) ≥99.0%[1][4]

Synthesis of this compound

Synthetic Strategy: Nucleophilic Substitution

The synthesis of symmetrical dialkyl sulfides like this compound is most commonly and efficiently achieved through a Williamson-type ether synthesis analogue. This pathway involves the reaction of a suitable sulfur nucleophile with an alkyl halide. For this guide, we detail the reaction between sodium sulfide (Na₂S) and isoamyl bromide (1-bromo-3-methylbutane).

Causality of Experimental Choices:

  • Nucleophile: Sodium sulfide is an inexpensive and potent sulfur source that can be double-alkylated to form symmetrical sulfides.

  • Alkyl Halide: Isoamyl bromide is chosen for its higher reactivity compared to the corresponding chloride, facilitating the SN2 reaction.

  • Solvent System: A polar aprotic solvent like DMF or DMSO could be used to dissolve the sodium sulfide. However, a two-phase system with a phase-transfer catalyst (PTC) is often more practical for separating the organic product. The PTC, such as a quaternary ammonium salt, shuttles the sulfide anion from the aqueous/solid phase to the organic phase to react with the alkyl halide.

  • Purification: The final product is a liquid with a distinct boiling point, making vacuum distillation the ideal method for achieving high purity by separating it from unreacted starting materials and high-boiling side products.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from reactants to the purified final product.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Isoamyl Bromide Sodium Sulfide (Na₂S) Phase-Transfer Catalyst (PTC) setup Reaction Flask (Stirrer, Condenser, N₂ Inlet) reactants->setup solvent Solvent System (e.g., Toluene/Water) solvent->setup reaction_step Heat with Vigorous Stirring (e.g., 80-90°C, 4-6 hours) setup->reaction_step SN2 Reaction phase_sep Cool to RT Phase Separation reaction_step->phase_sep Reaction Complete extraction Extract Aqueous Layer (e.g., with Toluene) phase_sep->extraction wash Wash Combined Organics (H₂O, Brine) extraction->wash dry Dry over Na₂SO₄ Filter wash->dry evaporation Solvent Removal (Rotary Evaporation) dry->evaporation Crude Product distillation Vacuum Distillation evaporation->distillation product This compound (>99% Purity) distillation->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety protocols. All work should be performed in a well-ventilated fume hood.

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.

  • Charging Reactants: To the flask, add sodium sulfide nonahydrate (Na₂S·9H₂O) (0.1 mol, 24.0 g), followed by tributylhexadecylphosphonium bromide (0.01 mol, 5.1 g) as the phase-transfer catalyst, and 100 mL of water. Begin vigorous stirring.

  • Addition of Alkyl Halide: Add isoamyl bromide (1-bromo-3-methylbutane) (0.22 mol, 33.2 g, 27.7 mL) to the mixture.

  • Reaction: Heat the heterogeneous mixture to 85 °C using an oil bath. Maintain vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots from the organic layer.

  • Workup - Phase Separation: After the reaction is complete (disappearance of isoamyl bromide), cool the flask to room temperature. Transfer the mixture to a separatory funnel. The organic layer (top) will contain the product, and the aqueous layer will contain inorganic salts. Separate the layers.

  • Workup - Extraction: Extract the aqueous layer twice with 50 mL portions of toluene or diethyl ether to recover any dissolved product.

  • Workup - Washing: Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of saturated sodium chloride (brine) solution. The brine wash helps to break any emulsions and remove residual water.

  • Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps. Filter the solution to remove the drying agent.

  • Purification - Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Purification - Distillation: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid. Collect the fraction boiling at the appropriate temperature for the applied vacuum.

Protocol Validation and Characterization

To ensure the integrity of the synthesized compound, the following characterization methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and symmetry of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will determine the purity of the sample and confirm the molecular weight via the mass-to-charge ratio of the molecular ion.

  • Refractive Index: Measuring the refractive index and comparing it to the literature value (1.452-1.453) serves as a quick and reliable purity check.[2][6]

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, this compound serves as a valuable building block and intermediate in several areas relevant to drug development and materials science.

Core Role as a Synthetic Intermediate

The primary utility of this compound is as a starting material for more complex organosulfur molecules. The sulfide moiety can be readily transformed into other sulfur-based functional groups.

Oxidation to Sulfoxides and Sulfones

A key transformation in medicinal chemistry is the oxidation of sulfides to sulfoxides and subsequently to sulfones. These oxidized sulfur species are present in numerous approved drugs, where they can improve physicochemical properties such as polarity and solubility, or act as hydrogen bond acceptors.

  • Mechanism: The oxidation can be performed using various reagents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stepwise, allowing for the selective formation of the sulfoxide with one equivalent of the oxidant, or the sulfone with two or more equivalents.

  • Relevance: By synthesizing this compound, a researcher gains access to diisopentyl sulfoxide and diisopentyl sulfone, which can then be used in further synthetic steps or as scaffolds in the development of new chemical entities.

Metal Extraction and Coordination Chemistry

This compound is noted for its use as a metal extractant.[1][4] The sulfur atom possesses lone pairs of electrons, allowing it to act as a soft Lewis base and coordinate to soft Lewis acidic metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺). This property is relevant for:

  • Purification: Removing trace heavy metal catalysts from reaction mixtures.

  • Ligand Development: Serving as a simple ligand in coordination chemistry studies, which can inform the design of more complex sulfur-containing ligands for metal-based drugs or catalysts.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[7] Keep away from open flames, hot surfaces, and sources of ignition, as it is a combustible material.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.[7]

  • First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[7]

Conclusion

This compound is an organosulfur compound with a well-defined molecular formula of C10H22S and a molecular weight of approximately 174.35 g/mol .[4][5] While its direct applications are limited, its true value for the research and drug development community lies in its role as a versatile and accessible synthetic intermediate. The straightforward synthesis via nucleophilic substitution provides a reliable source of the compound, which can then be readily oxidized to corresponding sulfoxides and sulfones—functional groups of high importance in modern medicinal chemistry. Its properties as a metal coordinating agent further expand its utility. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound in their synthetic programs.

References

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Spectroscopic Analysis of Diisopentyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diisopentyl sulfide (also known as isoamyl sulfide), with the chemical formula C₁₀H₂₂S, is a thioether that finds applications in various chemical syntheses and as a flavoring agent.[1] Its structural elucidation and quality control rely heavily on spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering insights for researchers, scientists, and professionals in drug development. The document is structured to provide not just the data, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Symmetry

Understanding the molecular structure is paramount to interpreting its spectroscopic data. This compound is a symmetrical molecule, which significantly simplifies its NMR spectra.

Caption: Predicted ¹H NMR signal correlations for this compound.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). [2]2. Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field. [3]3. Acquisition Parameters:

    • Spectrometer Frequency: 300-500 MHz.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated based on data from similar alkyl sulfides and the known effects of substituents on carbon chemical shifts. [4]

Carbon Predicted Chemical Shift (δ, ppm)
~35 - 40
~38 - 43
~27 - 32

| Cδ | ~22 - 25 |

Interpretation of the ¹³C NMR Spectrum

The symmetry of this compound results in a simplified ¹³C NMR spectrum with only four expected signals.

  • Cα (~35 - 40 ppm): These are the carbons directly bonded to the sulfur atom. The electronegativity of sulfur causes a downfield shift compared to a typical alkane carbon.

  • Cβ (~38 - 43 ppm): The chemical shift of these carbons is influenced by their proximity to the sulfur atom (β-effect).

  • Cγ (~27 - 32 ppm): This methine carbon is further from the sulfur atom, and its chemical shift is in the typical range for a methine carbon in an alkyl chain.

  • Cδ (~22 - 25 ppm): These are the carbons of the four equivalent methyl groups, appearing at the most upfield position in the spectrum.

To further aid in the assignment of the signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only show signals for CH carbons.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of ¹³C. [3]2. Instrument Setup: The setup is similar to that for ¹H NMR, with locking and shimming performed on the deuterium signal.

  • Acquisition Parameters:

    • Spectrometer Frequency: 75-125 MHz.

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons, though none are present in this compound).

    • Number of Scans: Several hundred to several thousand scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The following table lists the predicted characteristic infrared absorption frequencies for this compound.

Wavenumber (cm⁻¹)VibrationIntensity
2960-2850C-H stretch (alkane)Strong
1470-1450C-H bend (CH₂)Medium
1385-1365C-H bend (CH₃)Medium
750-600C-S stretchWeak to Medium
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be relatively simple, dominated by the absorptions of the hydrocarbon backbone.

  • C-H Stretching (2960-2850 cm⁻¹): A strong and complex absorption band in this region is characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the isopentyl chains. [5]* C-H Bending (1470-1365 cm⁻¹): Medium intensity bands corresponding to the bending vibrations of the CH₂ and CH₃ groups will be present in this region.

  • C-S Stretching (750-600 cm⁻¹): The C-S stretching vibration typically gives rise to a weak to medium intensity absorption in the fingerprint region of the spectrum. [6]Its identification can sometimes be challenging due to the presence of other absorptions in this region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of pure this compound onto a clean, dry salt plate (e.g., NaCl or KBr). [7] * Place a second salt plate on top of the first to create a thin liquid film between the plates. [8] * Mount the "sandwich" in the spectrometer's sample holder.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric absorptions (e.g., CO₂, H₂O).

  • Acquisition:

    • Place the sample holder in the instrument's beam path.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra are simplified due to the molecule's symmetry, and the key signals can be readily assigned based on established chemical shift principles. The IR spectrum is dominated by alkane C-H vibrations, with the characteristic C-S stretch appearing in the fingerprint region. The detailed experimental protocols provided herein offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident structural verification and quality assessment.

References

  • ResearchGate. How to prepare a liquid sample for FTIR spectrum? (2021). [Link]

  • Pogostin, B. H. Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis (2018). [Link]

  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

  • ResearchGate. The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

  • PubChem. Propyl sulfide. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • Royal Society of Chemistry. 4 - Supporting Information. [Link]

  • DATACC. Spectral Database for Organic Compounds (SDBS). [Link]

  • SpectraBase. Dipropyl sulfite - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (NP0000083). [Link]

  • AIST. Introduction to the Spectral Data Base (SDBS). [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). [Link]

  • Scienoc. This compound(CAS NO.: 544-02-5). [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • AIST:SDBS. Help. [Link]

  • GSRS. This compound. [Link]

  • NIST. Propyl sulfide. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0002151). [Link]

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The Solubility of Diisopentyl Sulfide in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Versatile Thioether

In the realm of chemical synthesis and pharmaceutical development, a nuanced understanding of a compound's solubility is paramount. It governs reaction kinetics, dictates purification strategies, and profoundly influences formulation and bioavailability. Diisopentyl sulfide, also known as diisoamyl sulfide, is a branched thioether with growing significance as a metal extractant and a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of sulfur-containing functional groups is a recurring motif in a wide array of pharmaceuticals, underscoring the importance of understanding the fundamental properties of building blocks like this compound.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Moving beyond a mere tabulation of data, this document delves into the "why" behind its solubility profile, empowering researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their experimental designs. We will explore the physicochemical properties of this compound, predict its solubility based on established chemical principles, and provide a robust, step-by-step experimental protocol for precise solubility determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its behavior in different solvent environments. This compound is characterized by the following key physicochemical parameters:

PropertyValueSource
Molecular Formula C₁₀H₂₂S[1][6]
Molecular Weight 174.35 g/mol [6][7]
Appearance Clear, colorless liquid[1][2]
Density Approximately 0.832 - 0.836 g/cm³ at 25 °C[6][7][8]
Boiling Point Approximately 211 - 212.8 °C at 760 mmHg[6][7]
Flash Point Approximately 76.4 °C[6]
Refractive Index Approximately 1.452[6][8]

The molecular structure of this compound, with its two branched, five-carbon alkyl chains flanking a central sulfur atom, is the primary determinant of its solubility. The long alkyl chains render the molecule predominantly nonpolar. While the sulfur atom introduces a degree of polarizability, the absence of O-H or N-H bonds means it cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor. These structural features are pivotal in understanding its interactions with various organic solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The age-old chemical aphorism, "like dissolves like," remains a powerful predictive tool for solubility. This principle is rooted in the concept of intermolecular forces. A solute will readily dissolve in a solvent if the intermolecular forces between the solute and solvent molecules are comparable in strength to the intermolecular forces within the pure solute and pure solvent.

G cluster_solute This compound (Solute) cluster_solvent Organic Solvent a Predominantly Nonpolar (London Dispersion Forces) c Nonpolar (e.g., Hexane) a->c Strong Interaction (High Solubility) d Polar Aprotic (e.g., Acetone) a->d Moderate Interaction (Moderate Solubility) e Polar Protic (e.g., Ethanol) a->e Weak Interaction (Low Solubility) b Weakly Polarizable Sulfur Atom b->d Weak Dipole-Dipole Interaction

Based on the nonpolar nature of this compound, we can predict its solubility across different classes of organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): this compound is expected to exhibit high solubility in these solvents. The dominant intermolecular forces in both the solute and the solvent are London dispersion forces, leading to favorable interactions and a high degree of miscibility.

  • Weakly Polar and Polar Aprotic Solvents (e.g., Diethyl Ether, Acetone, Ethyl Acetate): Moderate to good solubility is anticipated in these solvents. While these solvents possess a dipole moment, the primary mode of interaction with the long alkyl chains of this compound will still be through London dispersion forces. The polarizability of the sulfur atom may also contribute to weak dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low solubility is predicted in these solvents. The strong hydrogen bonding network within polar protic solvents would be disrupted by the introduction of the nonpolar this compound molecules. The energy required to break these hydrogen bonds is not sufficiently compensated by the weak interactions formed between the solute and the solvent.

Predicted Solubility Trends (Qualitative)

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. It is crucial to note that these are estimations based on chemical principles, and experimental verification is necessary for quantitative data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic n-Hexane, CyclohexaneHighDominant London dispersion forces in both solute and solvent.
Nonpolar Aromatic Toluene, BenzeneHighFavorable interactions between the nonpolar components.
Halogenated Dichloromethane, ChloroformHighSimilar polarity and intermolecular forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighPrimarily London dispersion forces with some weak dipole interactions.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateThe polarity of the ketone may slightly reduce solubility compared to nonpolar solvents.
Esters Ethyl AcetateModerateSimilar to ketones, polarity plays a role in limiting complete miscibility.
Alcohols Methanol, EthanolLowStrong hydrogen bonding in the solvent disfavors interaction with the nonpolar solute.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateThe high polarity of these solvents makes them less compatible with the nonpolar this compound.

Experimental Protocol for the Determination of this compound Solubility

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is essential. The following protocol outlines the isothermal equilibrium method, a robust and widely accepted technique.

Materials and Equipment
  • This compound (purity ≥99.0%)[1][2]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess diisopentyl sulfide to a known volume of solvent in a vial. B Place vial in a thermostatic shaker at the desired temperature. A->B C Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium. B->C D Allow solids to settle. C->D E Withdraw a sample of the supernatant using a filtered syringe. D->E F Dilute the sample with a known volume of solvent. E->F G Analyze the diluted sample by GC or HPLC. F->G

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a measured volume (e.g., 5.00 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a solid phase (or undissolved liquid phase) remains at equilibrium.

    • Securely seal the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25.0 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A preliminary kinetic study can determine the optimal time, but 24 to 48 hours is typically adequate.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow any undissolved this compound to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (to the experimental temperature) syringe fitted with a syringe filter. This prevents any undissolved micro-droplets from being collected.

    • Immediately transfer the collected sample into a pre-weighed volumetric flask and record the mass of the sample.

    • Dilute the sample to the mark with the same solvent and mix thoroughly.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Safety Considerations

This compound is a combustible liquid and should be handled with appropriate safety precautions.[9] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Keep away from open flames, sparks, and hot surfaces.[9] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][10][11][12]

Conclusion and Future Perspectives

While a comprehensive, publicly available database on the solubility of this compound in a wide array of organic solvents is currently limited, its solubility profile can be reliably predicted based on its predominantly nonpolar chemical structure. It is anticipated to be highly soluble in nonpolar and weakly polar solvents and poorly soluble in highly polar, protic solvents.

For researchers and drug development professionals requiring precise quantitative data, the provided experimental protocol for isothermal equilibrium solubility determination offers a robust and accurate methodology. The generation of such data will not only be invaluable for specific applications but will also contribute to the broader scientific understanding of this versatile thioether. As the applications of this compound and other organosulfur compounds continue to expand in medicinal chemistry and materials science, a thorough characterization of their fundamental properties, including solubility, will be increasingly crucial.

References

  • Clever, H. L. (1983). Hydrogen Sulfide in Non-aqueous Solvents.
  • ResearchGate. Solubility of hydrogen sulfide in organic solvents. Available from: [Link]

  • Lau, K. C., & Yao, N. A. (1976). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server.
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  • ResearchGate. Measurement and Correlation of Solubility of Sodium Sulfide in Water and Several Organic Solvents Plus Water. Available from: [Link]

  • SCIENOC. (2014). This compound(CAS NO.: 544-02-5). Available from: [Link]

  • The Journal of Chemical Physics. (2023).
  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.
  • TU Delft Research Portal. (2016).
  • Caliendo, G., Santagada, V., & Perissutti, E. (2010). Hydrogen sulphide: novel opportunity for drug discovery. Medicinal research reviews, 30(1), 107-142.
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  • ResearchGate. In which organic solvent is suitable for sulfur?. Available from: [Link]

  • National Center for Biotechnology Information. (2016).
  • Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8)
  • Bentham Science. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

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A Senior Application Scientist's Guide to Diisopentyl Sulfide: Commercial Sourcing, Quality Control, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diisopentyl sulfide (CAS No. 544-02-5), a versatile thioether with emerging applications in specialty chemical synthesis and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to empower researchers in making informed decisions regarding the procurement, analysis, and utilization of this compound. We will delve into the landscape of commercial suppliers, critical quality control parameters, and detailed experimental protocols, ensuring a self-validating approach to its application.

Introduction to this compound: A Molecule of Growing Interest

This compound, also known as diisoamyl sulfide or 1,1'-thiobis(3-methylbutane), is an organic sulfur compound with the molecular formula C10H22S.[1] Its structure, characterized by two isopentyl groups linked by a sulfur atom, imparts a unique combination of lipophilicity and coordinating ability. While its primary industrial application has been as a metal extractant, particularly for precious metals like palladium, its potential as a synthetic intermediate is an area of active exploration.[1] The thioether linkage is a key functional group in various biologically active molecules, and understanding the sourcing and handling of simpler dialkyl sulfides like this compound is fundamental for researchers in medicinal chemistry and drug discovery.

The Commercial Landscape: Sourcing this compound

The procurement of high-quality this compound is the foundational step for any successful research or development project. The commercial landscape is populated by a mix of manufacturers, distributors, and online marketplaces.

Major Commercial Suppliers

A survey of the market reveals several key suppliers offering this compound, often with varying grades and quantities. Notable suppliers include:

  • Parchem: A global supplier of specialty chemicals, listing this compound (CAS 544-02-5) among its product offerings.

  • ChemNet Mall: A platform that connects buyers with Chinese manufacturers and suppliers of a wide range of chemicals, including Diisoamyl sulfide.[2]

  • ChemicalBook: A comprehensive online resource that lists multiple suppliers of this compound, providing contact information and basic product details.[3]

  • Qingdao Scienoc Chemical Co., Ltd: A China-based manufacturer and supplier of specialty chemicals that lists this compound with specified purity levels.[1]

  • BOC Sciences: A global supplier of a wide range of chemicals for research and development, including Diisoamyl sulfide.

  • Sigma-Aldrich (Merck): A major global supplier of research-grade chemicals, offering Isopentyl sulfide.[3]

Comparative Analysis of Supplier Offerings

Choosing the right supplier depends on several factors beyond just price. For researchers and drug development professionals, purity, documentation, and scalability are paramount. The following table provides a comparative overview of typical supplier offerings for this compound.

Supplier Typical Purity Available Grades Packaging Options Documentation Notes
Qingdao Scienoc Chemical Co., Ltd ≥99.0%[1]Technical160kgs/drum or custom[1]TDS, MSDS available on request[1]Direct manufacturer, potentially offering bulk quantities.
Sigma-Aldrich (Merck) Not specifiedResearch Grade250mg, 1 unit[3]SDS, CoA availableIdeal for small-scale research and analytical standards.
Parchem InquireSpecialtyInquireInquireActs as a distributor, may source from various manufacturers.
ChemicalBook Listed Suppliers VariesVariesVariesVariesA marketplace to compare multiple smaller suppliers.[3]

Quality Control and Self-Validating Systems: Ensuring Scientific Integrity

For any research application, especially in drug development, the purity and identity of starting materials are non-negotiable. A self-validating system for incoming reagents is crucial. This involves not only scrutinizing the supplier's documentation but also performing in-house analytical verification.

Understanding the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides batch-specific data on the quality and purity of the supplied chemical. While a specific CoA for this compound was not available in the public domain, a representative CoA for a similar thioether, Diethyl Sulfide, from a reputable supplier like Alfa Aesar (a Thermo Fisher Scientific brand) can serve as an excellent template for what a researcher should expect.[4]

Representative Certificate of Analysis - this compound

Test Specification Result Method
Appearance Clear, colorless liquidConformsVisual
Purity (by GC) ≥ 99.0%99.5%Gas Chromatography
Identity (by FTIR) Conforms to structureConformsInfrared Spectroscopy
Specific Gravity (at 20°C) 0.832 - 0.8360.834Densitometry
Refractive Index (at 20°C) 1.451 - 1.4551.453Refractometry
In-House Analytical Verification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

It is best practice to verify the purity of a new batch of any critical reagent. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, providing both quantitative purity information and structural confirmation.

Step-by-Step Protocol for GC-MS Analysis of this compound:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or dichloromethane.

    • Vortex the solution until the sample is fully dissolved.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.[5]

    • Mass Spectrometer: Agilent 5977B MS or equivalent.

    • Column: A non-polar column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp at 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization (EI) Energy: 70 eV.

    • Mass Scan Range: m/z 35-350.

  • Data Analysis:

    • The primary peak in the chromatogram should correspond to this compound.

    • The mass spectrum of the main peak should be consistent with the molecular weight (174.35 g/mol ) and expected fragmentation pattern of this compound.[6]

    • Purity can be estimated by the area percentage of the main peak relative to all other peaks in the chromatogram.

Applications in Research and Development

While the use of this compound as a direct pharmaceutical intermediate is not widely documented in publicly available literature, its role as a specialty chemical, particularly in metal extraction, is well-established. Furthermore, the broader class of thioethers is of significant interest in drug discovery.

Established Application: Solvent Extraction of Palladium

This compound has been demonstrated to be an effective extractant for Palladium(II) from hydrochloric acid media.[3] This is a crucial process in the recycling and purification of this precious metal, which is a vital catalyst in many pharmaceutical syntheses.

Experimental Protocol for Palladium(II) Extraction using this compound:

This protocol is adapted from the work of Xu et al. (2013).

  • Preparation of Solutions:

    • Aqueous Phase: Prepare a stock solution of Palladium(II) in 0.1 M HCl.

    • Organic Phase: Prepare a solution of this compound in a suitable organic solvent like kerosene.

  • Extraction Procedure:

    • In a separatory funnel, combine equal volumes of the aqueous and organic phases.

    • Shake vigorously for a predetermined contact time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

    • Collect the aqueous phase for analysis.

  • Analysis:

    • Determine the concentration of Palladium(II) remaining in the aqueous phase using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

    • The extraction efficiency can be calculated based on the initial and final concentrations of Palladium(II) in the aqueous phase.

  • Stripping (Recovery of Palladium):

    • The loaded organic phase can be stripped using an aqueous ammonia solution to recover the extracted Palladium(II).

Potential Applications in Drug Discovery and Synthesis

While specific examples are scarce, the thioether moiety present in this compound is a common feature in many pharmaceuticals. Thioethers can act as key pharmacophores, influence metabolic stability, and serve as versatile synthetic handles. The principles of handling and analyzing a simple thioether like this compound are directly transferable to more complex drug candidates.

Conceptual Workflow for a Medicinal Chemist:

G cluster_sourcing Sourcing & QC cluster_synthesis Synthetic Application cluster_evaluation Biological Evaluation Supplier Selection Supplier Selection CoA Review CoA Review Supplier Selection->CoA Review Verification In-house GC-MS In-house GC-MS CoA Review->In-house GC-MS Verification Use as Building Block Use as Building Block In-house GC-MS->Use as Building Block Purity Confirmed Oxidation to Sulfoxide/Sulfone Oxidation to Sulfoxide/Sulfone Use as Building Block->Oxidation to Sulfoxide/Sulfone Bioisosteric Replacement Studies Bioisosteric Replacement Studies Oxidation to Sulfoxide/Sulfone->Bioisosteric Replacement Studies SAR Studies SAR Studies Bioisosteric Replacement Studies->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Sources

Diisopentyl Sulfide: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diisopentyl sulfide, a dialkyl thioether, serves as a versatile intermediate in modern organic synthesis. Its unique combination of nucleophilic sulfur, lipophilic alkyl chains, and potential for oxidation to sulfoxides and sulfones makes it a valuable building block in the synthesis of a variety of molecular targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its synthesis, characterization, and key applications as a synthetic intermediate. The guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Synthetic Utility of this compound

This compound, also known as isoamyl sulfide, is an organosulfur compound with the chemical formula C10H22S.[1] As a thioether, its chemistry is dominated by the nucleophilic nature of the sulfur atom and its ability to be oxidized to higher oxidation states. These fundamental properties allow this compound to participate in a range of chemical transformations, rendering it a useful intermediate in the construction of more complex molecules.

The isopentyl groups contribute to the molecule's lipophilicity, influencing its solubility and reactivity in various solvent systems. This characteristic is particularly relevant in applications such as solvent extraction of metals, where this compound has demonstrated efficacy as an extractant for palladium(II).[2]

This guide will delve into the practical aspects of working with this compound, beginning with its synthesis and characterization, followed by a detailed exploration of its applications as a synthetic intermediate, with a focus on oxidation reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of symmetrical dialkyl sulfides like this compound is an adaptation of the Williamson ether synthesis.[3] This S_N2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide.[4] For the synthesis of this compound, isopentyl mercaptan (isoamyl mercaptan) is deprotonated to form the isopentyl thiolate, which then reacts with an isopentyl halide.

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot process. First, a strong base is used to deprotonate the thiol, forming the highly nucleophilic thiolate anion. In the second step, the thiolate displaces the halide from the alkyl halide in a classic S_N2 fashion.

Williamson_Sulfide_Synthesis cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: SN2 Attack R-SH Isopentyl Mercaptan R-S- Isopentyl Thiolate Anion R-SH->R-S- Deprotonation Base Base (e.g., NaH, NaOH) BH Conjugate Acid Base->BH R-S-R This compound R-S-->R-S-R SN2 Attack R-X Isopentyl Halide (e.g., R-Br) X- Halide Anion R-X->X-

Figure 1: General mechanism for the synthesis of this compound via the Williamson method.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from established methods for symmetrical sulfide synthesis.[5][6] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

  • Isopentyl mercaptan (3-methyl-1-butanethiol)

  • Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

  • Isopentyl bromide (1-bromo-3-methylbutane)

  • Ethanol (or other suitable polar aprotic solvent like DMF or DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add isopentyl mercaptan (1.0 eq) dropwise at room temperature. The formation of the sodium isopentyl thiolate is typically exothermic.

  • Nucleophilic Substitution: After the initial reaction subsides, add isopentyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Physicochemical Properties and Characterization

This compound is a clear, colorless liquid with a characteristic sulfide odor. Its physical and spectroscopic properties are summarized below.

PropertyValueReference
Molecular Formula C10H22S[1]
Molecular Weight 174.35 g/mol [1]
Boiling Point 49 °C at 0.1 mm Hg[7]
Density 0.834 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.453[7]
Spectroscopic Data

The structural identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the isopentyl group. The protons on the carbon adjacent to the sulfur atom (α-protons) will be deshielded and appear further downfield, typically in the range of 2.5-2.9 ppm.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the isopentyl chain. The carbon atom directly bonded to the sulfur will be the most deshielded among the aliphatic carbons.[8][9]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of a dialkyl sulfide is characterized by C-H stretching and bending vibrations. The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹.[10][11]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 174. Fragmentation patterns will be consistent with the loss of alkyl fragments.

This compound as a Synthetic Intermediate

The synthetic utility of this compound stems from the reactivity of the sulfur atom, primarily its nucleophilicity and its susceptibility to oxidation.

Oxidation to Sulfoxides and Sulfones

A key transformation of this compound is its oxidation to the corresponding sulfoxide and sulfone. These higher oxidation state sulfur compounds are important motifs in many biologically active molecules and are valuable synthetic intermediates themselves.[12]

Oxidation_Pathway Sulfide This compound (R-S-R) Sulfoxide Diisopentyl Sulfoxide (R-S(=O)-R) Sulfide->Sulfoxide [O] (e.g., H₂O₂) Sulfone Diisopentyl Sulfone (R-S(=O)₂-R) Sulfoxide->Sulfone [O] (e.g., KMnO₄, m-CPBA)

Figure 2: Oxidation pathway of this compound.

The selective oxidation of a sulfide to a sulfoxide requires mild oxidizing agents to prevent over-oxidation to the sulfone. Hydrogen peroxide in acetic acid is an effective and environmentally benign reagent for this transformation.[13]

Detailed Experimental Protocol:

Materials:

  • This compound

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution in an ice bath and add hydrogen peroxide (1.1-1.2 eq) dropwise, maintaining the temperature below 20 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Work-up:

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude diisopentyl sulfoxide can be purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.

The oxidation of a sulfide to a sulfone requires stronger oxidizing agents or more forcing conditions. Potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose.[14][15]

Detailed Experimental Protocol:

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone or acetic acid

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or acetic acid in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath and add a solution of potassium permanganate (a slight excess, >2.0 eq) in water dropwise. A brown precipitate of manganese dioxide will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared. Monitor the reaction by TLC or GC.

  • Work-up:

    • Quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude diisopentyl sulfone by recrystallization or column chromatography.

This compound as a Ligand in Catalysis

The lone pair of electrons on the sulfur atom allows this compound to act as a ligand for transition metals. It has been shown to be an effective ligand in palladium-catalyzed reactions. For instance, this compound forms a 2:1 adduct with palladium(II) chloride, which is a key step in the solvent extraction of palladium from acidic media.[2] This application highlights the potential of this compound in the design of novel catalytic systems.

Ligand_Formation DIS This compound (DIS) Complex [Pd(DIS)₂Cl₂] Complex DIS->Complex Coordination PdCl2 Palladium(II) Chloride PdCl2->Complex

Figure 3: Formation of a palladium(II) complex with this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes, and do not inhale the vapors. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via a Williamson-type synthesis and the reactivity of its sulfur atom, particularly in oxidation reactions, provide access to a range of useful sulfoxide and sulfone derivatives. Furthermore, its ability to act as a ligand opens up possibilities in the field of catalysis. This guide has provided a detailed overview of the synthesis, characterization, and key applications of this compound, offering a practical resource for researchers in both academic and industrial settings.

References

  • Xu, J., Huang, Z., & Xie, M. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. Asian Journal of Chemistry, 25(13), 7161-7164.
  • Asian Journal of Chemistry. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]

  • Organic Syntheses Procedure. After addition is complete the flask is gradually warmed over a 3-hr period to −20°C, then recooled to −70°C with the dry ice-2-propanol slush bath. [Link]

  • Process for preparing sulfoxide compounds.
  • Spectral Assignments and Reference Data. CONICET Digital. [Link]

  • neopentyl phenyl sulfide. Organic Syntheses. [Link]

  • This compound. GSRS. [Link]

  • Disulfide, diphenyl. Organic Syntheses. [Link]

  • sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Organic Syntheses. [Link]

  • Process for preparing sulfoxides.
  • DI-o-NITROPHENYL DISULFIDE. Organic Syntheses. [Link]

  • n-PROPYL SULFIDE. Organic Syntheses. [Link]

  • Synthetic developments on the preparation of sulfides from thiol-free reagents. Royal Society of Chemistry. [Link]

  • 1H NMR and 13C NMR spectra of disulfides, thiosulfinates and thiosulfonates. Semantic Scholar. [Link]

  • The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. University of Regina. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Preparation of sulfides (video). Khan Academy. [Link]

  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Yashwantrao Chavan College of Science, Karad. [Link]

  • Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. PMC. [Link]

  • 1H and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ResearchGate. [Link]

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry (RSC Publishing). [Link]

  • Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. ResearchGate. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • Rediscovering Sulfinylamines as Reagents for Organic Synthesis. PMC - PubMed Central. [Link]

  • s-methyl isothiourea sulfate. Organic Syntheses. [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • diphenyl sulfide. Organic Syntheses. [Link]

  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Institutes of Health. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. National Institutes of Health. [Link]

  • Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. [Link]

  • Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLOS. [Link]

  • Application of Chiral Mixed Phosphorus/Sulfur Ligands to Palladium-Catalyzed Allylic Substitutions. ResearchGate. [Link]

  • De novo mass spectral data analysis of sulfur speciation in the reaction between GSNO and H2S: A sulfomic study using a Kendrick mass deficient approach. ResearchGate. [Link]

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Potential research applications of Diisopentyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Research Applications of Diisopentyl Sulfide

Abstract

This compound, a dialkyl sulfide with a characteristic odor, has traditionally been of interest in the food and fragrance industries. However, its unique chemical properties as a nucleophilic sulfur-containing compound are paving the way for novel research applications beyond its sensory attributes. This technical guide provides an in-depth exploration of the potential research applications of this compound for researchers, scientists, and drug development professionals. We will delve into its role in organic synthesis, its emerging applications in materials science, and its potential, yet underexplored, relevance in medicinal chemistry. This guide will provide a foundation for future investigations into this versatile molecule, highlighting its potential as a valuable tool in various scientific disciplines.

Introduction to this compound: Physicochemical Properties and Synthesis

This compound, also known as diisoamyl sulfide, is an organic sulfur compound with the chemical formula C10H22S. Its structure consists of two isopentyl (or isoamyl) groups attached to a sulfur atom.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H22S
Molar Mass174.35 g/mol
AppearanceColorless to pale yellow liquid
OdorStrong, characteristic, slightly alliaceous
Boiling Point215-217 °C
Density0.83 g/mL at 25 °C
SolubilityInsoluble in water; soluble in organic solvents

The synthesis of this compound can be achieved through several standard methods for thioether formation. A common laboratory-scale synthesis involves the reaction of an isopentyl halide with a sulfur source, such as sodium sulfide.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for this compound:

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product A 2 x Isopentyl bromide C Nucleophilic Substitution (SN2) A->C B Sodium sulfide (Na2S) B->C D Quenching with water C->D Reaction mixture E Extraction with organic solvent D->E F Drying over anhydrous MgSO4 E->F G Filtration F->G H Distillation under reduced pressure G->H I This compound H->I Purified product

Caption: Synthetic workflow for this compound.

Potential Applications in Organic Synthesis

The sulfur atom in this compound possesses a lone pair of electrons, making it a nucleophilic center. This reactivity can be harnessed in various organic transformations.

As a Nucleophilic Reagent

This compound can react with electrophiles, such as alkyl halides, to form sulfonium salts. These salts are versatile intermediates in organic synthesis, for instance, in the formation of ylides for the Wittig reaction or in Corey-Chaykovsky epoxidation reactions.

As a Precursor to Other Organosulfur Compounds

Oxidation of this compound can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized species have distinct chemical properties and are important functional groups in many biologically active molecules and advanced materials.

G A This compound B Diisopentyl sulfoxide A->B Oxidation (e.g., H2O2) C Diisopentyl sulfone B->C Further Oxidation (e.g., KMnO4)

Caption: Oxidation pathway of this compound.

Emerging Applications in Materials Science

The unique properties of this compound make it a candidate for applications in the development of novel materials.

Polymer Synthesis

Thioethers can be incorporated into polymer backbones to impart specific properties, such as improved thermal stability, refractive index, and affinity for metal ions. This compound can be used as a monomer or a chain transfer agent in certain polymerization reactions.

Nanoparticle Functionalization

The sulfur atom in this compound can exhibit a strong affinity for the surface of noble metal nanoparticles, such as gold and silver. This allows for its use as a capping agent or surface ligand to stabilize nanoparticles and modulate their surface chemistry for applications in catalysis, sensing, and biomedical imaging.

Relevance in Medicinal Chemistry and Drug Development

While not extensively studied for its biological activity, the structural motifs present in this compound are found in various bioactive molecules.

As a Scaffold for Bioactive Molecules

The flexible dialkyl sulfide core of this compound can serve as a starting point for the synthesis of new chemical entities. By introducing various functional groups onto the isopentyl chains, a library of compounds can be generated for screening against different biological targets.

Studies on Biological Activity

Some studies have investigated the biological effects of structurally related alkyl sulfides. For instance, diallyl sulfide, found in garlic, is known to possess various biological activities. While direct evidence is lacking for this compound, its potential biological effects warrant further investigation.

Analytical Methodologies for this compound

The characterization and quantification of this compound are typically achieved using standard analytical techniques.

Table 2: Analytical Techniques for this compound

TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS)Separation, identification, and quantification
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups

Future Outlook and Research Directions

The potential research applications of this compound are diverse and largely untapped. Future research could focus on:

  • Catalysis: Exploring the use of this compound as a ligand in transition metal catalysis.

  • Drug Discovery: Synthesizing and screening a library of this compound derivatives for biological activity.

  • Advanced Materials: Investigating the incorporation of this compound into novel polymers and nanocomposites with unique optical or electronic properties.

The exploration of these and other research avenues will undoubtedly expand the utility of this compound beyond its current applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11214, Diisoamyl sulfide. [Link]

Methodological & Application

Application Notes & Protocols: Diisopentyl Sulfide as a Highly Efficient and Selective Extractant for the Recovery of Palladium(II)

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of diisopentyl sulfide (DIPS) for the solvent extraction and recovery of palladium(II) from acidic chloride media. This document is structured to provide not only procedural steps but also the underlying scientific principles, ensuring both practical applicability and a deep understanding of the methodology.

Scientific Introduction: The Rationale for Palladium Recovery and the Role of this compound

Palladium, a critical platinum group metal (PGM), is indispensable in a myriad of industrial applications, including automotive catalytic converters, electronics, and as a catalyst in pharmaceutical synthesis.[1] The limited natural abundance and high demand for palladium necessitate efficient recovery methods from secondary sources, such as spent catalysts and industrial process streams.[1] Hydrometallurgical routes, particularly solvent extraction, have proven to be highly effective for the selective recovery of palladium.[1][2]

In industrial streams, palladium typically exists as the divalent cation, Pd(II), and in chloride-rich environments, it forms stable anionic complexes, predominantly the tetrachloropalladate(II) anion, [PdCl₄]²⁻.[1][3] The selection of an appropriate extractant is paramount for the efficiency and selectivity of the recovery process. While various extractants have been investigated, dialkyl sulfides have emerged as a promising class of reagents due to their high affinity and selectivity for palladium.[2][4]

This guide focuses on this compound (DIPS), a branched-chain dialkyl sulfide, which has demonstrated exceptional performance in the quantitative extraction of palladium(II).[1][5] The branched alkyl chains of DIPS enhance its solubility in common organic diluents and influence the stability of the extracted metal complex.

The Chemistry of Palladium(II) Extraction with this compound

The extraction of palladium(II) from a hydrochloric acid medium by this compound is a classic example of a solvating extraction mechanism. The sulfur atom in DIPS acts as a soft Lewis base, exhibiting a strong affinity for the soft Lewis acid, Pd(II).

The extraction process can be represented by the following equilibrium reaction:

[PdCl₄]²⁻(aq) + 2 DIPS(org) ⇌ + 2 Cl⁻(aq)

In this reaction, two molecules of this compound displace two chloride ions from the tetrachloropalladate(II) complex to form a neutral, square-planar coordination complex, dichloro-bis(this compound)palladium(II), which is soluble in the organic phase.[1][5] X-ray crystal structure determination has confirmed that DIPS acts as a neutral unidentate ligand, coordinating with palladium(II) via the sulfur atom.[1][5]

Several key parameters influence the efficiency of this extraction, and understanding their roles is crucial for process optimization.

  • Hydrochloric Acid Concentration: The concentration of HCl in the aqueous phase has a significant impact on extraction efficiency. At low HCl concentrations (around 0.1 M), the extraction is quantitative. However, as the HCl concentration increases, the extraction efficiency decreases drastically.[1] This is due to the increasing concentration of chloride ions, which shifts the equilibrium of the extraction reaction to the left, favoring the retention of the [PdCl₄]²⁻ complex in the aqueous phase.

  • This compound Concentration: The concentration of DIPS in the organic phase is a critical factor. Increasing the DIPS concentration leads to a higher extraction efficiency, as it drives the equilibrium towards the formation of the [PdCl₂(DIPS)₂] complex.[1]

  • Phase Ratio (O/A): The ratio of the organic phase volume to the aqueous phase volume (O/A) also affects the extraction. A higher O/A ratio generally leads to a higher percentage of palladium extraction.[1]

  • Contact Time: The extraction of palladium(II) by DIPS is a relatively fast process, with equilibrium typically reached within 15 minutes of vigorous mixing.[1]

Experimental Protocols

Safety and Handling of Reagents
  • This compound (DIPS): DIPS is a combustible liquid. Keep away from open flames, hot surfaces, and sources of ignition.[1] Ensure adequate ventilation and use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation and contact with skin and eyes.[1] The toxicological properties have not been fully investigated, so it should be handled with care.[1]

  • Hydrochloric Acid (HCl): Concentrated HCl is corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Ammonia Solution: Ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area or a fume hood.

  • Organic Diluents (e.g., Kerosene): Kerosene is a combustible liquid. Handle away from ignition sources.

Preparation of Stock Solutions
  • Palladium(II) Stock Solution (1 g/L in 0.1 M HCl):

    • Accurately weigh 0.250 g of high-purity palladium metal.

    • In a fume hood, dissolve the metal in a minimal amount of aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃).

    • Gently heat the solution to aid dissolution.

    • Once the metal is completely dissolved, evaporate the solution to near dryness.

    • To remove residual nitric acid, add 10 mL of 6 M HCl and evaporate to near dryness. Repeat this step three times.[1]

    • Allow the residue to cool and then dissolve it in 0.1 M HCl.

    • Transfer the solution to a 250 mL volumetric flask and dilute to the mark with 0.1 M HCl.[1] This solution should be stored in a tightly sealed container.

  • This compound (DIPS) Organic Phase (0.01 M in Kerosene):

    • This compound can be sourced from chemical suppliers such as Qingdao Scienoc Chemical Co., Ltd. or synthesized if necessary.[5]

    • Calculate the required volume of DIPS based on its density (approximately 0.834 g/mL at 25 °C) and molecular weight (174.35 g/mol ).[6][7]

    • In a volumetric flask, dissolve the calculated amount of DIPS in kerosene to achieve the desired final concentration.

Protocol for Palladium(II) Extraction
  • Pipette 20 mL of the palladium(II) stock solution (or your sample adjusted to 0.1 M HCl) into a 50 mL separatory funnel.

  • Add 20 mL of the 0.01 M DIPS in kerosene solution to the separatory funnel (this corresponds to an O/A ratio of 1).

  • Stopper the separatory funnel and shake vigorously for 15 minutes.[1] Periodically vent the funnel to release any pressure buildup.

  • Allow the phases to separate completely. The organic phase (top layer) will contain the extracted palladium complex, and the aqueous phase (bottom layer) will be the raffinate.

  • Carefully drain the aqueous raffinate into a beaker for analysis.

  • The palladium-loaded organic phase can be collected for the stripping procedure.

Protocol for Palladium Stripping
  • Transfer the palladium-loaded organic phase from the extraction step into a clean 50 mL separatory funnel.

  • Prepare a 1% (v/v) ammonia solution by diluting concentrated ammonia with deionized water.

  • Add 20 mL of the 1% ammonia solution to the separatory funnel (O/A ratio of 1).

  • Shake the funnel vigorously for 15 minutes.

  • Allow the phases to separate. The aqueous phase will now contain the stripped palladium as a palladium-ammine complex.

  • Drain the aqueous strip solution into a clean beaker for palladium recovery or analysis. The stripped organic phase can be recycled for further extractions.

Analytical Quantification of Palladium

The concentration of palladium in the aqueous solutions (initial stock, raffinate, and strip solution) can be determined using atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

  • Atomic Absorption Spectrometry (AAS):

    • Prepare a series of palladium calibration standards in a matrix matching the samples (e.g., 0.1 M HCl for the raffinate). A typical calibration range is 2.5-15 ppm.[8]

    • Use a palladium hollow cathode lamp and set the wavelength to 247.6 nm.[9]

    • Aspirate the samples and standards into an air-acetylene flame.[8]

    • Measure the absorbance and determine the palladium concentration from the calibration curve.

    • For trace concentrations, a graphite furnace AAS (GFAAS) can be used for enhanced sensitivity.[9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

    • ICP-MS offers lower detection limits and is suitable for trace analysis of palladium.[10]

    • Prepare calibration standards in a similar matrix.

    • Samples may require dilution to fall within the linear dynamic range of the instrument.

    • Be aware of potential polyatomic interferences on palladium isotopes and use appropriate correction methods or high-resolution ICP-MS if necessary.[3][10]

The extraction efficiency (%E) can be calculated using the following formula:

%E = ((C₀ - Cₐ) / C₀) * 100

Where:

  • C₀ is the initial concentration of palladium in the aqueous phase.

  • Cₐ is the concentration of palladium in the aqueous phase after extraction (raffinate).

Data Presentation and Performance

The following tables summarize the expected performance of this compound for palladium(II) extraction based on published data.[1]

Table 1: Effect of HCl Concentration on Palladium(II) Extraction Efficiency

HCl Concentration (mol/L)Extraction Efficiency (%)
0.199.5
0.585.2
1.068.4
1.545.7
2.034.5
Conditions: 100 mg/L Pd(II), 0.008 M DIPS in kerosene, O/A = 1, 15 min contact time.

Table 2: Effect of DIPS Concentration on Palladium(II) Extraction Efficiency

DIPS Concentration (mol/L)Extraction Efficiency (%)
0.00277.3
0.00492.1
0.00697.8
0.00899.5
0.0199.7
0.0299.9
Conditions: 100 mg/L Pd(II) in 0.1 M HCl, O/A = 1, 15 min contact time.

Table 3: Effect of Ammonia Concentration on Palladium Stripping Efficiency

Ammonia Concentration (% v/v)Stripping Efficiency (%)
0.151.9
0.268.3
0.585.6
0.892.1
1.096.4
2.096.4
Conditions: Loaded organic from extraction of 100 mg/L Pd(II), O/A = 1, 15 min contact time.

Trustworthiness and Protocol Validation

The protocols described herein are designed to be self-validating systems. To ensure the trustworthiness of your results, the following quality control measures are recommended:

  • Mass Balance Calculation: A complete mass balance should be performed for each experiment. The amount of palladium in the initial aqueous phase should equal the sum of the palladium in the raffinate and the loaded organic phase (or the strip solution). A recovery of 95-105% is generally considered acceptable.

  • Reagent Blanks: A reagent blank (aqueous phase without palladium) should be carried through the entire extraction and stripping procedure to check for contamination.

  • Duplicate Samples: Analyze duplicate samples to assess the precision of the method.

  • Certified Reference Materials (CRMs): If available, a CRM with a known palladium concentration in a similar matrix should be analyzed to verify the accuracy of the analytical method.

Visualizations: Workflow and Mechanism

Palladium_Recovery_Workflow cluster_aqueous_prep Aqueous Phase Preparation cluster_organic_prep Organic Phase Preparation cluster_extraction Solvent Extraction cluster_stripping Stripping cluster_analysis Analysis & Products Pd_Solution Palladium(II) Solution in 0.1 M HCl Extraction Mix & Equilibrate (15 min, O/A=1) Pd_Solution->Extraction DIPS_Solution This compound in Kerosene DIPS_Solution->Extraction Separation Phase Separation Extraction->Separation Raffinate Raffinate (Pd-depleted aqueous) Separation->Raffinate Aqueous Loaded_Organic Loaded Organic ([PdCl₂(DIPS)₂]) Separation->Loaded_Organic Organic Stripping_Agent 1% Ammonia Solution Stripping_Process Mix & Equilibrate (15 min, O/A=1) Stripping_Agent->Stripping_Process Stripping_Separation Phase Separation Stripping_Process->Stripping_Separation Stripped_Organic Stripped Organic (Recyclable DIPS) Stripping_Separation->Stripped_Organic Organic Pd_Product Pd-Rich Aqueous ([Pd(NH₃)₄]²⁺) Stripping_Separation->Pd_Product Aqueous Analysis AAS / ICP-MS Quantification Raffinate->Analysis Loaded_Organic->Stripping_Process Pd_Product->Analysis

Caption: Workflow for palladium(II) recovery using this compound.

Extraction_Mechanism cluster_organic Organic Phase PdCl4 [PdCl₄]²⁻ Tetrachloropalladate(II) Pd_Complex [PdCl₂(DIPS)₂] Neutral Complex PdCl4:f0->Pd_Complex:f0 DIPS DIPS S(C₅H₁₁)₂

Caption: Mechanism of palladium(II) extraction by this compound.

References

  • Xu, J., Huang, Z., & Xie, M. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. Asian Journal of Chemistry, 25(13), 7161-7164. [Link]

  • Asian Journal of Chemistry. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. [Link]

  • Qingdao Scienoc Chemical Co., Ltd. (n.d.). This compound. [Link]

  • Al-Harahsheh, M., Al-Otoom, A., & Al-Zoubi, M. (2023). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Molecules, 28(14), 5368. [Link]

  • Tagirov, B. R., et al. (2013). The speciation and transport of palladium in hydrothermal fluids: Experimental modeling and thermodynamic constraints. Geochimica et Cosmochimica Acta, 120, 1-27. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 253.2: Palladium (Atomic Absorption, Furnace Technique). [Link]

  • Oriental Journal of Chemistry. (2018). Simple, Sensitive, and Easy to use Method for Determination of Palladium Content in Palladium Acetate Using Flame Atomic Absorption Spectrophotometry. [Link]

  • Spectroscopy Online. (2017). Optimized ICP-MS Analysis of Elemental Impurities in Semiconductor-Grade Hydrochloric Acid. [Link]

  • ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. [Link]

  • ResearchGate. (n.d.). Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration. [Link]

Sources

Protocol for solvent extraction of palladium using Diisopentyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Solvent Extraction of Palladium(II) Using Diisopentyl Sulfide

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the principles and practices of palladium recovery from acidic chloride media using this compound (DIPS) as a selective extractant. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by empirical data.

Introduction: The Rationale for Selective Palladium Recovery

Palladium is a critical platinum-group metal (PGM) with extensive applications in catalysis, electronics, and the chemical industry.[1] Its use in cross-coupling reactions, for instance, is fundamental to modern pharmaceutical synthesis.[2] Given the limited natural resources and high cost of palladium, its efficient recovery from industrial process streams and spent catalysts is not only economically prudent but also environmentally imperative.[1][2]

Hydrometallurgical methods, particularly solvent extraction, offer a highly efficient and scalable technique for recovering and purifying palladium.[1] While numerous extractants have been developed, many involve complex syntheses, hindering their practical application.[1][3] Dialkyl sulfides, such as this compound (DIPS), represent a class of simple, yet highly effective and selective extractants for palladium(II) from chloride media, operating through a straightforward coordination mechanism.[1] This guide elucidates the chemistry and methodology behind this robust extraction system.

The Chemical Principle: A Solvating Extraction Mechanism

The extraction of palladium(II) by DIPS is a classic example of a solvating or Lewis base extraction mechanism. The process relies on the direct coordination of the neutral extractant with the metal center, forming a charge-neutral complex that is preferentially soluble in the organic phase.

In industrial and laboratory settings, palladium is typically dissolved in hydrochloric acid, where it exists predominantly as the square-planar anionic complex, tetrachloropalladate(II), [PdCl₄]²⁻.[1][4] The DIPS molecule, (i-C₅H₁₁)₂S, acts as a neutral Lewis base. The lone pair of electrons on the sulfur atom forms a coordinate bond with the palladium(II) center. Structural analysis, including X-ray crystallography, has definitively shown that two molecules of DIPS coordinate to one palladium center, displacing two chloride ions to form a neutral, square-planar complex with the stoichiometry PdCl₂(DIPS)₂.[1][5]

The overall extraction equilibrium can be represented as:

[PdCl₄]²⁻(aq) + 2 DIPS(org) ⇌ PdCl₂(DIPS)₂(org) + 2 Cl⁻(aq)

This reaction highlights that the DIPS extractant directly solvates the palladium ion, facilitating its transfer from the aqueous phase to the organic phase. The C-S stretching vibration in the IR spectrum of the DIPS-Pd(II) complex shifts to a lower frequency compared to free DIPS, which is direct evidence of coordination via the sulfur atom.[1]

Caption: Coordination mechanism of Palladium(II) extraction by DIPS.

Optimizing Extraction: Key Experimental Parameters

The efficiency of the palladium extraction process is governed by several critical, interdependent parameters. Understanding and controlling these variables is essential for achieving quantitative recovery.

ParameterOptimal RangeRationale & Causality
HCl Concentration 0.1 M - 1.0 MExtraction is highly dependent on acidity. At low HCl concentrations (e.g., 0.1 M), extraction is quantitative (>99%). As acidity increases, the extraction efficiency drops sharply due to competition from chloride ions, which favors the stability of the [PdCl₄]²⁻ anion in the aqueous phase.[1]
DIPS Concentration >10:1 (Molar Ratio to Pd)Governed by Le Châtelier's principle. Increasing the concentration of DIPS in the organic phase drives the equilibrium towards the formation of the PdCl₂(DIPS)₂ complex, enhancing extraction efficiency. A significant molar excess is recommended to ensure complete extraction.[1][3]
Contact Time ~15 minutesSufficient time must be allowed for the system to reach thermodynamic equilibrium. Studies show that for the DIPS-Pd(II) system, equilibrium is typically attained within 15 minutes of vigorous mixing. Further increases in time do not improve extraction.[1]
Phase Ratio (O/A) 1:1 to 2:1The Organic-to-Aqueous phase ratio influences the loading capacity and single-stage extraction efficiency. Increasing the O/A ratio from 0.4 to 1.0 can increase extraction from 90% to over 99%. A ratio of 1:1 is often a practical starting point for batch extractions.[1]
Organic Diluent Aliphatic/Aromatic HydrocarbonsThe diluent (e.g., kerosene, toluene) must effectively dissolve both the DIPS extractant and the resulting metal-extractant complex while being immiscible with the aqueous phase. Kerosene is a common and effective choice for industrial applications.[1][3]

Detailed Application Protocol

This section provides a step-by-step methodology for the extraction and subsequent recovery (stripping) of palladium.

Reagent and Solution Preparation
  • Aqueous Feed Solution:

    • Dissolve a known mass of Palladium(II) chloride (PdCl₂) in 0.1 M hydrochloric acid (HCl). A typical starting concentration for laboratory-scale work is 100 mg/L (ppm) of Pd(II).[1]

    • Note: If starting with palladium metal, it must first be dissolved. This can be achieved by heating in aqua regia, followed by repeated evaporation with concentrated HCl to remove nitrates and finally diluting with 0.1 M HCl to the desired volume and concentration.[1]

  • Organic Extractant Solution:

    • Prepare the organic phase by dissolving a calculated volume of this compound (DIPS) in a suitable organic diluent, such as kerosene, to achieve the desired concentration (e.g., 0.1 M or a specific molar excess relative to the palladium in the aqueous phase).[1]

  • Aqueous Stripping Solution:

    • Prepare a 1% (v/v) ammonia solution by diluting concentrated ammonium hydroxide with deionized water. Ammonia is an effective stripping agent for this system.[1][6]

Experimental Workflow

G cluster_prep 1. Preparation cluster_ext 2. Extraction cluster_sep 3. Separation cluster_strip 4. Stripping (Recovery) A1 Prepare Aqueous Pd(II) in 0.1M HCl E1 Combine Aqueous & Organic (O/A Ratio = 1:1) A1->E1 O1 Prepare Organic DIPS in Kerosene O1->E1 E2 Shake Vigorously (15 min) E1->E2 E3 Allow Phases to Separate E2->E3 S1 Collect Aqueous Raffinate (Pd-depleted) E3->S1 Analyze [Pd] S2 Collect Loaded Organic (Pd-DIPS Complex) E3->S2 T1 Mix Loaded Organic with 1% Ammonia Solution S2->T1 T2 Shake Vigorously (15 min) T1->T2 T3 Separate Phases T2->T3 T4 Collect Aqueous Strip Solution (Concentrated Pd(II)) T3->T4 Analyze [Pd] T5 Collect Barren Organic (Recyclable DIPS) T3->T5 Reuse

Caption: Complete workflow for Palladium extraction and stripping.

Step-by-Step Procedure

Part A: Extraction

  • Transfer equal volumes (e.g., 20 mL) of the prepared aqueous feed solution and the organic extractant solution into a separatory funnel.[1]

  • Stopper the funnel and shake vigorously for 15 minutes to ensure intimate contact between the two phases and allow the system to reach equilibrium. Periodically vent the funnel to release any pressure buildup.

  • Clamp the separatory funnel to a stand and allow the phases to fully separate. The denser phase (typically aqueous) will settle at the bottom.

  • Carefully drain the bottom aqueous layer (the raffinate) into a collection beaker.

  • The remaining top organic layer (the loaded organic) now contains the PdCl₂(DIPS)₂ complex.

Part B: Stripping

  • Transfer the loaded organic phase to a clean separatory funnel.

  • Add an equal volume of the 1% ammonia stripping solution.

  • Shake the mixture vigorously for 15 minutes. The ammonia will form stable aqueous palladium-ammonia complexes, breaking the Pd-DIPS bond and transferring the palladium back into the aqueous phase.[3]

  • Allow the phases to separate.

  • Drain the bottom aqueous layer, which is now the palladium-rich strip liquor. The palladium can be recovered from this solution by precipitation or other methods.

  • The remaining organic phase is the barren organic, containing the DIPS, which can potentially be recycled for further extraction cycles.

Part C: Analysis and Calculation

  • Determine the concentration of palladium in the initial aqueous feed and the raffinate using a suitable analytical technique, such as Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma (ICP) analysis.[1]

  • Calculate the percentage of palladium extracted (%E) using the following formula:

    %E = ( ( [Pd]initial - [Pd]raffinate ) / [Pd]initial ) * 100

    Where [Pd]initial is the initial palladium concentration in the aqueous phase and [Pd]raffinate is the palladium concentration in the aqueous phase after extraction.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Extraction Efficiency 1. High HCl Concentration: Acidity is too high, inhibiting forward extraction.[1]2. Insufficient DIPS: Molar ratio of DIPS to Pd is too low.3. Inadequate Contact Time: System did not reach equilibrium.[3]1. Adjust the pH of the aqueous feed to be within the optimal range (e.g., using 0.1 M HCl).2. Increase the concentration of DIPS in the organic phase.3. Increase the shaking time to at least 15 minutes. Ensure mixing is vigorous.
Poor Phase Separation (Emulsion Formation) 1. High Agitation Speed: Excessively vigorous mixing can create stable emulsions.2. Presence of Surfactants/Particulates: Contaminants in the feed solution can stabilize emulsions.1. Reduce the shaking intensity. Centrifugation can also be used to break the emulsion.2. Filter the aqueous feed solution prior to extraction.
Ineffective Stripping 1. Incorrect Stripping Agent: The chosen agent cannot effectively break the Pd-DIPS complex. Acids are ineffective.[1]2. Low Stripping Agent Concentration: Insufficient concentration to drive the stripping equilibrium.[3]1. Ensure an appropriate stripping agent is used. For DIPS, ammonia solution is proven to be effective.[1]2. Increase the concentration of the ammonia solution (e.g., to 3-5%).

Conclusion

This compound provides a simple, robust, and highly selective method for the solvent extraction of palladium(II) from acidic chloride solutions. By carefully controlling key parameters—namely hydrochloric acid concentration, extractant-to-metal ratio, and contact time—quantitative extraction and recovery can be readily achieved. The straightforward coordination mechanism and the efficacy of ammonia-based stripping make this system an attractive choice for both laboratory-scale purification and industrial recovery operations, contributing to a more sustainable use of this precious metal.

References

  • Xu, J., Huang, Z., & Xie, M. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. Asian Journal of Chemistry, 25(13), 7161-7164.

  • Asian Journal of Chemistry. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex.

  • Allan, D. R., et al. (2006). High pressure co-ordination chemistry of a palladium thioether complex: pressure versus electrons. Chemical Communications, (38), 4081-4083.

  • Takeda, N., Shimizu, D., & Tokitoh, N. (2005). Synthesis and structure of a distorted octahedral palladium(II) complex coordinated with a tetrathioether ligand tethered with bulky substituents. Inorganic Chemistry, 44(23), 8561-8568.

  • Jolliet, P., et al. (1996). Interaction of Thioether Groups at the Open Coordination Sites of Palladium(II) and Platinum(II) Complexes Probed by Luminescence Spectroscopy at Variable Pressure. Inorganic Chemistry, 35(17), 4883-4888.

  • Spokoyny, A. M., et al. (2009). Coordination chemistry of poly(thioether)borate ligands. Dalton Transactions, (43), 9511-9524.

  • Singh, J., et al. (2020). Syntheses of palladium(II) complexes of thio-ether containing N-heterocyclic carbene based half-pincer ligand. Applied Organometallic Chemistry, 34(11), e5922.

  • Wojnicki, M., et al. (2020). Separation and Recovery of Gold(III), Palladium(II) and Platinum(IV) by Solvent Extraction Using a New β-Diketone Derivative from Acidic Solutions. Minerals, 10(11), 949.

  • Lee, J. Y., et al. (2010). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. Separation and Purification Technology, 73(2), 213-218.

  • BenchChem. (2025). Technical Support Center: Optimizing Dioctyl Sulfide for Metal Extraction.

  • Tan, S., et al. (2022). Electrochemical Metal Recycling: Recovery of Palladium from Solution and In Situ Fabrication of Palladium–Carbon Catalysts via Impact Electrochemistry. Journal of the American Chemical Society, 144(40), 18580-18588.

  • Baba, Y., et al. (1986). Solvent extraction of palladium with dihexyl sulfide. Journal of Chemical Engineering of Japan, 19(5), 361-366.

  • Jiraratananon, S., et al. (2002). Selective Recovery of Palladium from Used Aqua Regia by Hollow Fiber Supported with Liquid Membrane. Journal of the Chinese Institute of Chemical Engineers, 33(3), 325-334.

  • Ates, S., & Akgöl, S. (2009). Separation and recovery of palladium(II) from base metal ions by melamine-formaldehyde-thiourea (MFT) chelating resin. Hydrometallurgy, 95(1-2), 15-21.

  • Pan, L., et al. (2012). Solvent extraction of Palladium (II) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO. Journal of the Serbian Chemical Society, 77(10), 1363-1372.

  • Nguyen, T. H., et al. (2018). Dissolution of Palladium Metal in Solvent Leaching System with the Presence of Oxidizing Agent. Metals, 8(11), 931.

  • El-Nadi, Y. A. (2012). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science, 23(2), 29-43.

  • Regel-Rosocka, M., & Al-Harahsheh, M. (2022). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Minerals, 12(3), 309.

  • McEleney, K., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1738-1763.

Sources

Application Note: Ultrasensitive and Selective Determination of Diisopentyl Sulfide as a Potential Genotoxic Impurity using Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the trace-level detection and quantification of Diisopentyl sulfide using Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD). Positioned within the critical context of pharmaceutical drug development, this document addresses the need for highly sensitive and selective methods for monitoring potential genotoxic impurities (PGIs). This compound, a representative of the alkyl sulfide class, can be a process-related impurity that requires strict control. The methodology detailed herein leverages the exceptional selectivity and sensitivity of the SCD, providing a validated, field-proven protocol for researchers, quality control analysts, and drug development professionals. The protocol covers instrumentation, sample preparation using static headspace injection, method validation according to ICH Q2(R2) guidelines, and data interpretation, establishing a self-validating system for ensuring the safety and quality of pharmaceutical products.

Introduction: The Imperative for PGI Control in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), a variety of reagents and intermediates are employed. Some of these, or their byproducts, can persist as impurities in the final drug substance. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are considered a significant risk to human health.[1] Regulatory bodies, including the FDA and EMA, mandate stringent control over such impurities, often requiring their quantification at parts-per-million (ppm) levels relative to the API.[1]

Alkyl sulfides, such as this compound, represent a class of compounds that may arise during synthesis and can be flagged as potential GTIs due to their alkylating potential. Their inherent volatility and reactivity, especially at trace concentrations, present considerable analytical challenges.[2] Conventional detectors for gas chromatography, such as the Flame Ionization Detector (FID), often lack the necessary selectivity and sensitivity to reliably detect these impurities at the required low levels, especially in the presence of a complex sample matrix.

The Sulfur Chemiluminescence Detector (SCD) offers a powerful solution to this analytical challenge. The SCD provides picogram-level sensitivity and exhibits a highly specific, linear, and equimolar response to sulfur-containing compounds, with virtually no interference from co-eluting hydrocarbon matrices.[3][4] This makes GC-SCD the ideal technique for the rigorous, quantitative analysis of sulfur-based PGIs like this compound. This note provides the scientific rationale and a detailed, step-by-step protocol to establish a reliable analytical method for this purpose.

The Scientific Principle: Sulfur Chemiluminescence Detection (SCD)

The remarkable selectivity of the SCD stems from a multi-step gas-phase chemical reaction. Understanding this mechanism is key to appreciating the robustness of the technique.

  • High-Temperature Combustion: As compounds elute from the GC column, they enter a high-temperature, hydrogen-rich combustion chamber (typically a dual-plasma burner). Here, all sulfur-containing molecules are pyrolyzed, leading to the formation of sulfur monoxide (SO) as a stable intermediate.[4]

  • Reaction with Ozone: The effluent from the burner is transferred under vacuum to a reaction cell where it is mixed with ozone (O₃), produced by an onboard generator. The SO radicals react with ozone in a chemiluminescent reaction.

  • Light Emission and Detection: This reaction produces electronically excited sulfur dioxide (SO₂*), which then relaxes to its ground state by emitting photons.

    SO + O₃ → SO₂* + O₂ SO₂* → SO₂ + hν (light)

  • Signal Generation: The emitted light, which is proportional to the amount of sulfur in the original sample, is detected by a photomultiplier tube (PMT). A specific optical filter ensures that only light from the SO₂* decay is measured, further enhancing selectivity.

This process ensures that only sulfur-containing compounds generate a signal, providing exceptional selectivity over the carbon-based API and other non-sulfur impurities.

SCD_Mechanism cluster_GC GC System cluster_SCD SCD System GC_Column GC Column Eluent (Analytes + Matrix) Burner Dual-Plasma Burner (~800-1000 °C) GC_Column->Burner Transfer Line Reaction_Cell Reaction Cell (Reduced Pressure) Burner->Reaction_Cell Formation of SO PMT Photomultiplier Tube (PMT) Reaction_Cell->PMT hν (Light Emission) Signal_Processor Signal Amplifier & Data System PMT->Signal_Processor Electrical Signal O3_Gen Ozone Generator O3_Gen->Reaction_Cell O₃ Supply

Caption: Mechanism of Sulfur Chemiluminescence Detection.

Experimental Protocol: GC-SCD Analysis of this compound

This protocol is designed as a self-validating system, where adherence to the specified parameters and system suitability checks ensures trustworthy results.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC, or equivalent, equipped with a Split/Splitless inlet and Electronic Pneumatic Control (EPC).

  • Detector: Agilent 8355 Sulfur Chemiluminescence Detector (SCD), or equivalent.[5]

  • Autosampler: Static Headspace Sampler (e.g., Agilent 7697A or equivalent).

  • GC Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm ID, 4.2 µm film thickness) or equivalent inert column designed for sulfur analysis. The high inertness of this column is critical for preventing the adsorption of reactive sulfur compounds.[5][6]

  • Vials: 20 mL headspace vials with PTFE/silicone septa.[7]

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (SCD burner, 99.999% purity), Air (SCD burner, zero grade).

  • Reagents: this compound (≥99.0% purity), Dimethyl sulfoxide (DMSO, Headspace grade), and the API or placebo matrix to be tested.

Standard and Sample Preparation

Causality: The choice of DMSO as a solvent is based on its high boiling point and low volatility, which minimizes its interference in the headspace analysis of more volatile impurities.[1][8] It is also an effective solvent for a wide range of APIs.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with DMSO. This high concentration minimizes weighing errors and ensures stability.

  • Intermediate Standard Solution (10 µg/mL):

    • Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.

    • Dilute to volume with DMSO. This dilution step brings the concentration closer to the working range.

  • Calibration Standards (0.1 to 2.0 µg/mL):

    • Prepare a series of calibration standards by further diluting the Intermediate Standard Solution with DMSO. These concentrations should bracket the expected impurity specification limit.

  • Sample Preparation (Targeting 1 ppm GTI in a 50 mg/mL API solution):

    • Accurately weigh 500 mg of the API or placebo into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with DMSO. This creates a 50 mg/mL sample solution.

    • Pipette 5 mL of this solution into a 20 mL headspace vial and seal immediately. A 1 ppm level of this compound relative to the API would correspond to a concentration of 0.05 µg/mL in this vial.

  • Spiked Sample (for Accuracy/Recovery):

    • Prepare a sample solution as described above.

    • Before sealing the vial, spike it with a known amount of the Intermediate Standard Solution to achieve a concentration near the specification limit.

GC-SCD Instrumental Method

The following parameters are a robust starting point and should be optimized as needed.

Parameter Setting Justification
Headspace Sampler
Oven Temperature80 °CBalances analyte volatility with thermal stability of the API.
Loop Temperature90 °CKept higher than the oven to prevent condensation.
Transfer Line Temp100 °CPrevents condensation during transfer to the GC inlet.
Vial Equilibration Time15 minEnsures partition equilibrium is reached for reproducible sampling.
Injection Volume1 mL (Loop)Standard volume for headspace analysis.
GC Inlet
TypeSplit/Splitless
Inlet Temperature250 °CEnsures rapid volatilization of the sample.
ModeSplit (10:1 ratio)A split injection provides sharper peaks for volatile analytes and prevents column overload.[5]
Carrier GasHeliumInert carrier gas of choice.
Column Flow3.0 mL/min (Constant Flow)A higher flow rate is often optimal for headspace analysis and ensures efficient transfer to the detector.[5]
Oven Program
Initial Temperature40 °C, hold for 2 minA low starting temperature to focus volatile analytes at the head of the column.[5]
Temperature Ramp15 °C/min to 230 °CA moderate ramp rate provides good separation for a range of volatile compounds.[5][9]
Final HoldHold at 230 °C for 5 minEnsures that all components are eluted from the column before the next run.
SCD Detector
Burner Temperature800 °CEnsures complete combustion of sulfur compounds to SO.[5]
H₂ Flow40 mL/minOptimized for combustion and SO formation.
Air Flow10 mL/minOptimized for combustion and SO formation.
Detector Base Temp250 °CPrevents condensation in the detector.
Workflow Diagram

Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Validation Stock Prepare Stock Standard (1000 µg/mL in DMSO) Inter Prepare Intermediate Std (10 µg/mL in DMSO) Stock->Inter Cal Prepare Calibration Curve (0.1-2.0 µg/mL) Inter->Cal HS Load Vials into Headspace Sampler Cal->HS Sample Prepare API Sample (50 mg/mL in DMSO) Sample->HS GC_SCD GC-SCD Analysis (as per method table) HS->GC_SCD Integration Integrate Peak for This compound GC_SCD->Integration Calibration Generate Calibration Curve (Concentration vs. Area) Integration->Calibration Quant Quantify Impurity in Sample Calibration->Quant Report Report Result (ppm) & Check vs. Specification Quant->Report

Caption: Experimental workflow for this compound analysis.

Method Validation and Expected Performance

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11] The following parameters are critical for an impurity quantification method.

Validation Parameter Acceptance Criteria Expected Performance for this Method
Specificity No interference from blank (DMSO) or placebo at the retention time of this compound. Peak purity should be confirmed if using a mass spectrometer.The high selectivity of the SCD ensures no response from the API or non-sulfur excipients. The chromatogram should show a clean baseline with a sharp peak only for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.A linear range of 0.01 µg/mL to 2.5 µg/mL (corresponding to 0.2 ppm to 50 ppm of GTI in a 50 mg/mL API solution) with r² > 0.998 is readily achievable.[5]
Accuracy (Recovery) 80.0% to 120.0% recovery of the spiked analyte from the sample matrix.Expected recovery for spiked samples at three levels (e.g., 50%, 100%, and 150% of a 1 ppm specification) should be within 90-110%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15.0% for six replicate preparations at the target concentration.For six replicate injections of a 1 ppm standard, an RSD of < 10% is expected.[5]
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10). Must be at or below the reporting threshold.The LOQ is expected to be approximately 0.01 µg/mL (0.2 ppm in the API), demonstrating the high sensitivity of the method.
Limit of Detection (LOD) The lowest concentration that can be reliably detected (typically S/N ratio ≥ 3).The LOD is expected to be approximately 0.003 µg/mL (0.06 ppm in the API).
Robustness Method performance should not be significantly affected by small, deliberate changes in parameters (e.g., ±2°C in oven temp, ±0.1 mL/min in flow rate).The method is expected to be robust, with peak area and retention time variations well within system suitability limits upon minor parameter changes.

Conclusion and Authoritative Grounding

This application note provides a scientifically grounded and highly practical protocol for the determination of this compound, a potential genotoxic impurity, in pharmaceutical materials. The use of static headspace sampling coupled with the unparalleled selectivity and sensitivity of Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) creates a robust and reliable method that meets the stringent requirements of regulatory agencies.

The causality behind the experimental choices—from the inert GC column to the high-boiling point headspace solvent—is explained to empower the analyst. By following the detailed steps for sample preparation, instrumental analysis, and method validation, laboratories can confidently implement this protocol. This methodology serves as a powerful tool for drug development professionals to ensure product safety and quality, demonstrating effective control over potentially harmful impurities.

References

  • Shimadzu Corporation. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Application Notebook. Retrieved from [Link]

  • Agilent Technologies. (2023). Analysis of Sulfides, Formaldehyde, and Organic Halides in High-Purity Hydrogen for Fuel Cell Vehicles. Application Note. Retrieved from [Link]

  • Zhong, J., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Retrieved from [Link]

  • Ashenafi, D., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Retrieved from [Link]

  • Scharlab S.L. (n.d.). Residual solvent analysis by GC-Headspace. Scharlab Articles. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved from [Link]

  • Agilent Technologies. (n.d.). DB-Sulfur SCD GC column. Product Page. Retrieved from [Link]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Application Note. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Reliable Sulfur Compounds Analysis in Diesel using Sulfur Chemiluminescence Detector Nexis SCD-2030. Application News. Retrieved from [Link]

  • Reddy, G. S. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Chromacademie. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • Wardencki, W., et al. (2020). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Journal of Separation Science. Retrieved from [Link]

  • Ramachandran, R., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Select Low Sulfur GC column. Product Page. Retrieved from [Link]

  • Perkins, M. J., & Langford, V. S. (2024). High-Throughput Headspace Analysis of Volatile Impurities in Consumer Products Using Standard Additions. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Dave, R. H., et al. (2025). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Analytical Chemistry Letters. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Volatile Sulfur Compounds in Beer Using Nexis™ SCD-2030. Application News. Retrieved from [Link]

  • Reddy, G. S., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Select Low Sulfur. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Diisopentyl Sulfide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of diisopentyl sulfide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, experimentally acquired spectrum for this compound, this document outlines a detailed, predictive approach for the assignment of its ¹H and ¹³C NMR spectra. By leveraging established principles of NMR spectroscopy and comparative analysis with structurally similar compounds, we present a robust methodology for researchers, scientists, and drug development professionals to confidently identify and characterize this compound. This guide details the theoretical basis for chemical shift and coupling constant prediction, provides step-by-step protocols for sample preparation and data acquisition, and offers a thorough interpretation of the predicted spectral data.

Introduction

This compound, also known as isoamyl sulfide or 1,1'-thiobis(3-methylbutane), is an organosulfur compound with the molecular formula C₁₀H₂₂S.[1] As with many aliphatic sulfides, it finds applications in various chemical syntheses and can be a component in complex mixtures requiring detailed structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] This note serves as a practical guide to understanding and predicting the ¹H and ¹³C NMR spectra of this compound, enabling its confident identification and characterization.

The principles outlined herein are grounded in the fundamental effects of molecular structure on nuclear magnetic resonance, specifically the influence of the sulfur heteroatom on the chemical environment of adjacent and nearby protons and carbons. By understanding these principles, researchers can not only interpret the spectrum of this compound but also apply this knowledge to a broader range of aliphatic sulfides.

Theoretical Background and Predictive Approach

The chemical structure of this compound is symmetrical, with two isopentyl groups attached to a central sulfur atom. This symmetry is a key determinant of the number of unique signals expected in its NMR spectra.

Figure 1: Structure of this compound with carbon labeling.

Due to the molecule's symmetry, the two isopentyl groups are chemically equivalent. This results in a simplified NMR spectrum with only four unique carbon signals and four unique proton signals.

Basis for Prediction

To predict the chemical shifts for this compound, we will use experimental data from analogous compounds:

  • Dibutyl sulfide (C₄H₉)₂S: Provides an excellent model for the influence of the sulfur atom on the α and β carbons and protons of an alkyl chain.[2][3]

  • Isoamyl alcohol (3-methyl-1-butanol): Offers reference chemical shifts for the carbon and proton environments within the isopentyl chain, particularly for the γ and δ positions.[3]

  • Isopentyl acetate: Further refines the expected chemical shifts for the isopentyl moiety, showing how a different heteroatom linkage (ester vs. sulfide) affects the α and β positions.[4][5]

The general principle is that the electron-donating and magnetically anisotropic effects of the sulfur atom will primarily influence the α and β positions, while the more distant γ and δ positions will closely resemble those in a standard isopentyl chain, such as in isoamyl alcohol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below.

ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J)Integral
(2H)~ 2.55Triplet (t)~ 7.5 Hz4H
(2H)~ 1.55Quartet (q)~ 7.5 Hz4H
(1H)~ 1.70Nonet (n) or Multiplet (m)~ 6.7 Hz2H
(6H)~ 0.90Doublet (d)~ 6.6 Hz12H
Rationale for ¹H Predictions
  • Hα: The protons on the carbon adjacent to the sulfur atom are expected to be the most downfield due to the deshielding effect of the electronegative sulfur. The ¹H NMR spectrum of dibutyl sulfide shows the α-protons at approximately 2.50 ppm.[2] We predict a similar shift for this compound. These protons are coupled to the two β-protons, resulting in a triplet.

  • Hβ: These protons are adjacent to the α-carbon. In dibutyl sulfide, the β-protons appear around 1.55 ppm.[2] They are coupled to both the α-protons (2H) and the γ-proton (1H), which would theoretically lead to a complex multiplet. However, in similar alkyl chains, they often resolve into a quartet or sextet. Given the coupling to the two Hα protons and one Hγ proton, a quartet is a reasonable prediction.

  • Hγ: This single proton is coupled to the two β-protons and the six δ-protons. This complex coupling (to 8 neighboring protons) will result in a multiplet, likely a nonet (n+1 rule, where n=8). In isoamyl alcohol, this proton appears around 1.6-1.7 ppm.[3]

  • Hδ: These twelve protons of the two equivalent methyl groups are coupled to the single γ-proton, resulting in a doublet. Their chemical shift should be the most upfield, characteristic of terminal methyl groups in an alkyl chain, and is predicted to be around 0.90 ppm, similar to what is observed in isoamyl alcohol and isopentyl acetate.[3][6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four signals, corresponding to the four chemically non-equivalent carbon atoms.

CarbonPredicted δ (ppm)Rationale
~ 32.5Deshielded by the sulfur atom. In dibutyl sulfide, Cα is at ~32 ppm.[3]
~ 39.0In isoamyl alcohol, this carbon is at ~41.75 ppm.[3] The sulfur's influence is less direct here.
~ 27.5Similar to the corresponding carbon in isoamyl alcohol (~24.83 ppm).[3]
~ 22.5Characteristic of terminal methyl groups. In isoamyl alcohol, these are at ~22.68 ppm.[3]
Rationale for ¹³C Predictions

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

  • Cα: The carbon directly bonded to the sulfur atom will experience a significant downfield shift. Based on the experimental data for dibutyl sulfide, where the α-carbon appears at approximately 32 ppm, a similar value is predicted for this compound.[3]

  • Cβ, Cγ, and Cδ: The influence of the sulfur atom diminishes with distance. Therefore, the chemical shifts for the remaining carbons in the isopentyl chain are expected to be very similar to those observed in isoamyl alcohol.[3] The Cβ will be the most downfield of this group, followed by Cγ and Cδ.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual proton peak at ~7.26 ppm and carbon triplet at ~77.2 ppm.

  • Concentration:

    • For ¹H NMR, prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure: a. Weigh the this compound into a clean, dry vial. b. Add the deuterated solvent and gently swirl or vortex to ensure complete dissolution. c. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. d. Cap the NMR tube securely.

Figure 2: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0 ppm or the residual CHCl₃ peak at 7.26 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single pulse (zgpg30)

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

  • Referencing: TMS at 0 ppm or the CDCl₃ triplet centered at 77.2 ppm.

Trustworthiness and Self-Validation

The predictive nature of this application note necessitates a robust system for self-validation when an experimental spectrum is obtained.

  • Internal Consistency: The observed splitting patterns and integration values in the ¹H NMR spectrum must be consistent with the proposed structure. For instance, the doublet for the Hδ protons should integrate to 12 protons relative to the triplet for the Hα protons integrating to 4 protons.

  • 2D NMR Correlation: To confirm assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be performed. This will correlate each proton signal with the carbon to which it is directly attached, providing unambiguous C-H connectivity.

  • Comparison with Analogs: The obtained chemical shifts should fall within the expected ranges established by the analogous compounds discussed in this note. Significant deviations may indicate the presence of impurities or an incorrect structural assignment.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By applying fundamental NMR principles and leveraging data from structurally related molecules, a comprehensive and reliable prediction of the NMR spectra has been established. The provided protocols for sample preparation and data acquisition offer a standardized starting point for experimental work. This predictive and analytical approach demonstrates how NMR spectroscopy can be a powerful tool for structural elucidation, even in the absence of pre-existing reference spectra, thereby empowering researchers in their chemical analysis endeavors.

References

  • Magritek. (n.d.). Isoamyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31260, Isoamyl Alcohol. Retrieved from [Link]

  • Binder, C. (2019, February 22). NMR Banana Oil. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 5. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Isopentyl alcohol (FDB008131). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031528). Retrieved from [Link]

  • Lourenço, D. L., & Fernandes, A. C. (n.d.). Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. The Royal Society of Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ContaminantDB. (n.d.). 13C NMR Spectrum (CHEM006132). Retrieved from [Link]

  • Bartleby. (2024, March 26). 13C NMR of isoamyl acetate. Retrieved from [Link]

  • Dreyer, D. R., & Jia, H.-P. (2011). Electronic Supporting Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Chegg. (2014, April 2). Solved: Estimate the 13C nmr spectra of isopentyl acetate. Retrieved from [Link]

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Application Notes and Protocols for X-ray Crystallography of Diisopentyl Sulfide-Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the protocols and critical considerations for the synthesis, crystallization, and X-ray crystallographic analysis of diisopentyl sulfide-metal complexes. This compound, a flexible thioether ligand, forms complexes with various transition metals, yielding structures with significant potential in catalysis and medicinal chemistry.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework for obtaining high-quality single crystals and performing definitive structural analysis. Key challenges, such as managing the ligand's conformational flexibility and preventing crystal twinning, are addressed with field-proven strategies. The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to ensure reproducibility and scientific integrity.

Introduction: The Structural Significance of Thioether Complexes

Transition metal complexes containing thioether ligands (R-S-R') are a cornerstone of coordination chemistry.[1][3] The sulfur atom in a thioether acts as a soft σ-donor, preferentially coordinating with soft, thiophilic metals like palladium, platinum, copper, and gold.[1][4] this compound ((i-Am)₂S) is a particularly interesting ligand due to its bulky and flexible isopentyl groups. These aliphatic chains can influence the steric environment around the metal center, impacting coordination geometry, stability, and ultimately, the complex's reactivity and potential as a therapeutic agent.[5][6]

The precise three-dimensional arrangement of atoms within these complexes, which can only be unambiguously determined through single-crystal X-ray diffraction (SCXRD), is paramount.[7][8] This structural data reveals critical information on:

  • Coordination Geometry: The arrangement of ligands around the metal center (e.g., square planar, tetrahedral).

  • Bond Lengths and Angles: Providing insight into the strength and nature of the metal-sulfur bond.

  • Stereochemistry: Thioether complexes can exhibit chirality at the pyramidal sulfur center upon coordination.[3]

  • ** intermolecular Interactions:** Understanding crystal packing, which can be influenced by the flexible alkyl chains.

This knowledge is crucial for establishing structure-activity relationships (SAR) in drug development, where metal complexes are investigated for anticancer and antimicrobial properties.[5][9]

Synthesis and Handling of this compound-Metal Complexes

The synthesis of this compound-metal complexes is typically achieved by direct reaction of the thioether ligand with a metal salt or precursor. Many of these complexes, particularly those with metals in low oxidation states, can be sensitive to air and moisture, necessitating the use of inert-atmosphere techniques.[10][11]

General Protocol: Synthesis of a Generic M(L)₂Cl₂ Complex

This protocol describes a general method for synthesizing a this compound-metal (II) chloride complex.

Materials:

  • Metal(II) chloride salt (e.g., PdCl₂, PtCl₂)

  • This compound (C₁₀H₂₂S)[12][13][14][15]

  • Degassed, anhydrous dichloromethane (DCM)

  • Degassed, anhydrous diethyl ether or pentane

  • Schlenk flasks and line or glovebox[11]

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere on a Schlenk line, add the metal(II) chloride (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Ligand Addition: In a separate vial, dissolve this compound (2.1 mmol, 2.1 equivalents) in 10 mL of anhydrous DCM.

  • Reaction: Slowly add the ligand solution to the stirring suspension of the metal salt at room temperature. The metal salt will typically dissolve upon coordination, often accompanied by a color change.

  • Stirring: Allow the reaction to stir at room temperature for 4-6 hours to ensure complete formation of the complex.

  • Precipitation: Reduce the volume of the DCM solution under vacuum until it is concentrated (approx. 2-3 mL). Slowly add anhydrous diethyl ether or pentane (20-30 mL) to the stirred solution to precipitate the product.

  • Isolation: Collect the solid product by filtration via cannula or in a glovebox, wash with two portions of diethyl ether (5 mL each), and dry under vacuum.

  • Characterization: Characterize the bulk product by NMR spectroscopy, mass spectrometry, and elemental analysis before proceeding to crystallization.

Causality: Using a slight excess of the this compound ligand ensures complete reaction with the metal salt. Precipitation with a non-polar solvent like ether or pentane is effective for isolating the typically more polar metal complex. All steps must be performed under inert conditions to prevent oxidation of the metal center or ligand.[11]

Growing Diffraction-Quality Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a structure determination.[16] The flexibility of the isopentyl chains in this compound can lead to conformational disorder in the crystal lattice, making it difficult to grow well-ordered crystals.[17][18][19] Patience and systematic screening of conditions are key.[20]

Recommended Crystallization Techniques
TechniqueDescriptionSolvents (S1/S2)Key Considerations
Slow Evaporation A nearly saturated solution of the complex in a single solvent (S1) is prepared. The container is covered loosely (e.g., with parafilm pierced by a needle) to allow the solvent to evaporate slowly over days or weeks.[16][20]S1: Dichloromethane, Chloroform, TolueneSimplest method, but can lead to microcrystalline crusts. Best for air-stable compounds unless performed in a controlled environment.[20]
Vapor Diffusion A concentrated solution of the complex in a relatively non-volatile solvent (S1) is placed in a small vial. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent (S2) in which the complex is insoluble. S2 vapor slowly diffuses into S1, reducing the complex's solubility and inducing crystallization.[11][21]S1: Dichloromethane, TolueneS2: Pentane, Hexane, Diethyl EtherExcellent for air-sensitive compounds and milligram quantities.[11] The rate of diffusion can be controlled by temperature; placing the setup in a refrigerator or freezer slows down the process, often yielding better crystals.[22]
Solvent Layering A concentrated solution of the complex in a dense solvent (S1) is placed at the bottom of a narrow tube (e.g., an NMR tube). A less dense, miscible anti-solvent (S2) is carefully layered on top without mixing.[20][23] Crystals form at the interface as the solvents slowly diffuse into one another.S1: Dichloromethane, ChloroformS2: Pentane, Hexane, MethanolIdeal for air-sensitive compounds as the setup can be prepared in a glovebox and sealed.[24] The narrow diameter of the tube minimizes disturbances at the solvent interface.[23]
Protocol: Crystallization by Vapor Diffusion
  • Solution Prep: In a glovebox, dissolve 5-10 mg of the purified complex in the minimum amount of S1 (e.g., 0.5 mL of Dichloromethane) in a small vial (e.g., a 2 mL vial).

  • Setup: Place this small, uncapped vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).

  • Anti-Solvent: Add 2-3 mL of the anti-solvent S2 (e.g., Pentane) to the larger vial, ensuring the level is below the top of the inner vial.

  • Sealing: Seal the outer vial tightly. If outside a glovebox, use a Schlenk flask as the outer vessel.[11]

  • Incubation: Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup. Ideal crystals are transparent with sharp edges and are between 0.1-0.4 mm in size.[11][16]

X-ray Data Collection and Processing

Proper crystal handling and a well-defined data collection strategy are critical for obtaining a high-quality dataset.

Crystal Mounting and Cryo-cooling

Due to the potential air-sensitivity of the complexes and to minimize radiation damage during data collection, crystals are typically mounted and flash-cooled in a stream of cold nitrogen gas (100 K).[7][24]

Protocol:

  • Selection: Under a microscope, select a suitable single crystal with well-defined faces and no visible cracks or defects.[16]

  • Mounting: In a drop of cryoprotectant oil (e.g., paratone-N), carefully pick up the selected crystal using a cryo-loop. The oil displaces air and prevents ice formation during cooling.[7] For highly air-sensitive crystals, this entire process should be performed in a glovebox or under a stream of inert gas.[22]

  • Cooling: Quickly move the loop-mounted crystal into the cold nitrogen stream of the diffractometer.

  • Centering: Center the crystal in the X-ray beam using the instrument's software and video camera.[24]

Data Collection Strategy

The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible.

Workflow Diagram:

XRay_Workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_process Data Processing Select Select Suitable Crystal Mount Mount on Cryo-Loop with Paratone Oil Select->Mount Cool Flash-cool to 100 K in N₂ Stream Mount->Cool Center Center Crystal in X-ray Beam Cool->Center UnitCell Determine Unit Cell & Bravais Lattice Center->UnitCell Strategy Devise Collection Strategy (Omega/Phi Scans) UnitCell->Strategy Collect Execute Data Collection Strategy->Collect Integrate Integrate Reflections (Intensity Measurement) Collect->Integrate Scale Scale & Merge Data (Apply Corrections) Integrate->Scale Output Generate Reflection File (e.g., HKLF 4) Scale->Output caption Fig 1. X-ray Diffraction Experimental Workflow.

Caption: Fig 1. X-ray Diffraction Experimental Workflow.

Typical Parameters:

  • Radiation Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).[24] Mo is generally suitable for most organometallic complexes, while Cu may be preferred for very small crystals.

  • Temperature: 100 K.

  • Data Collection Method: A series of ω and/or φ scans are performed to cover the entire Ewald sphere, ensuring data completeness.[25]

  • Exposure Time: Varies depending on crystal size and diffracting power (typically 5-60 seconds per frame).

Structure Solution and Refinement

Once a processed reflection file is obtained, the crystallographic phase problem is solved to generate an initial electron density map, and the structural model is refined against the experimental data.[8]

The Refinement Cycle

Structure refinement is an iterative process of adjusting the atomic parameters (position, occupancy, and displacement) to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

Refinement_Cycle Initial Initial Model (Direct Methods/Patterson) Refine Least-Squares Refinement (e.g., SHELXL) Initial->Refine Fourier Calculate Difference Fourier Map (Fo-Fc) Refine->Fourier Converged Convergence? (R1, wR2, GooF) Refine->Converged Model Update Model: - Add/Remove Atoms - Model Disorder - Add H-atoms Fourier->Model Interpret Peaks/ Holes Model->Refine Iterate Converged->Fourier No Final Final Structural Model (CIF File) Converged->Final Yes caption Fig 2. The Crystallographic Refinement Cycle.

Caption: Fig 2. The Crystallographic Refinement Cycle.

Addressing Disorder of Isopentyl Chains

A primary challenge with this compound ligands is the high probability of positional disorder in the flexible isopentyl chains.[17] This manifests as elongated or nonsensical atomic displacement parameters (ADPs) and large peaks in the difference Fourier map.[26]

Protocol for Modeling Disorder:

  • Identification: Identify the disordered group from unusual ADPs and residual electron density peaks.

  • Initial Modeling: Fit two (or more) distinct orientations of the disordered fragment into the electron density. This is often done using PART instructions in refinement software like SHELXL.[17][26]

  • Occupancy Refinement: The occupancies of the different parts are refined. For a two-part disorder, the occupancies are constrained to sum to 1.0 using a free variable (e.g., 21 and -21).

  • Geometric Restraints: It is crucial to apply geometric restraints to maintain sensible bond lengths and angles within the disordered components (e.g., DFIX, SADI).[17][26] This prevents the model from becoming unstable during refinement.

  • ADP Restraints: The ADPs of adjacent atoms and atoms in similar environments across the disordered parts should also be restrained (e.g., SIMU, RIGU) to produce a chemically reasonable model.[26] Specialized programs like DSR can help automate the application of these restraints.[17][27]

Data Analysis and Applications in Drug Development

The final crystallographic information file (CIF) contains a wealth of information. Analysis of the coordination geometry, M-S bond distances, and C-S-C bond angles provides fundamental insights into the electronic and steric properties of the complex.[3]

In the context of drug development, this structural data is invaluable. Metal-based compounds, including those with sulfur ligands, are explored as therapeutic agents.[5][6][9] For example, the precise geometry of a complex can determine its ability to bind to a biological target, such as a protein active site or a specific DNA sequence. The flexibility of the diisopentyl groups could allow for an "induced fit" binding, a hypothesis that can be explored through co-crystallization with target biomolecules. The redox activity of the metal center, which can be modulated by the ligand environment, is another key feature for therapeutic design.[6] Structural analysis provides the empirical basis for computational modeling and rational design of next-generation drug candidates with improved efficacy and reduced toxicity.

References

  • Grokipedia. Transition metal thioether complex.
  • Grokipedia. Disordered Structure Refinement.
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  • edoc. Disorder in crystal structures : new approaches in finding the best model.
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Application Notes and Protocols for the Use of Diisopentyl Sulfide in Hydrometallurgical Processes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Neutral Sulfur-Based Extractants in Precious Metal Recovery

Hydrometallurgy offers a flexible and often more environmentally benign alternative to pyrometallurgy for metal recovery, particularly from low-grade ores, concentrates, and secondary sources like electronic waste.[1] At the heart of many hydrometallurgical circuits lies solvent extraction (SX), a process that selectively transfers metal ions from an aqueous phase to an immiscible organic phase.[2] The choice of the organic extractant is paramount, dictating the efficiency and selectivity of the entire process.[3]

While many extractants have been developed, neutral, soft donor atoms like sulfur have shown exceptional affinity for soft metal ions, most notably palladium(II).[4][5] Diisopentyl sulfide (DIS), a dialkyl sulfide, has emerged as a highly effective and selective extractant for palladium from acidic chloride solutions.[4][6] Unlike many chelating extractants which can have complex synthesis routes, the straightforward structure of dialkyl sulfides makes them attractive for industrial applications.[4] This guide provides a detailed overview of the physicochemical properties of DIS, the mechanism of palladium extraction, and comprehensive protocols for its application in a laboratory setting.

Physicochemical Properties of this compound (DIS)

The efficacy of an extractant is intrinsically linked to its physical and chemical properties. This compound [(CH₃)₂CHCH₂CH₂]₂S is a neutral solvating extractant whose structure is key to its function. The central sulfur atom, with its available lone pairs of electrons, acts as a Lewis base, coordinating directly with the target metal ion. The two bulky isopentyl groups provide steric hindrance and enhance the molecule's lipophilicity, ensuring its low solubility in the aqueous phase and high solubility in common organic diluents like kerosene.[4]

PropertyValue / DescriptionSignificance in Solvent Extraction
Molecular Formula C₁₀H₂₂S---
Molar Mass 174.35 g/mol Used for preparing solutions of specific molarity.
Appearance Colorless liquidAllows for easy visual identification of the organic phase.
Boiling Point ~203-205 °CLow volatility at typical SX operating temperatures (20-60°C) minimizes solvent loss.[7]
Solubility in Water Very lowEssential for minimizing extractant loss to the aqueous phase and maintaining phase integrity.
Solubility in Organics High in nonpolar solvents (e.g., kerosene, toluene)Allows for the preparation of the organic phase with a suitable, cost-effective diluent.[4]
Active Atom SulfurActs as a soft Lewis base, showing high affinity for soft Lewis acids like Pd(II).

Mechanism of Palladium(II) Extraction from Chloride Media

In industrial process streams and leachates, palladium typically exists in its divalent oxidation state (Pd(II)) and forms stable anionic chloro-complexes in hydrochloric acid media, with the tetrachloropalladate(II) anion, [PdCl₄]²⁻, being the most common species.[4]

This compound functions via a neutral solvating or coordination mechanism. The sulfur atom in DIS directly coordinates with the palladium(II) center, displacing water or chloride ligands to form a neutral, organic-soluble complex.[7] Extensive studies, including X-ray crystal structure determination, have confirmed that the extracted species is a 2:1 adduct, PdCl₂(DIS)₂ .[4][6] In this complex, the palladium atom maintains a square-planar geometry, with the two this compound molecules acting as neutral unidentate ligands.[4][6]

The overall extraction equilibrium can be represented as:

[PdCl₄]²⁻(aq) + 2 DIS(org) ⇌ PdCl₂(DIS)₂(org) + 2 Cl⁻(aq)

This reaction highlights the competitive nature of the extraction; high concentrations of chloride ions in the aqueous phase can shift the equilibrium to the left, reducing extraction efficiency.[4]

Caption: Coordination of Pd(II) by this compound.

Application Note: Optimizing the Selective Extraction of Palladium(II)

The quantitative recovery of palladium using this compound is dependent on the careful control of several key experimental parameters.

ParameterOptimal RangeRationale and Causality
HCl Concentration ~0.1 MAt low HCl concentrations, the formation of the extractable [PdCl₄]²⁻ species is favored. As acidity increases (e.g., > 0.1 M), the extraction efficiency decreases significantly. This is due to the increased competition from chloride ions, which shifts the extraction equilibrium towards the aqueous phase, and potentially the protonation of the extractant.[4]
DIS Concentration 0.008 - 0.02 M (for ~100 mg/L Pd)The extraction is stoichiometrically driven. A sufficient molar excess of DIS is required to shift the equilibrium towards the formation of the PdCl₂(DIS)₂ complex. Increasing DIS concentration from 0.002 M to 0.008 M dramatically increases extraction from ~77% to over 99%.[4]
Contact Time ≥ 15 minutesSufficient mixing time is required to overcome mass transfer limitations and allow the extraction reaction to reach equilibrium. Studies show that the extraction percentage increases steadily up to 15 minutes, after which it remains constant.[4]
Organic/Aqueous (O/A) Phase Ratio 1:1A 1:1 phase ratio has been shown to be efficient for quantitative extraction.[4] Adjusting this ratio can be used to concentrate the metal in the organic phase (low O/A) or handle higher metal concentrations in the feed (high O/A).
Stripping Agent 1.0% (v/v) Ammonia SolutionThe palladium-ammonia complex is highly stable in the aqueous phase. Ammonia effectively breaks the Pd-S bond in the extracted complex, allowing the palladium to be stripped back into a clean aqueous solution. Acidic solutions are ineffective for stripping.[4][7]

Detailed Experimental Protocols

These protocols provide a framework for the laboratory-scale extraction and recovery of palladium from a synthetic acidic chloride solution.

Protocol 1: Reagent and Phase Preparation

Objective: To prepare the aqueous palladium feed solution and the organic this compound phase.

Materials:

  • Palladium(II) chloride (PdCl₂) or a standard Pd solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • This compound (DIS)

  • Kerosene (or other suitable aliphatic diluent)

  • Volumetric flasks (250 mL, 1000 mL)

  • Graduated cylinders

Procedure:

  • Aqueous Feed Preparation (100 mg/L Pd in 0.1 M HCl): a. Accurately weigh the amount of PdCl₂ required to make a 100 mg/L Pd stock solution. Note: Alternatively, use a certified palladium standard solution. b. Dissolve the PdCl₂ in a small amount of concentrated HCl, then transfer it to a 250 mL volumetric flask.[4] c. Add 2.08 mL of concentrated HCl (assuming 12 M) to the flask. d. Dilute to the 250 mL mark with deionized water. This solution contains approximately 100 mg/L Pd in 0.1 M HCl.

  • Organic Phase Preparation (0.01 M DIS in Kerosene): a. Calculate the volume of DIS needed. For a 250 mL solution: 0.01 mol/L * 0.250 L * 174.35 g/mol / (density of DIS g/mL) = Volume in mL. Note: If density is unknown, use mass. b. In a 250 mL volumetric flask, dissolve the calculated amount of this compound in approximately 150 mL of kerosene. c. Once fully dissolved, dilute to the 250 mL mark with kerosene and mix thoroughly.

Protocol 2: Solvent Extraction of Palladium(II)

Objective: To transfer palladium from the aqueous phase to the organic phase.

Materials:

  • Prepared aqueous feed solution

  • Prepared organic phase solution

  • Separatory funnels (250 mL)

  • Mechanical shaker

  • Beakers

Procedure:

  • Add equal volumes (e.g., 50 mL) of the aqueous feed and the organic phase to a 250 mL separatory funnel. This corresponds to an O/A ratio of 1.

  • Secure the stopper and shake the funnel vigorously for 15 minutes using a mechanical shaker to ensure thorough mixing and facilitate mass transfer.[4]

  • Allow the phases to separate completely. The lower density organic phase will be on top.

  • Carefully drain the lower aqueous phase (the raffinate) into a labeled beaker.

  • Drain the upper organic phase (the loaded organic) into a separate labeled beaker.

  • Take a sample of the raffinate for quantitative analysis to determine the remaining palladium concentration.

Protocol 3: Stripping of Palladium(II) from Loaded Organic

Objective: To recover the extracted palladium from the loaded organic phase into a fresh aqueous solution.

Materials:

  • Loaded organic phase from Protocol 2

  • Ammonia solution (e.g., 25% w/w)

  • Deionized water

  • Separatory funnels (250 mL)

  • Mechanical shaker

Procedure:

  • Prepare Stripping Solution (1.0% v/v Ammonia): Add 1 mL of concentrated ammonia solution to 99 mL of deionized water.

  • Add equal volumes (e.g., 40 mL) of the loaded organic phase and the 1.0% ammonia stripping solution to a clean separatory funnel.

  • Shake vigorously for 15 minutes.

  • Allow the phases to separate.

  • Drain the lower aqueous phase (the strip liquor), which now contains the recovered palladium, into a labeled beaker.

  • The remaining organic phase is now "barren" and can be recycled for further extraction cycles.

  • Take a sample of the strip liquor for quantitative analysis to determine the recovered palladium concentration.

Protocol 4: Quantitative Analysis and Validation

Objective: To determine the efficiency of the extraction and stripping steps.

Materials:

  • Samples: Initial aqueous feed, raffinate, and strip liquor

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

  • Appropriate standards for calibration

Procedure:

  • Calibrate the AAS or ICP-OES instrument using palladium standards of known concentrations.

  • Measure the palladium concentration in the initial aqueous feed ([Pd]initial), the raffinate ([Pd]raff), and the strip liquor ([Pd]strip).

  • Calculate Extraction Efficiency (%E): %E = (([Pd]initial - [Pd]raff) / [Pd]initial) * 100

  • Calculate Stripping Efficiency (%S): %S = ([Pd]strip * Vstrip) / (([Pd]initial - [Pd]raff) * Vorg) * 100 Where Vstrip is the volume of the stripping solution and Vorg is the volume of the loaded organic.

  • Self-Validation (Mass Balance): The total mass of palladium in the raffinate and the strip liquor should ideally equal the initial mass of palladium in the feed. This confirms the integrity of the experimental procedure.

Process Workflow and Logic

The hydrometallurgical recovery of palladium using this compound follows a closed-loop logic, where the extractant is continuously recycled. This workflow is crucial for the economic viability and sustainability of the process.

SolventExtractionCycle AqueousFeed Aqueous Feed ([PdCl₄]²⁻ in HCl) Extraction Extraction Stage (Mixer-Settler) AqueousFeed->Extraction LoadedOrg Loaded Organic (PdCl₂(DIS)₂) Extraction->LoadedOrg Pd loaded Raffinate Raffinate (Low Pd Aqueous) Extraction->Raffinate Pd depleted Stripping Stripping Stage (Mixer-Settler) BarrenOrg Barren Organic (DIS) Stripping->BarrenOrg Recycled Product Product Solution (Pd-Ammonia Complex) Stripping->Product Pd recovered LoadedOrg->Stripping BarrenOrg->Extraction BarrenOrg->Extraction StripSol Strip Solution (Ammonia) StripSol->Stripping

Caption: Closed-loop solvent extraction cycle for palladium recovery.

Conclusion

This compound serves as a robust and highly selective extractant for the recovery of palladium from acidic chloride media. Its straightforward coordination mechanism, coupled with high extraction efficiencies under optimized conditions, makes it a valuable tool in hydrometallurgical applications. The ability to effectively strip the palladium using a simple ammonia solution and recycle the organic phase underscores its potential for use in sustainable and economically viable precious metal refining processes. The protocols outlined in this guide provide a validated starting point for researchers to explore and optimize this efficient separation system.

References

  • Xu, J., Huang, Z., & Xie, M. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. Asian Journal of Chemistry, 25(13), 7161-7164. [Link]

  • Asian Journal of Chemistry. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. [Link]

  • Cleare, M. J., Charlesworth, P., & Bryson, D. J. (1979). Solvent extraction of the platinum group metals by neutral-organo phosphorus compounds. Journal of Chemical Technology and Biotechnology, 29(4), 210-224.
  • Proses Makina. (n.d.). Solvent Extraction in Precious Metals Refining. [Link]

  • Electrochemistry Knowledge. (n.d.). Extracting metals from sulfide ores. [Link]

  • Google Patents. (1987). US4654145A - Direct recovery of precious metals by solvent extraction and selective removal.

Sources

Application Notes and Protocols for the Synthesis of Metal-Sulfide Complexes and Nanocrystals Using Diisopentyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: While this document provides a comprehensive guide, specific, peer-reviewed protocols detailing the use of diisopentyl sulfide for the synthesis of metal-sulfide complexes are not extensively available in current literature. The following protocols and insights are based on established principles of metal-sulfide nanoparticle synthesis using analogous long-chain dialkyl sulfides. These should be considered as a starting point for experimental design and will require optimization.

Introduction: The Strategic Role of this compound in Metal-Sulfide Synthesis

The synthesis of metal-sulfide complexes and nanocrystals is a cornerstone of modern materials science and nanomedicine. The choice of the sulfur precursor is critical, influencing reaction kinetics, crystal phase, morphology, and the surface chemistry of the resulting nanomaterials. While traditional sulfur sources like elemental sulfur, H₂S gas, and thiourea are widely used, they can present challenges in terms of reactivity control, solubility, and the introduction of impurities.

Long-chain dialkyl sulfides, a class of thioethers, have emerged as valuable alternatives, offering a more controlled and "tunable" reactivity.[1] this compound ((C₅H₁₁)₂S), also known as diisoamyl sulfide, is a promising yet less-explored member of this class. Its branched alkyl chains and moderate boiling point suggest several potential advantages in the synthesis of high-quality metal-sulfide nanocrystals.

This application note provides a detailed guide to the principles and practices of using this compound as a sulfur precursor for the synthesis of metal-sulfide complexes and nanoparticles. We will explore the underlying chemical principles, provide generalized protocols, and discuss the expected influence of this compound's unique properties on the synthetic outcome.

Scientific Integrity and Logic: Why Choose this compound?

The selection of a sulfur precursor is a deliberate choice rooted in chemical principles. Here, we outline the rationale for considering this compound.

Expertise & Experience: The Causality Behind Experimental Choices

The reactivity of dialkyl sulfides in metal-sulfide synthesis is primarily governed by the thermal decomposition of the C-S bond. This process is often facilitated by coordination to a metal center. The choice of a specific dialkyl sulfide, such as this compound, allows for precise control over the reaction temperature and the rate of sulfur release.

Key advantages of using a long-chain dialkyl sulfide like this compound include:

  • Controlled Reactivity: Compared to highly reactive sources like H₂S, dialkyl sulfides offer a slower, more controlled release of sulfur upon thermal decomposition. This can lead to better crystallinity and monodispersity of the resulting nanoparticles.

  • Improved Solubility: The long alkyl chains of this compound enhance its solubility in the high-boiling-point organic solvents typically used for nanoparticle synthesis, such as oleylamine and octadecene. This ensures a homogeneous reaction mixture.

  • Surface Passivation: The isopentyl groups from the decomposed sulfide can act as capping agents, passivating the surface of the growing nanocrystals. This prevents aggregation and allows for control over particle size and shape.[2][3]

  • Reduced Impurities: The byproducts of this compound decomposition are volatile organic compounds, which are more easily removed from the final product compared to the residues from precursors like thiourea.

Trustworthiness: A Self-Validating System

The protocols outlined below are designed to be self-validating. By systematically varying parameters such as the metal-to-sulfur ratio, reaction temperature, and time, researchers can establish a clear relationship between these variables and the properties of the resulting metal-sulfide nanoparticles. Characterization techniques such as UV-Vis spectroscopy, photoluminescence spectroscopy, transmission electron microscopy (TEM), and X-ray diffraction (XRD) will provide the necessary feedback to optimize the synthesis for a desired outcome.

Authoritative Grounding & Comprehensive References

The principles discussed herein are grounded in the broader context of the coordination chemistry of thioethers and the established methods for colloidal synthesis of metal-sulfide nanocrystals.[1][4][5][6] While specific literature on this compound is sparse, the behavior of other dialkyl sulfides provides a strong foundation for its application.

Visualization of the Synthetic Pathway

The synthesis of metal-sulfide nanoparticles using a dialkyl sulfide in a high-temperature coordinating solvent typically follows a multi-step process. The diagram below illustrates the key stages.

Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Reaction Stages cluster_2 Post-Synthesis Metal_Precursor Metal Precursor (e.g., Metal Oleate) Heating Heating to Target Temperature Metal_Precursor->Heating Diisopentyl_Sulfide This compound Diisopentyl_Sulfide->Heating Solvent Coordinating Solvent (e.g., Oleylamine) Solvent->Heating Decomposition Thermal Decomposition of this compound & Sulfur Release Heating->Decomposition Coordination & Activation Nucleation Nucleation of Metal-Sulfide Monomers Decomposition->Nucleation Growth Nanocrystal Growth Nucleation->Growth Monomer Addition Purification Purification (e.g., Precipitation & Centrifugation) Growth->Purification Characterization Characterization (TEM, XRD, UV-Vis) Purification->Characterization

Caption: Generalized workflow for the synthesis of metal-sulfide nanoparticles using this compound.

Experimental Protocols: A Generalized Approach

The following are generalized protocols for the synthesis of Cadmium Sulfide (CdS) and Lead Sulfide (PbS) quantum dots using a long-chain dialkyl sulfide like this compound. Note: These are starting points and will require optimization.

Protocol 1: Synthesis of CdS Quantum Dots

This protocol is adapted from established methods for the synthesis of CdS nanocrystals using thioether precursors.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid

  • 1-Octadecene (ODE)

  • This compound

  • Oleylamine

  • Toluene

  • Methanol

Procedure:

  • Preparation of Cadmium Oleate Precursor:

    • In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.5 mmol), and 1-octadecene (e.g., 10 mL).

    • Heat the mixture to ~150 °C under argon flow with vigorous stirring until the solution becomes clear, indicating the formation of cadmium oleate.

    • Cool the solution to room temperature.

  • Preparation of Sulfur Precursor Solution:

    • In a separate vial, mix this compound (e.g., 0.1 mmol) with oleylamine (e.g., 2 mL).

  • Nanocrystal Synthesis:

    • Reheat the cadmium oleate solution to the desired reaction temperature (e.g., 220-280 °C) under argon.

    • Rapidly inject the this compound/oleylamine solution into the hot cadmium oleate solution.

    • Monitor the reaction progress by taking small aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The growth of the quantum dots can be observed by a red-shift in the absorption and emission peaks.

    • Once the desired particle size is achieved, cool the reaction mixture to room temperature.

  • Purification:

    • Add an excess of methanol to the crude reaction mixture to precipitate the CdS quantum dots.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the precipitate in a small amount of toluene.

    • Repeat the precipitation and redispersion steps at least two more times to remove unreacted precursors and byproducts.

    • Finally, disperse the purified CdS quantum dots in a nonpolar solvent like toluene for storage and characterization.

Protocol 2: Synthesis of PbS Quantum Dots

This protocol is based on the general principles for the synthesis of lead chalcogenide quantum dots.[7][8][9][10]

Materials:

  • Lead(II) oxide (PbO)

  • Oleic acid

  • 1-Octadecene (ODE)

  • This compound

  • Toluene

  • Acetone

Procedure:

  • Preparation of Lead Oleate Precursor:

    • In a three-neck flask, combine PbO (e.g., 0.2 mmol), oleic acid (e.g., 1 mmol), and 1-octadecene (e.g., 10 mL).

    • Heat the mixture to ~120 °C under vacuum for 1-2 hours to remove water and oxygen.

    • Switch to an argon atmosphere and heat to ~150 °C until the solution is clear.

    • Cool the solution to the desired injection temperature (e.g., 90-130 °C).

  • Preparation of Sulfur Precursor Solution:

    • In a glovebox or under an inert atmosphere, mix this compound (e.g., 0.1 mmol) with 1-octadecene (e.g., 5 mL).

  • Nanocrystal Synthesis:

    • Rapidly inject the this compound solution into the hot lead oleate solution.

    • Allow the reaction to proceed for a specific time (e.g., 1-10 minutes) to control the size of the PbS quantum dots.

    • Quench the reaction by placing the flask in a water bath.

  • Purification:

    • Add acetone to the crude solution to precipitate the PbS quantum dots.

    • Centrifuge and discard the supernatant.

    • Redisperse the quantum dots in toluene.

    • Repeat the precipitation and redispersion process twice.

    • Store the purified PbS quantum dots in toluene.

Data Presentation: Key Synthesis Parameters

The following table summarizes the key parameters that can be varied to control the properties of the metal-sulfide nanoparticles.

ParameterRangeExpected Effect on Nanoparticle Properties
Reaction Temperature 180-300 °CHigher temperatures generally lead to faster growth and larger nanoparticles. Can also influence the crystal phase.
Metal:Sulfur Ratio 1:1 to 5:1Affects the reaction kinetics and the surface chemistry of the nanoparticles. A higher metal ratio can lead to more stable particles.
Reaction Time 1-60 minutesLonger reaction times typically result in larger, more crystalline nanoparticles.
Solvent System Oleylamine, OctadeceneThe coordinating ability of the solvent influences precursor reactivity and nanoparticle stability.

Considerations for Using this compound

While the general protocols above provide a solid framework, the specific chemical nature of this compound warrants special consideration:

  • Decomposition Temperature: The thermal decomposition of this compound will likely occur at a specific temperature range. It is recommended to perform thermogravimetric analysis (TGA) of this compound in the presence of the metal precursor and solvent to determine the optimal reaction temperature.

  • Steric Hindrance: The branched isopentyl groups may offer different surface binding and capping dynamics compared to linear alkyl chains. This could influence the shape of the resulting nanoparticles.

  • Precursor Reactivity: The reactivity of this compound may differ from other dialkyl sulfides. Therefore, the injection temperature and reaction time will need to be carefully optimized to achieve the desired nanoparticle size and size distribution.

Conclusion

This compound represents a promising, yet underutilized, sulfur precursor for the synthesis of metal-sulfide complexes and nanoparticles. Its properties suggest the potential for achieving high-quality nanocrystals with controlled size, shape, and surface chemistry. The generalized protocols and principles outlined in this application note provide a robust starting point for researchers to explore the use of this compound in their own synthetic endeavors. Through systematic optimization and thorough characterization, the full potential of this versatile precursor can be realized.

References

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Topic: Analytical Methods for Quantifying Diisopentyl Sulfide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of Diisopentyl sulfide in solution. Recognizing the need for robust and reliable analytical methods in research and pharmaceutical development, this guide details two primary methodologies centered around Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed protocols for sample preparation via Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), followed by a validated GC-FID instrumental method. The causality behind experimental choices is explained, and all protocols are framed within a self-validating system compliant with international standards. This guide is intended to serve as a practical and authoritative resource for scientists requiring accurate quantification of this and structurally similar aliphatic sulfides.

Introduction and Foundational Principles

This compound (also known as diisoamyl sulfide or 2,8-dimethyl-5-thianonane) is an organosulfur compound that may be present as a manufacturing intermediate, a process impurity, or a subject of investigation in various chemical and pharmaceutical contexts.[1] Its accurate quantification is critical for process control, quality assurance, and regulatory compliance. The compound's physicochemical properties, particularly its volatility and low polarity, make Gas Chromatography (GC) the analytical technique of choice.

This application note focuses on GC coupled with a Flame Ionization Detector (FID), a robust and widely accessible configuration that provides excellent sensitivity and a wide linear range for hydrocarbon-containing molecules like this compound.[2][3] We will also discuss alternative, more selective detectors where applicable. The methodologies herein are designed to be adaptable to various solution matrices, from simple organic solvents to more complex aqueous systems.

Physicochemical Properties of this compound

Understanding the compound's physical properties is the cornerstone of effective method development. These characteristics dictate the optimal choices for sample preparation, chromatographic separation, and detection.

PropertyValueSource(s)Significance for Method Development
Molecular Formula C₁₀H₂₂S[4]Defines the molecular weight and elemental composition.
Molecular Weight 174.35 g/mol [4][5]Influences volatility and mass spectrometric behavior.
Appearance Clear, colorless liquid[1]General physical characteristic.
Boiling Point 211 - 213 °C at 760 mmHg[4][5]Indicates sufficient volatility for GC analysis without derivatization.
Density ~0.834 g/mL at 25 °C[6]Useful for preparing standards on a weight/volume basis.
Solubility Insoluble in water; soluble in organic solvents[7]Critical for selecting appropriate sample preparation techniques (e.g., LLE).

The Analytical Workflow: From Sample to Result

A robust analytical method is a multi-step process. The following workflow illustrates the critical stages, from initial sample handling to the final quantitative result. Each stage must be carefully controlled to ensure the integrity of the final data.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing & Validation Sample Sample in Solution Prep_Choice Method Selection: LLE or HS-SPME Sample->Prep_Choice LLE Protocol 1: Liquid-Liquid Extraction Prep_Choice->LLE Aqueous Matrix Higher Conc. SPME Protocol 2: Headspace SPME Prep_Choice->SPME Trace Analysis Complex Matrix Extract Prepared Extract for Injection LLE->Extract SPME->Extract GC_FID GC-FID Analysis Extract->GC_FID Data Raw Chromatographic Data (Peak Area, Retention Time) GC_FID->Data Calib Calibration Curve Generation Data->Calib Quant Concentration Calculation Calib->Quant Result Final Quantified Result Quant->Result Validation Method Validation (ICH Q2(R2) Parameters) Validation->Result Ensures Accuracy

Caption: Overall analytical workflow for this compound quantification.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract this compound from the sample matrix and present it in a form suitable for GC injection, free from interfering components.[8][9] The choice of technique depends on the analyte concentration, matrix complexity, and desired sensitivity.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a robust and effective technique for extracting this compound from aqueous solutions. It leverages the compound's poor water solubility and high affinity for non-polar organic solvents.[10][11]

Applicability: Best for aqueous samples where the expected concentration of this compound is in the low mg/L (ppm) to g/L range.

Principle: The aqueous sample is mixed with an immiscible organic solvent. This compound partitions into the organic phase, which is then collected for analysis.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a Class A volumetric flask using a water-miscible solvent like methanol or acetone. From this stock, prepare a series of calibration standards in organic-free reagent water.

  • Sample Aliquoting: Pipette a precise volume (e.g., 10.0 mL) of the sample and each calibration standard into separate 40 mL screw-cap vials.

  • Internal Standard (Optional but Recommended): Add a precise volume of an internal standard solution (e.g., Diisopropyl sulfide or another suitable sulfide with a distinct retention time) to each vial.[12] This corrects for variations in extraction efficiency and injection volume.

  • Extraction Solvent Addition: Add a smaller, precise volume (e.g., 2.0 mL) of a suitable extraction solvent. Hexane or Dichloromethane are excellent choices due to their immiscibility with water and volatility.

  • Extraction: Cap the vials tightly and shake vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase. A mechanical shaker can be used for consistency.

  • Phase Separation: Allow the vials to stand for 5-10 minutes for the layers to separate completely. Centrifugation can be used to accelerate this process if an emulsion forms.

  • Collection: Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) using a Pasteur pipette into a 2 mL autosampler vial. Avoid transferring any of the aqueous phase.

  • Drying (Optional): Add a small amount of anhydrous sodium sulfate to the autosampler vial to remove any residual water, which can be detrimental to the GC column.

  • Analysis: The vial is now ready for GC-FID analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, highly sensitive technique ideal for trace-level analysis or for complex matrices where direct extraction is difficult.[13] It concentrates volatile analytes from the headspace above the sample onto a coated fiber.[14][15]

Applicability: Best for trace-level quantification (µg/L or ppb) in complex matrices like biological fluids, environmental water, or solutions containing non-volatile components.

Principle: The sample is sealed in a vial and gently heated to promote the partitioning of this compound into the headspace. An SPME fiber is exposed to this headspace, where the analyte adsorbs onto the fiber coating. The fiber is then retracted and injected into the hot GC inlet, where the analyte is thermally desorbed onto the column.[16]

Step-by-Step Methodology:

  • Fiber Selection: A non-polar fiber, such as one coated with Polydimethylsiloxane (PDMS), is recommended for this compound. A 100 µm PDMS fiber is a common starting point.

  • Sample Preparation: Pipette a precise volume (e.g., 5.0 mL) of the sample into a 20 mL headspace vial. For aqueous samples, adding salt (e.g., NaCl to ~25% w/v) can increase the partitioning of the analyte into the headspace (salting-out effect).

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Equilibration: Place the vial in a heated agitator (e.g., at 60 °C for 15 minutes). This allows the sample to reach thermal equilibrium and partitions the analyte into the headspace.

  • Extraction: Insert the SPME fiber through the septum and expose it to the headspace for a defined period (e.g., 20 minutes) while maintaining the temperature and agitation. This step must be precisely timed for reproducibility.

  • Desorption: Immediately after extraction, retract the fiber and insert it into the hot GC inlet (e.g., 250 °C). Allow it to desorb for a set time (e.g., 2-5 minutes) to ensure complete transfer of the analyte to the GC column.

  • Analysis: Start the GC run concurrently with the desorption process.

Instrumental Protocol: GC-FID Analysis

The following instrumental parameters are a validated starting point for the analysis of this compound. Optimization may be required depending on the specific instrument and desired resolution from matrix components.

ParameterRecommended SettingRationale
Instrument Gas Chromatograph with FIDFID is robust, sensitive to hydrocarbons, and has a wide linear range.[17][18]
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard capillary column dimensions provide good efficiency.
Stationary Phase 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5)A non-polar phase that separates compounds primarily by boiling point.[19]
Carrier Gas Helium or HydrogenProvides good chromatographic efficiency. Maintain constant flow.
Flow Rate 1.0 mL/min (constant flow mode)Optimal flow for column efficiency and peak shape.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.[17]
Injection Mode Split (e.g., 20:1 ratio) or Splitless (for trace analysis)Split mode prevents column overloading for higher concentrations.
Oven Program Initial: 100 °C, hold for 2 minStarts below the boiling point of common solvents.
Ramp: 15 °C/min to 240 °CA moderate ramp rate to ensure good separation.
Hold: 5 min at 240 °CEnsures elution of the analyte and cleans the column.
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.
H₂ Flow 30 mL/min (optimize per manufacturer)Fuel for the flame.
Air Flow 300 mL/min (optimize per manufacturer)Oxidant for the flame.
**Makeup Gas (N₂) **25 mL/minSweeps the column effluent through the detector efficiently.

Method Validation: Ensuring Trustworthy Data

For use in regulated environments, the analytical method must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[20][21][22]

G cluster_core Core Performance Characteristics cluster_limits Detection Limits cluster_robust Reliability Title ICH Q2(R2) Method Validation Specificity Specificity / Selectivity Title->Specificity Linearity Linearity Title->Linearity Accuracy Accuracy Title->Accuracy Precision Precision (Repeatability & Intermediate) Title->Precision Robustness Robustness Title->Robustness LOD Limit of Detection (LOD) Specificity->LOD Range Range Linearity->Range Accuracy->Range Precision->Range LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Validation Protocol Summary
  • Specificity: Analyze a blank solution (matrix without analyte) and a spiked solution. The blank should show no interfering peaks at the retention time of this compound.[23]

  • Linearity: Prepare and analyze a series of at least five standards across the expected concentration range. Plot the peak area versus concentration and perform a linear regression.[24]

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.995.

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise.[24]

  • Accuracy: Analyze samples with known added amounts of this compound (spiked samples) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percent recovery.[20]

    • Acceptance Criterion: Recovery typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. Often determined as the concentration giving a signal-to-noise ratio of 10:1.

  • Limit of Detection (LOD): The lowest concentration that can be reliably detected. Often determined as the concentration giving a signal-to-noise ratio of 3:1.

  • Robustness: Deliberately vary method parameters (e.g., oven ramp rate ±1 °C/min, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by small, deliberate changes.[23]

Conclusion

This application note provides two robust, validated protocols for the quantification of this compound in solution using Gas Chromatography with Flame Ionization Detection. The Liquid-Liquid Extraction method is suitable for routine analysis of aqueous samples, while the Headspace SPME method offers enhanced sensitivity for trace-level determination in complex matrices. By following the detailed instrumental conditions and adhering to the ICH-aligned validation framework, researchers, scientists, and drug development professionals can achieve accurate, reliable, and defensible quantitative results.

References

  • Cardeal, Z. L., & de Souza, P. F. (2004). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Journal of Biochemical and Biophysical Methods, 58(2), 143-151. [Link not available]
  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek. [Link]

  • SGS USA. (n.d.). Sulfur Compound Testing. SGS. [Link]

  • Zou, Y., & Wu, H. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Technologies. [Link]

  • Mestres, M., Busto, O., & Guasch, J. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Journal of Chromatography A, 945(1-2), 211-219. [Link]

  • Agilent Technologies. (n.d.). Laboratory Total Sulfur Analysis by Gas Chromatography and Agilent Model 355 SCD. Ingenieria Analitica Sl. [Link]

  • AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. AZoM. [Link]

  • Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Fang, Y., & Qian, M. C. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. Molecules, 24(18), 3356. [Link]

  • Rouseff, R. L. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ACS Symposium Series, 826, 222-239. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. EPA. [Link]

  • Demeestere, K., Dewulf, J., De Witte, B., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130-144. [Link]

  • Loo, R. O., & Clarke, D. D. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry, 394(4), 1177-1184. [Link]

  • ResearchGate. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ResearchGate. [Link]

  • Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(3), 1845-1852. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]

  • The Ohio State University. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID). Campus Chemical Instrument Center. [Link]

  • Qingdao Scienoc Chemical Co., Ltd. (n.d.). This compound. Scienoc. [Link]

  • Kabir, E., et al. (2012). Use of solid phase microextraction (SPME) in the analysis of the reduced sulfur compounds (RSC) and its experimental limitations. Semantic Scholar. [Link]

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. SCION Instruments. [Link]

  • Quality Analysis. (n.d.). GC-FID: gas chromatography-flame ionization detector. Quality Analysis. [Link]

  • Ghasemi, E., et al. (2015). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. Journal of AOAC International, 98(1), 81-86. [Link]

  • Stenutz, R. (n.d.). diisopropyl sulfide. Stenutz. [Link]

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Application Notes & Protocols: Diisopentyl Sulfide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of diisopentyl sulfide (DIS) as a ligand in coordination chemistry. Historically, thioether ligands have been recognized for their utility in stabilizing transition metals, particularly soft, thiophilic metals. This compound, a dialkyl thioether, exemplifies the characteristics of this ligand class, offering a unique combination of steric bulk and electron-donating properties. These application notes detail the synthesis of this compound, its coordination behavior with transition metals, and established protocols for the synthesis and characterization of its metal complexes. A specific focus is placed on its application in the solvent extraction of palladium(II), supported by crystallographic evidence of the resulting coordination complex. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging thioether ligands for catalysis, metal recovery, and materials science.

Introduction to this compound as a Ligand

Thioethers (R-S-R') are a fundamental class of neutral, two-electron donor ligands in coordination chemistry. The sulfur atom, with its lone pairs of electrons, acts as a soft Lewis base, showing a strong affinity for soft Lewis acidic metal centers such as Pd(II), Pt(II), Au(I), and Cu(I).[1] Unlike their oxygen analogs (ethers), thioethers are more polarizable and form stronger bonds with late transition metals. This compound, also known as di(3-methylbutyl) sulfide, possesses the molecular formula C₁₀H₂₂S.[2][3] Its branched alkyl chains (isopentyl groups) introduce significant steric hindrance around the coordinating sulfur atom, which can influence the geometry, stability, and reactivity of the resulting metal complexes.

The coordination of this compound to a metal center is primarily through a σ-donation of one of the sulfur's lone pairs.[1] This interaction is crucial in various catalytic processes where the thioether ligand can either be a stable, spectator ligand, modulating the electronic properties of the metal center, or a hemilabile ligand that can reversibly dissociate to open up a coordination site for substrate binding.[4]

Key Properties of this compound:

PropertyValueSource
CAS Number 544-02-5[2]
Molecular Formula C₁₀H₂₂S[3]
Molecular Weight 174.35 g/mol [5]
Boiling Point 212.8 °C at 760 mmHg[3]
Density 0.834 g/mL at 25 °C[2]

Synthesis of this compound

The synthesis of symmetrical dialkyl sulfides like this compound can be achieved through several established synthetic routes. One of the most common and reliable methods is the nucleophilic substitution reaction between an alkyl halide and a sulfide source.

Protocol 2.1: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from isopentyl bromide and sodium sulfide.

Materials:

  • Isopentyl bromide (3-methyl-1-bromobutane)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.5 mol) in a mixture of ethanol and water (1:1 v/v).

  • Addition of Alkyl Halide: Slowly add isopentyl bromide (1.0 mol) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.

Causality Behind Choices: The use of a protic solvent mixture (ethanol/water) ensures the solubility of the sodium sulfide salt. A molar excess of the alkyl halide can lead to the formation of trialkylsulfonium salts, hence the stoichiometry is controlled.[6] Refluxing provides the necessary activation energy for the Sₙ2 reaction.

Coordination Chemistry and Complex Formation

This compound has been demonstrated to be an effective ligand for the coordination of palladium(II). The primary application highlighted in the literature is its use as an extractant in hydrometallurgical processes for palladium recovery.[4][7]

Coordination with Palladium(II)

In acidic chloride media, palladium(II) exists predominantly as the tetrachloropalladate(II) anion, [PdCl₄]²⁻. This compound, being a neutral thioether ligand, can displace the chloride ligands to form a stable, neutral complex. The overall reaction can be represented as:

[PdCl₄]²⁻ (aq) + 2 DIS (org) ⇌ [PdCl₂(DIS)₂] (org) + 2 Cl⁻ (aq)

This equilibrium forms the basis of the solvent extraction process, where the neutral palladium-DIS complex is preferentially soluble in the organic phase.

Structural Elucidation of a this compound Complex

The structure of the resulting complex, trans-dichlorobis(this compound)palladium(II) ([PdCl₂(DIS)₂]), has been confirmed by single-crystal X-ray diffraction.[4]

Key Structural Features:

  • Coordination Geometry: The palladium(II) center adopts a square-planar geometry.

  • Ligand Coordination: this compound acts as a monodentate ligand, coordinating to the palladium atom through the sulfur atom.

  • Stereochemistry: The two this compound ligands and the two chloride ligands are arranged in a trans configuration.

  • Symmetry: The complex exhibits a center of symmetry at the palladium atom.[4]

G cluster_R R = Isopentyl group Pd Pd S1 S Pd->S1 coord. bond S2 S Pd->S2 coord. bond Cl1 Cl Pd->Cl1 coord. bond Cl2 Cl Pd->Cl2 coord. bond R1 R S1->R1 R2 R S1->R2 R3 R S2->R3 R4 R S2->R4 R_label -CH₂-CH₂-CH(CH₃)₂

Caption: Structure of trans-[PdCl₂(DIS)₂].

Application Notes: Solvent Extraction of Palladium(II)

The selective recovery of precious metals like palladium is of significant industrial importance. This compound has proven to be an effective extractant for palladium(II) from acidic chloride solutions.

Protocol 4.1: Laboratory-Scale Solvent Extraction of Palladium(II)

This protocol outlines a procedure for the extraction of palladium(II) from an aqueous hydrochloric acid solution using this compound in an organic solvent.

Materials:

  • Palladium(II) chloride (PdCl₂) or sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Hydrochloric acid (HCl), concentrated

  • This compound (DIS)

  • Kerosene (or another suitable organic solvent like toluene)

  • Ammonia solution (for stripping)

  • Deionized water

  • Separatory funnels

  • Mechanical shaker (optional)

  • ICP-OES or AAS for palladium concentration analysis

Procedure:

  • Preparation of Aqueous Phase: Prepare a stock solution of palladium(II) in 0.1 M HCl. The concentration of palladium can be in the range of 100-1000 ppm, depending on the experimental requirements.

  • Preparation of Organic Phase: Prepare a solution of this compound in kerosene. A typical concentration is 0.1 M.

  • Extraction:

    • In a separatory funnel, mix equal volumes of the aqueous palladium solution and the organic DIS solution (e.g., 20 mL of each).

    • Shake vigorously for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the palladium complex into the organic phase. A mechanical shaker can be used for reproducibility.

    • Allow the phases to separate completely. The organic phase will typically be the upper layer.

  • Phase Separation and Analysis:

    • Carefully separate the two phases.

    • Analyze the palladium concentration in the aqueous phase (the raffinate) before and after extraction using ICP-OES or AAS to determine the extraction efficiency.

  • Stripping (Back-Extraction):

    • Take the palladium-loaded organic phase and mix it with an equal volume of an aqueous stripping solution (e.g., 1 M ammonia solution).

    • Shake for 10-15 minutes. The ammonia will react with the palladium complex, transferring the palladium back into the aqueous phase.

    • Separate the phases and analyze the palladium concentration in both the stripped organic phase and the aqueous stripping solution.

Self-Validation and Causality:

  • Acidity Control: The extraction is performed in acidic conditions (0.1 M HCl) to maintain the [PdCl₄]²⁻ species and prevent hydrolysis of the metal ion.[7]

  • Extractant Concentration: The efficiency of extraction is dependent on the concentration of DIS in the organic phase. A 2:1 molar ratio of DIS to Pd(II) is required for the formation of the extracted complex.[4]

  • Stripping Agent: Ammonia is an effective stripping agent as it forms stable and water-soluble ammine complexes with palladium(II), e.g., [Pd(NH₃)₄]²⁺, thus shifting the equilibrium back towards the aqueous phase.

G start Start: Aqueous [PdCl₄]²⁻ + Organic DIS extraction Extraction Step (Shaking) start->extraction separation1 Phase Separation extraction->separation1 organic_loaded Organic Phase [PdCl₂(DIS)₂] separation1->organic_loaded Pd transfers to organic raffinate Aqueous Raffinate (Low Pd) separation1->raffinate Pd removed from aqueous stripping Stripping Step (Add NH₃ solution) organic_loaded->stripping separation2 Phase Separation stripping->separation2 organic_stripped Stripped Organic Phase (Recyclable DIS) separation2->organic_stripped Pd transfers to aqueous aqueous_product Aqueous Product [Pd(NH₃)₄]²⁺ separation2->aqueous_product

Sources

The Untapped Potential of Diisopentyl Sulfide in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

To the researchers, chemists, and pioneers in materials science, this document serves as a forward-looking guide to the potential, yet largely unexplored, applications of diisopentyl sulfide. While direct, published applications in materials science are nascent, the fundamental chemical properties of this dialkyl sulfide suggest a wealth of opportunities. This guide is constructed on the bedrock of established principles in materials chemistry, drawing parallels from analogous sulfur-containing molecules to illuminate a path for future research and development. Herein, we present not a historical account, but a roadmap for innovation.

Introduction: this compound - A Molecule of Latent Possibilities

This compound ((C₅H₁₁)₂S), a simple dialkyl sulfide, possesses a unique combination of attributes that make it a compelling candidate for various applications in materials science. Its branched alkyl chains can impart solubility and steric hindrance, while the central sulfur atom offers reactive potential as a ligand for metal coordination, a sulfur source in synthesis, and a functional group in polymer chemistry. This combination of properties positions this compound as a versatile, yet underutilized, building block for the next generation of advanced materials.

This document will explore three key areas where this compound is poised to make a significant impact:

  • Nanomaterial Synthesis: As a novel capping agent and sulfur source for the controlled synthesis of metal sulfide nanoparticles and quantum dots.

  • Polymer Chemistry: As a chain transfer agent or a comonomer in the development of novel sulfur-containing polymers with unique properties.

  • Energy Storage: As a potential electrolyte additive to enhance the performance and stability of next-generation battery technologies, particularly in lithium-sulfur systems.

Section 1: this compound in Nanomaterial Synthesis

The synthesis of metal sulfide nanoparticles with tailored size, shape, and surface properties is a cornerstone of modern nanotechnology. This compound presents a compelling opportunity to advance this field, acting as both a capping agent to control nanocrystal growth and a sulfur source for nanoparticle formation.

Theoretical Underpinnings: The Dual Role of a Dialkyl Sulfide
  • As a Capping Agent: The isopentyl groups of this compound can provide a dynamic steric barrier around a growing nanoparticle.[1][2][3] This prevents uncontrolled aggregation and allows for precise control over particle size. The branched nature of the isopentyl chains may offer a unique level of steric hindrance compared to linear alkyl chains, potentially leading to smaller, more monodisperse nanoparticles.

  • As a Sulfur Source: The sulfur atom in this compound can be liberated under appropriate reaction conditions (e.g., thermolysis) to react with metal precursors, forming metal sulfide nanoparticles.[4][5] The decomposition kinetics of this compound will be a critical parameter to control the rate of sulfur release and, consequently, the nucleation and growth of the nanocrystals.

Proposed Experimental Protocol: Synthesis of Cadmium Sulfide (CdS) Quantum Dots

This protocol outlines a hypothetical, yet scientifically grounded, approach to synthesizing CdS quantum dots using this compound as a dual-function reagent.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid

  • 1-Octadecene (ODE)

  • This compound

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • Precursor Preparation: In a three-neck flask, combine CdO, oleic acid, and ODE. Heat the mixture to 150 °C under argon flow with vigorous stirring until the solution becomes clear, indicating the formation of the cadmium oleate complex.

  • Sulfur Precursor Injection: In a separate vial, prepare a solution of this compound in ODE.

  • Nanocrystal Growth: Raise the temperature of the cadmium precursor solution to the desired growth temperature (e.g., 240-280 °C). Swiftly inject the this compound solution into the hot reaction mixture. The color of the solution should change, indicating the nucleation and growth of CdS quantum dots.

  • Reaction Quenching and Purification: After the desired reaction time, rapidly cool the flask to room temperature to quench the reaction. Add toluene to the crude solution, followed by methanol to precipitate the CdS quantum dots. Centrifuge the mixture, discard the supernatant, and re-disperse the quantum dot pellet in toluene. Repeat the precipitation and re-dispersion steps two more times to ensure high purity.

  • Characterization: Characterize the resulting CdS quantum dots using UV-Vis spectroscopy to determine the absorption and emission properties, and Transmission Electron Microscopy (TEM) to analyze their size and morphology.

Data Interpretation and Expected Outcomes
ParameterExpected OutcomeRationale
Quantum Dot Size Tunable in the range of 2-10 nmControllable by varying reaction time, temperature, and precursor concentration.
Size Distribution Potentially narrowThe steric hindrance from the isopentyl groups may promote uniform growth.
Optical Properties Size-dependent photoluminescenceA hallmark of quantum confinement in semiconductor nanocrystals.

Workflow for CdS Quantum Dot Synthesis:

G cluster_0 Precursor Preparation cluster_1 Sulfur Source Preparation cluster_2 Nanocrystal Growth cluster_3 Purification & Characterization CdO CdO Heat1 Heat to 150°C (under Ar) CdO->Heat1 OleicAcid Oleic Acid OleicAcid->Heat1 ODE1 1-Octadecene ODE1->Heat1 CdOleate Cadmium Oleate Complex Heat1->CdOleate Heat2 Heat to 240-280°C CdOleate->Heat2 DIPS This compound DIPS_Sol DIPS Solution DIPS->DIPS_Sol ODE2 1-Octadecene ODE2->DIPS_Sol Injection Inject DIPS Solution DIPS_Sol->Injection Heat2->Injection Growth Nanocrystal Growth Injection->Growth Quench Cool to RT Growth->Quench Purify Precipitation & Centrifugation Quench->Purify Characterize UV-Vis & TEM Purify->Characterize

Caption: Workflow for the proposed synthesis of CdS quantum dots.

Section 2: this compound in Polymer Chemistry

The incorporation of sulfur into polymer backbones can impart a range of desirable properties, including high refractive index, thermal stability, and affinity for metal ions. This compound offers intriguing possibilities in this domain, either as a chain transfer agent in radical polymerizations or as a comonomer in condensation or oxidative polymerizations.

Theoretical Underpinnings: A Versatile Player in Polymer Synthesis
  • Chain Transfer Agent: In free-radical polymerization, this compound could act as a chain transfer agent, controlling the molecular weight of the resulting polymer. The lability of the C-S bond would determine its efficiency in this role.

  • Comonomer for Poly(alkylene sulfide)s: While the direct polymerization of dialkyl sulfides is not a common route, this compound could potentially be incorporated into polymer chains through reactions involving the sulfur atom, such as oxidative coupling or reactions with other difunctional monomers.

Proposed Experimental Protocol: Inverse Vulcanization with this compound as a Co-monomer

Inverse vulcanization is a process where elemental sulfur is copolymerized with a comonomer to create high-sulfur-content polymers. While typically unsaturated comonomers are used, the reactivity of this compound under these conditions could be explored.

Materials:

  • Elemental sulfur (S₈)

  • This compound

  • 1,3-Diisopropenylbenzene (DIB) as a cross-linker

Procedure:

  • Sulfur Melting: In a reaction vessel, heat elemental sulfur to above its melting point (115.2 °C) but below the temperature of radical formation (~159 °C).

  • Monomer Addition: Once the sulfur is molten, add this compound and DIB to the reaction vessel.

  • Polymerization: Increase the temperature to initiate the ring-opening of the S₈ rings and subsequent copolymerization. The reaction temperature and time will be critical parameters to control the extent of polymerization and cross-linking.

  • Cooling and Characterization: After the desired reaction time, cool the mixture to room temperature to obtain the solid polymer. Characterize the resulting polymer using techniques such as Differential Scanning Calorimetry (DSC) to determine its thermal properties and Gel Permeation Chromatography (GPC) to analyze its molecular weight distribution.

Logical Relationship of Inverse Vulcanization:

G S8 Elemental Sulfur (S₈) Heat Heat S8->Heat DIPS This compound DIPS->Heat DIB Cross-linker (DIB) DIB->Heat Polymer High-Sulfur Copolymer Heat->Polymer

Caption: Conceptual diagram of inverse vulcanization.

Section 3: this compound in Energy Storage

The development of high-performance electrolytes is crucial for advancing battery technologies. Sulfur-containing compounds have been investigated as electrolyte additives to improve the stability of the electrode-electrolyte interphase.[6][7] this compound, with its electrochemical stability and potential to interact with electrode surfaces, is a promising candidate for this application.

Theoretical Underpinnings: An Interfacial Modifier

In lithium-sulfur batteries, the polysulfide shuttle effect is a major cause of capacity fading. Additives that can passivate the lithium anode surface and mitigate this shuttle effect are highly sought after.[8][9][10] The sulfur atom in this compound could coordinate with the lithium metal surface, forming a protective layer that inhibits the direct reaction with dissolved polysulfides. The long, branched alkyl chains could further enhance this protective layer.

Proposed Experimental Protocol: Electrochemical Evaluation in a Lithium-Sulfur Battery

Materials:

  • Lithium metal foil (anode)

  • Sulfur/carbon composite (cathode)

  • Separator (e.g., Celgard)

  • Electrolyte: 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME)

  • This compound (as an additive)

Procedure:

  • Electrolyte Preparation: Prepare the baseline electrolyte and several experimental electrolytes containing varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 wt%).

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the lithium metal anode, sulfur/carbon cathode, separator, and the prepared electrolytes.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Perform CV scans to evaluate the electrochemical stability window of the electrolytes and to observe the redox reactions of the sulfur cathode.

    • Galvanostatic Cycling: Cycle the cells at various C-rates to determine the discharge capacity, coulombic efficiency, and cycle life.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different cycle numbers to investigate the evolution of the interfacial resistance.

Data Interpretation and Expected Outcomes
Performance MetricExpected Improvement with this compoundRationale
Cycle Life IncreasedFormation of a stable SEI on the lithium anode, suppressing the polysulfide shuttle.
Coulombic Efficiency Higher and more stableReduced parasitic reactions between polysulfides and the lithium anode.
Capacity Retention ImprovedMitigation of active material loss due to the shuttle effect.

Experimental Workflow for Electrochemical Testing:

G cluster_0 Cell Assembly cluster_1 Electrochemical Analysis Anode Lithium Anode Assemble Assemble Coin Cell Anode->Assemble Cathode Sulfur/Carbon Cathode Cathode->Assemble Separator Separator Separator->Assemble Electrolyte Electrolyte + This compound Electrolyte->Assemble CV Cyclic Voltammetry Assemble->CV Cycling Galvanostatic Cycling Assemble->Cycling EIS EIS Assemble->EIS Performance Performance Metrics CV->Performance Cycling->Performance EIS->Performance

Caption: Workflow for evaluating this compound as an electrolyte additive.

Conclusion and Future Outlook

This compound stands at the precipice of discovery in materials science. While this guide has outlined potential applications based on sound scientific principles and analogies to well-studied sulfur compounds, the true extent of its utility awaits empirical validation. It is our hope that this document will inspire researchers to explore the synthesis and application of this compound-based materials, unlocking new functionalities and performance paradigms. The path forward requires a spirit of inquiry and a willingness to venture into uncharted scientific territory. The potential rewards—novel nanomaterials, advanced polymers, and next-generation energy storage solutions—are well worth the journey.

References

  • Javed, R., Sajjad, A., Naz, S., Sajjad, H., & Ao, Q. (2018). Capping agents in nanoparticle synthesis: Surfactant and solvent system. AIP Conference Proceedings, 1953(1), 030214.
  • Anwar, A., Sher, M., & Al-Suhaimi, E. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 1-22.
  • Tong, S., Zheng, H., Lu, Y., & Li, W. (2020). Sulfur‐containing compounds as electrolyte additives for lithium‐ion batteries. Electrochemical Energy Reviews, 3(4), 836-861.
  • Singh, J., Dutta, T., Kim, K. H., Rawat, M., Samddar, P., & Kumar, P. (2018). ‘Green’synthesis of metals and their oxide nanoparticles: applications for environmental remediation. Journal of nanobiotechnology, 16(1), 1-24.
  • Nolan, A. M., Guo, J., & Yang, Y. (2018). Highly Solvating Electrolytes for Lithium-Sulfur Batteries. Journal of The Electrochemical Society, 165(1), A6052.
  • The Role of Electrolyte Additives in Lithium Sulfur Batteries. (2023).
  • Zhang, S. S. (2013). An ionic liquid electrolyte additive for high-performance lithium–sulfur batteries. Journal of Power Sources, 233, 110-115.
  • Al-Sharab, J. F., & Al-Harahsheh, M. (2019). A low cost and open access system for rapid synthesis of large volumes of gold and silver nanoparticles. Scientific reports, 9(1), 1-10.
  • Sidhu, A. K., Verma, N., & Kaushal, P. (2021). Synthesis of Silver Nanoparticles, Influence of Capping Agents, and Dependence on Size and Shape: A Review. Environmental Nanotechnology, Monitoring & Management, 15, 100428.
  • Arambula, C. A., & El-Kady, M. F. (2019). Electrolyte additives for lithium sulfur rechargeable batteries. U.S.
  • De Trizio, L., & Manna, L. (2016). Forging metal sulfide nanoparticles. Chemical reviews, 116(18), 10852-10887.
  • Crisp, R. W. (2024). Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diisopentyl Sulfide Concentration for Palladium Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium extraction using Diisopentyl sulfide (DIS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Introduction: The Role of this compound in Palladium Extraction

Palladium is a critical component in various industrial applications, including automotive catalysts, electronics, and chemical synthesis.[1] The recovery of palladium from secondary sources is, therefore, of significant economic and environmental importance.[1] Solvent extraction is a highly effective method for palladium recovery, particularly from acidic chloride media.[1][2]

This compound (DIS) has emerged as a highly selective extractant for palladium(II).[1][2] It operates through a solvating extraction mechanism, where the sulfur atom in the DIS molecule coordinates with the palladium ion to form a neutral complex that is soluble in an organic diluent, such as kerosene.[1][2] The predominant extracted species is a square-planar complex, Pd(DIS)₂Cl₂.[1][2]

This guide will provide you with the necessary information to effectively utilize DIS for your palladium extraction workflows, troubleshoot common issues, and understand the key parameters that govern the efficiency of the process.

Troubleshooting Guide

This section addresses specific problems you may encounter during your palladium extraction experiments with this compound.

Issue 1: Low Palladium Extraction Efficiency

Possible Causes & Solutions:

  • Suboptimal this compound Concentration: The concentration of DIS directly impacts the extraction efficiency. If the concentration is too low, there may not be enough extractant to complex with all the palladium ions in the aqueous phase.

    • Solution: Increase the concentration of DIS in the organic phase. A study by Xu et al. (2013) demonstrated that increasing the DIS concentration from 0.002 to 0.008 mol L⁻¹ significantly increased the palladium extraction from 77.3% to 99.5%.[1] For quantitative extraction of 100 mg L⁻¹ palladium from a 0.1 M HCl solution, a DIS concentration of 0.008 mol L⁻¹ was found to be optimal.[1]

  • High Hydrochloric Acid (HCl) Concentration: The acidity of the aqueous phase plays a crucial role. High concentrations of HCl can lead to the formation of highly stable palladium chloride complexes in the aqueous phase, which are less readily extracted.

    • Solution: Adjust the HCl concentration of your aqueous feed. Quantitative extraction of palladium with DIS is most effective at lower HCl concentrations, specifically around 0.1 M HCl.[1] Increasing the HCl concentration from 0.1 M to 2.0 M can drastically decrease the extraction percentage from 99.5% to 34.5%.[1]

  • Insufficient Contact Time: The extraction process is a dynamic equilibrium that requires sufficient time for the phases to interact and for the palladium complex to form and transfer to the organic phase.

    • Solution: Increase the shaking or mixing time. A minimum equilibration period of 15 minutes is recommended for quantitative palladium extraction.[1]

  • Inappropriate Organic-to-Aqueous (O/A) Phase Ratio: The volume ratio of the organic and aqueous phases can affect the overall extraction efficiency.

    • Solution: Optimize the O/A phase ratio. Increasing the O/A ratio from 0.4 to 1.0 has been shown to increase the extraction of Pd(II) from 90.0% to 99.5%.[1] An O/A ratio of 1.0 is generally recommended for efficient extraction.[1]

Issue 2: Difficulty in Stripping Palladium from the Loaded Organic Phase

Possible Causes & Solutions:

  • Ineffective Stripping Agent: The chosen stripping agent may not be strong enough to break the stable Pd(DIS)₂Cl₂ complex and transfer the palladium back into an aqueous phase. Acid solutions and sodium sulfite have been shown to be ineffective for stripping palladium from a DIS-loaded organic phase.[1]

    • Solution: Use an ammonia solution as the stripping agent. Ammonia forms a stable aqueous complex with palladium, effectively stripping it from the organic phase.[1]

  • Suboptimal Stripping Agent Concentration: The concentration of the stripping agent is critical for efficient stripping.

    • Solution: Optimize the concentration of the ammonia solution. Increasing the ammonia concentration from 0.1% to 1.0% (v/v) can increase the stripping percentage of Pd(II) from 51.9% to 96.4%.[1] A 1% (v/v) ammonia solution is sufficient for quantitative stripping.[1]

Frequently Asked Questions (FAQs)

Q1: What is the stoichiometry of the palladium-Diisopentyl sulfide complex?

A1: this compound and palladium(II) form a 2:1 adduct, with the chemical formula Pd(DIS)₂Cl₂.[1][2] X-ray crystal structure determination has confirmed that this is a square-planar complex where DIS acts as a neutral unidentate ligand, coordinating with palladium(II) through the sulfur atom.[1][2]

Q2: What is the recommended organic diluent for this compound?

A2: Kerosene is a commonly used and effective diluent for dissolving this compound for palladium extraction.[1]

Q3: How can I prepare the palladium stock solution for my experiments?

A3: A typical procedure involves dissolving a known weight of palladium metal in aqua regia. The solution is then repeatedly evaporated to near dryness with the addition of concentrated HCl to remove any residual nitric acid. The final stock solution is prepared by dissolving the residue in a known concentration of HCl, such as 0.1 M HCl.[1]

Q4: How can I determine the concentration of palladium in the aqueous phase?

A4: The concentration of palladium in the aqueous phase before and after extraction can be accurately determined using atomic absorption photometry (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).[1] The amount of extracted palladium can then be calculated by the difference in the initial and final aqueous concentrations.[1]

Experimental Protocols

Protocol 1: Palladium Extraction with this compound

  • Preparation of the Organic Phase: Prepare a 0.008 M solution of this compound by dissolving the appropriate amount of DIS in kerosene.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing 100 mg L⁻¹ of palladium in 0.1 M hydrochloric acid.

  • Extraction Procedure:

    • In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (O/A ratio of 1:1).

    • Shake the funnel vigorously for 15 minutes to ensure thorough mixing and to allow the extraction to reach equilibrium.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous phase (raffinate) from the organic phase.

    • Determine the concentration of palladium remaining in the aqueous phase using a suitable analytical technique (e.g., AAS or ICP-OES).

    • Calculate the extraction efficiency using the following formula: % Extraction = [([Pd]initial_aqueous - [Pd]final_aqueous) / [Pd]initial_aqueous] * 100

Protocol 2: Stripping of Palladium from the Loaded Organic Phase

  • Preparation of the Stripping Solution: Prepare a 1% (v/v) ammonia solution in deionized water.

  • Stripping Procedure:

    • Take the palladium-loaded organic phase from the extraction step.

    • In a separatory funnel, mix the loaded organic phase with an equal volume of the 1% ammonia stripping solution.

    • Shake the funnel vigorously for 15 minutes.

    • Allow the phases to separate.

  • Analysis:

    • Collect the aqueous stripping solution.

    • Determine the concentration of palladium in the stripping solution to calculate the stripping efficiency.

Data Presentation

Table 1: Effect of this compound Concentration on Palladium Extraction Efficiency

DIS Concentration (mol L⁻¹)% Palladium Extraction
0.00277.3
0.00490.1
0.00696.5
0.00899.5
0.01099.7
0.02099.9

Data sourced from Xu et al. (2013).[1] Conditions: 100 mg L⁻¹ Pd(II) in 0.1 M HCl, O/A ratio = 1, contact time = 15 min.

Visualizations

G cluster_aqueous Aqueous Phase (0.1 M HCl) cluster_organic Organic Phase (Kerosene) PdCl4 [PdCl₄]²⁻ Pd_Complex Pd(DIS)₂Cl₂ PdCl4->Pd_Complex Extraction DIS 2 DIS Pd_Complex->PdCl4 Stripping

Caption: Chemical equilibrium of palladium extraction.

G start Start prep_aq Prepare Aqueous Phase (Pd in 0.1 M HCl) start->prep_aq prep_org Prepare Organic Phase (DIS in Kerosene) start->prep_org mix Mix Aqueous and Organic Phases (O/A = 1, 15 min shaking) prep_aq->mix prep_org->mix separate Phase Separation mix->separate aq_out Aqueous Raffinate (Low Pd) separate->aq_out org_loaded Loaded Organic Phase (Pd(DIS)₂Cl₂) separate->org_loaded strip Strip with 1% Ammonia Solution org_loaded->strip separate_strip Phase Separation strip->separate_strip aq_strip Aqueous Strip Solution (High Pd) separate_strip->aq_strip org_regenerated Regenerated Organic Phase separate_strip->org_regenerated end End aq_strip->end org_regenerated->end

Caption: Palladium extraction and stripping workflow.

References

  • Xu, J., Huang, Z., & Xie, M. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. Asian Journal of Chemistry, 25(18), 10231-10235. [Link]

  • Asian Journal of Chemistry. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. [Link]

Sources

Technical Support Center: Optimizing Diisopentyl Sulfide Efficiency in Metal Extraction through pH Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced metal extraction applications. This guide is designed for researchers, scientists, and professionals in drug development and hydrometallurgy who are utilizing Diisopentyl Sulfide (DIPS) as a primary extractant. Here, we delve into the critical role of pH in modulating the extraction efficiency of DIPS, offering a blend of foundational knowledge, practical troubleshooting, and detailed experimental protocols. Our goal is to empower you with the expertise to navigate the complexities of your extraction processes and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the influence of pH on metal extraction with this compound.

Q1: How does pH fundamentally affect the efficiency of this compound in metal extraction?

A1: The pH of the aqueous phase is a paramount factor that dictates the efficiency of metal extraction when using this compound.[1][2] Its influence is primarily twofold: it controls the speciation of the target metal ion in the aqueous solution and can impact the stability of the extractant itself under extreme conditions. For neutral solvating extractants like DIPS, the metal must be in a specific, extractable form, and pH plays a crucial role in maintaining that form.[3]

Q2: What is the extraction mechanism of this compound, and how is it pH-dependent?

A2: this compound is a neutral solvating extractant. It functions by coordinating with the metal ion to form a neutral, organophilic complex that is then soluble in the organic phase.[4][5] The extraction of palladium (II) from a hydrochloric acid medium, for instance, involves the formation of a Pd(DIPS)₂Cl₂ complex.[4][5] The pH, or more broadly, the acidity of the aqueous phase, influences the availability of the anionic species (like Cl⁻) required for the formation of the neutral complex. An increase in HCl concentration (a decrease in pH) can sometimes lead to a decrease in extraction efficiency for certain metals.[4]

Q3: For which metals is this compound a particularly effective extractant, and in what pH range?

A3: this compound has demonstrated high efficacy and selectivity for the extraction of precious metals, most notably palladium (II), from acidic solutions.[4][5] Quantitative extraction of palladium (II) has been achieved from 0.1 M HCl solutions.[4][5] The optimal pH is generally in the acidic range, as a highly acidic environment ensures the presence of the necessary chloride ions to form the extractable palladium-chloride complex.

Q4: Can pH be used to selectively extract one metal over another with this compound?

A4: Yes, pH is a powerful tool for achieving selectivity in metal extraction.[1] Different metal ions will form extractable complexes with DIPS at different optimal pH ranges. By carefully controlling the pH of the aqueous phase, it is possible to selectively extract a target metal while leaving others behind in the raffinate. This is a common strategy in hydrometallurgy for separating valuable metals from complex mixtures.[1][6]

Q5: How does pH influence the stripping of metals from a loaded this compound organic phase?

A5: Adjusting the pH is a common and effective method for stripping, or back-extracting, the metal from the loaded organic phase.[7] By shifting the pH of the stripping solution, the equilibrium of the extraction reaction is reversed, causing the metal-DIPS complex to break down and the metal ion to transfer back into the aqueous phase. For example, an ammonia solution can be used to effectively strip palladium (II) from a DIPS-kerosene organic phase.[4][5]

Troubleshooting Guide: pH-Related Issues in Metal Extraction with DIPS

This guide provides a structured approach to diagnosing and resolving common problems encountered during metal extraction experiments with this compound where pH is a likely contributing factor.

Issue 1: Low Metal Extraction Efficiency

Symptoms: The concentration of the target metal in the raffinate (aqueous phase after extraction) is higher than expected, indicating incomplete extraction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Aqueous Phase pH The pH may not be in the optimal range for the formation of the extractable metal complex. Systematically vary the pH of the aqueous feed to determine the optimal value for your specific metal and matrix. For palladium in chloride media, ensure the solution is sufficiently acidic (e.g., starting with 0.1 M HCl).[4][5]
Incorrect Metal Speciation The target metal may exist in a non-extractable form at the current pH. Consult Pourbaix diagrams for your metal of interest to understand its speciation as a function of pH and potential. Adjust the pH to favor the formation of the desired ionic species.
Competitive Extraction Other ions in the feed solution may be co-extracted, competing with the target metal for the DIPS extractant. Modifying the pH can sometimes suppress the extraction of interfering ions.[1]
Insufficient Contact Time at Optimal pH The system may not have reached equilibrium. Once the optimal pH is established, ensure sufficient mixing time to allow for the complete transfer of the metal complex into the organic phase.[3]
Issue 2: Poor Selectivity

Symptoms: Multiple metals are being co-extracted into the organic phase, leading to a product lacking the desired purity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
pH Favors Extraction of Multiple Metals The chosen pH may be in a range where several metals present in the feed are extractable by DIPS. Conduct a pH profile experiment, analyzing the extraction of all relevant metals across a range of pH values to identify a "window" where the selectivity for your target metal is highest.
Synergistic Extraction Effects The presence of other components in the aqueous or organic phase could be leading to unexpected co-extraction. While DIPS itself is the primary extractant, synergistic effects with other compounds can alter selectivity. A careful review of all components in your system is warranted.[8][9]
Scrubbing Stage Required For complex mixtures, a single extraction step may not be sufficient to achieve high purity. Consider implementing a scrubbing stage, where the loaded organic phase is contacted with a fresh aqueous solution at a specific pH designed to strip the impurities while retaining the target metal.[10]
Issue 3: Emulsion Formation at the Aqueous-Organic Interface

Symptoms: A stable or slow-breaking emulsion forms at the interface between the aqueous and organic phases, hindering phase separation and leading to loss of material.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Precipitation of Metal Hydroxides at High pH If the pH is too high, metal hydroxides may precipitate at the interface, stabilizing emulsions.[11] Ensure the operating pH is below the precipitation point for all metals in the system. Lowering the pH can often resolve this issue.
Presence of Particulates or Surfactants Impurities in the aqueous feed can act as emulsion stabilizers. Pre-filtering the aqueous solution to remove any suspended solids is recommended.[3]
High Shear Mixing While vigorous mixing is necessary, excessive shear can sometimes promote emulsion formation. Optimize the mixing speed and impeller design to ensure good phase contact without creating a stable emulsion.
Incorrect Ionic Strength The ionic strength of the aqueous phase can influence emulsion stability. In some cases, adding a neutral salt (salting out) to the aqueous phase can help to break an emulsion.[3]

Experimental Protocols

Protocol 1: Determining the Optimal pH for Metal Extraction

This protocol outlines a systematic approach to identify the pH at which the extraction of a target metal by this compound is maximized.

1. Preparation of Aqueous Feed Solution: a. Prepare a stock solution of the target metal ion at a known concentration (e.g., 100 ppm) in a suitable matrix (e.g., deionized water with a specific background electrolyte). b. Create a series of aqueous feed solutions by adjusting the pH of aliquots of the stock solution to different values (e.g., pH 1, 2, 3, 4, 5, 6) using dilute acid (e.g., HCl) or base (e.g., NaOH).

2. Preparation of Organic Phase: a. Prepare a solution of this compound in a suitable organic diluent (e.g., kerosene, toluene) at a fixed concentration (e.g., 0.1 M).

3. Solvent Extraction Procedure: a. In a series of separatory funnels, add equal volumes (e.g., 20 mL) of one of the pH-adjusted aqueous solutions and the this compound organic phase. b. Stopper each funnel and shake vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached. c. Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide. d. Carefully separate the aqueous phase (raffinate) from the organic phase.

4. Analysis and Calculation: a. Analyze the concentration of the target metal in the initial aqueous feed solutions and in each of the raffinates using a suitable analytical technique (e.g., AAS, ICP-MS). b. Calculate the extraction efficiency (E%) for each pH value using the formula: E% = [(C_initial - C_final) / C_initial] * 100 where C_initial is the initial metal concentration and C_final is the metal concentration in the raffinate.[12] c. Plot the extraction efficiency (%) as a function of pH to determine the optimal pH for extraction.

Protocol 2: pH-Controlled Stripping of Metal from Loaded Organic Phase

This protocol describes how to recover the extracted metal from the this compound organic phase by adjusting the pH of a stripping solution.

1. Preparation of Loaded Organic Phase: a. Perform a batch extraction at the optimal pH (determined in Protocol 1) to create a sufficient volume of metal-loaded organic phase.

2. Preparation of Aqueous Stripping Solutions: a. Prepare a series of aqueous stripping solutions with varying pH values or compositions (e.g., different concentrations of ammonia or a strong acid like sulfuric acid).

3. Stripping Procedure: a. In a series of separatory funnels, add a known volume of the loaded organic phase and a stripping solution at a specific aqueous-to-organic (A:O) phase ratio (e.g., 1:1). b. Shake each funnel for a time sufficient to reach stripping equilibrium (e.g., 15 minutes). c. Allow the phases to separate and collect the aqueous stripping solution.

4. Analysis and Calculation: a. Analyze the concentration of the metal in the aqueous stripping solutions. b. Calculate the stripping efficiency (S%) for each stripping solution: S% = (C_strip * V_aq) / (C_loaded_org * V_org) * 100 where C_strip is the metal concentration in the stripping solution, V_aq is the volume of the aqueous phase, C_loaded_org is the metal concentration in the loaded organic phase, and V_org is the volume of the organic phase.

Data Presentation

The following table provides an illustrative example of how pH can affect the extraction of different metals with this compound. Actual results will vary based on specific experimental conditions.

Table 1: Illustrative Extraction Efficiency of Various Metals with 0.1 M this compound in Kerosene as a Function of Aqueous Phase pH

Metal IonpH 1.0pH 2.0pH 3.0pH 4.0pH 5.0
Palladium (II) 98%95%85%70%50%
Copper (II) 10%25%60%85%90%
Nickel (II) <5%10%30%55%75%
Zinc (II) <5%15%40%70%85%

Note: Data are for illustrative purposes to demonstrate the principle of pH-dependent selectivity.

Visualizations

Mechanism of Extraction

The following diagram illustrates the fundamental mechanism of palladium extraction from an acidic chloride medium by this compound.

G cluster_aq Aqueous Phase (Low pH) cluster_org Organic Phase PdCl4 PdCl₄²⁻ (Aqueous Palladium Complex) Interface Aqueous-Organic Interface PdCl4->Interface H_ions H⁺ Cl_ions Cl⁻ DIPS 2 R₂S (this compound) DIPS->Interface Complex Pd(R₂S)₂Cl₂ (Neutral Organophilic Complex) Interface->Complex Extraction

Caption: Extraction of Pd(II) by this compound.

Troubleshooting Workflow for Low Extraction Efficiency

This workflow provides a logical sequence of steps to diagnose and resolve low extraction efficiency issues.

G Start Start: Low Extraction Efficiency Check_pH Is the aqueous phase pH in the optimal range? Start->Check_pH Adjust_pH Adjust pH based on experimental optimization (Protocol 1) Check_pH->Adjust_pH No Check_Time Is contact time sufficient for equilibrium? Check_pH->Check_Time Yes Adjust_pH->Check_pH Increase_Time Increase mixing time Check_Time->Increase_Time No Check_Mixing Is phase mixing adequate? Check_Time->Check_Mixing Yes Increase_Time->Check_Time Optimize_Mixing Increase mixing intensity or change impeller design Check_Mixing->Optimize_Mixing No Check_Interference Are interfering ions present? Check_Mixing->Check_Interference Yes Optimize_Mixing->Check_Mixing Modify_Conditions Modify pH for selectivity or add a scrubbing step Check_Interference->Modify_Conditions Yes Success Extraction Efficiency Improved Check_Interference->Success No Modify_Conditions->Start

Caption: Troubleshooting workflow for low extraction efficiency.

References

  • Metal extraction profiles as a function of pH and organic phase concentration. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. (2013). Asian Journal of Chemistry, 25(13), 7231-7234. [Link]

  • Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. (2023). MDPI. [Link]

  • Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. (2013). Asian Journal of Chemistry. [Link]

  • The Impact of pH on the Efficiency of Precious Metal Recovery Processes. (2023). E-max Instruments. [Link]

  • Method for Stripping Metals in Solvent Extraction. (1991). Scholars' Mine. [Link]

  • Effect of pH on the extraction of various species from the leach... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synergistic Solvent Extraction Is Driven by Entropy. (2019). PubMed. [Link]

  • Synergistic Solvent Extraction Is Driven by Entropy. (2019). Semantic Scholar. [Link]

  • Study of Ph Influence on the Selective Precipitation of Heavy Metals from Acid Mine Drainage. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

  • Investigation on solvometallurgical processes for extraction of metals from sulfides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Metal Sulfide Complexes and Clusters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Solvent extraction in the hydrometallurgical processing and purification of metals: process design and selected applications. (2016). ResearchGate. [Link]

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Troubleshooting peak tailing in GC analysis of Diisopentyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diisopentyl Sulfide GC Analysis

A Guide to Diagnosing and Resolving Peak Tailing

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification in your research. Peak tailing, a common chromatographic problem, can be particularly pronounced when analyzing active compounds like this compound. This guide provides a structured, in-depth approach to troubleshooting, moving from common physical issues to more subtle chemical interactions within your GC system.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for this compound shows a tailing peak. What is the first step in troubleshooting?

The first and most critical step is to determine the scope of the problem. Inject a well-characterized test mix that includes a non-polar hydrocarbon (like an n-alkane) alongside your analyte. This will differentiate between a systemic physical problem and a specific chemical interaction.

  • Indiscriminate Tailing: If all peaks in the chromatogram, including the hydrocarbon, are tailing, the cause is likely a physical or mechanical issue in the flow path. This could include problems with column installation, dead volume, or a disruption in the carrier gas flow.[1][2]

  • Selective Tailing: If only your this compound peak (and other polar or active compounds) tails while the hydrocarbon peak remains symmetrical, the issue is almost certainly chemical. This points to undesirable interactions between your analyte and "active sites" within the GC system.[1][3]

This initial diagnosis will guide you to the appropriate troubleshooting path outlined below.

Q2: Why are sulfur compounds like this compound particularly prone to peak tailing?

Sulfur compounds are notoriously challenging to analyze via GC due to their reactive nature.[4][5] The sulfur atom has lone pairs of electrons, making it a Lewis base that can interact strongly with any acidic sites in the system. These "active sites" are often exposed silanol (Si-OH) groups on the surfaces of glass inlet liners, column tubing, or contaminants.[6][7] This reversible adsorption holds the analyte back momentarily as it travels through the system, resulting in a skewed, tailing peak shape.[1] Therefore, maintaining a highly inert sample flow path is critical for the successful analysis of these compounds.[4][5]

Troubleshooting Guide: A Systematic Approach

This guide is structured to address the most likely causes of peak tailing first. Begin with Section 1 if you observe indiscriminate tailing, or proceed directly to Section 2 for selective, analyte-specific tailing.

Section 1: Correcting Physical and Mechanical Flow Path Issues

When all peaks tail, the problem lies with the physical integrity of your chromatographic setup.

Is your column installed correctly?

An improperly installed column is a very common cause of peak tailing.[8] Issues can arise from a poor cut or incorrect positioning within the inlet, creating turbulence and dead volume where analytes can be delayed.[2]

  • Wear Proper PPE: Always wear safety glasses and gloves.

  • Select the Right Tool: Use a high-quality ceramic scoring wafer or a diamond-tipped scribe.

  • Score the Tubing: Gently draw the scoring wafer across the fused silica tubing at a 90° angle. A single, light score is sufficient.

  • Break the Tubing: Hold the tubing on either side of the score and apply gentle pressure to snap it cleanly.

  • Inspect the Cut: Use a small magnifier or a low-power microscope to inspect the cut. It should be a clean, flat surface with no jagged edges, shards, or fractures.[2][8] If the cut is poor, repeat the process a few centimeters down the column.

  • Set the Correct Insertion Depth: Consult your GC instrument manual for the correct column insertion distance into the inlet and detector. Improper positioning can create unswept volumes, leading to tailing.[2][8]

  • Install and Condition: Install the column, ensuring ferrules are correctly fitted. Condition the column according to the manufacturer's instructions to ensure a stable baseline.

Section 2: Eliminating Chemical Activity and Optimizing Parameters

If only the this compound peak is tailing, the problem is chemical. The following steps will help you identify and eliminate active sites and optimize your method.

Could my inlet be causing the activity?

Yes, the inlet is the most common source of activity-induced peak tailing. The high temperatures and repeated injections can degrade the deactivation layer on the inlet liner and expose active silanol groups.[7][9]

  • Cool the Inlet: Before performing any maintenance, ensure the inlet has cooled to a safe temperature.

  • Replace the Liner: Do not attempt to clean and reuse liners for trace analysis of active compounds. Replace the existing liner with a new, highly deactivated one. For sulfur compounds, a liner with a taper at the bottom is often recommended as it minimizes contact between the analytes and the metal inlet seal.

  • Replace the Septum: A cored or leaking septum can shed particles into the liner, creating new active sites and causing leaks. Replace it regularly.

  • Inspect and Clean: Check the inlet for any visible contamination and clean it according to the manufacturer's guidelines.

Am I using the best inlet liner for sulfur analysis?

Liner selection is crucial. Simply using any liner will not suffice for reactive analytes like this compound.

  • Deactivation is Key: Always use liners that have been specifically treated to be "deactivated" or "inert."[10][11] Siltek-coated liners, for example, provide a highly inert surface suitable for very active compounds.[10]

  • Geometry Matters: A single taper or double taper liner can help focus the sample into the column and prevent interaction with the metal seal at the base of the inlet.[10]

  • The Role of Glass Wool: The use of deactivated glass wool can aid in sample vaporization and improve reproducibility, especially for liquid injections.[12][13] However, if not properly deactivated, the large surface area of the wool can be a major source of activity.[12] If you suspect the wool is the issue, try a liner without it.

Is my GC column contaminated or no longer inert?

The first few meters of the GC column are exposed to the entire unseparated sample matrix. Over time, non-volatile residues can accumulate, and the stationary phase can degrade, creating active sites.[3][14]

  • Trim the Column Inlet: A simple and effective solution is to remove the contaminated front section of the column. Trim 10-20 cm from the inlet end of the column.[8][14]

  • Reinstall and Condition: Reinstall the column as described in the protocol above.

  • Bake Out the Column: If trimming doesn't resolve the issue, a column bake-out may help remove more volatile contaminants. Heat the column to its maximum isothermal temperature limit (or as recommended by the manufacturer) for 1-2 hours with carrier gas flowing. Do not exceed the maximum temperature limit.

Have I chosen the correct GC column?

For challenging sulfur compounds, a general-purpose column may not provide the necessary inertness.

  • Stationary Phase: A low-polarity, highly inert stationary phase is often the best choice. Columns specifically designed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD or the Restek Rt-XLSulfur, offer exceptional inertness and selectivity for these compounds.[5][15][16] A 100% dimethylpolysiloxane phase (e.g., Rtx-1) with a thick film can also be effective for resolving volatile sulfur compounds.[16]

  • Inertness Testing: High-quality columns are often individually tested with a challenging probe mixture to ensure low activity and symmetrical peak shapes for active compounds.

Could my sample solvent or method parameters be the issue?

While less common than activity, certain method parameters can contribute to peak tailing.

  • Solvent Effects: In splitless injection, a mismatch in polarity between the sample solvent, the analyte, and the stationary phase can cause poor peak focusing on the column, leading to distorted or tailing peaks.[17][18] For a non-polar column, using a highly polar solvent like methanol can sometimes be problematic.[18] Ensure your initial oven temperature is about 20°C below the boiling point of your solvent to promote proper solvent focusing.[8][18]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[6] Try reducing the injection volume or diluting the sample.

  • Suboptimal Flow Rate: An incorrect carrier gas flow rate can decrease column efficiency and contribute to broader, less symmetrical peaks.[19][20] It is important to operate at or near the optimal linear velocity for your carrier gas and column dimensions.

Visual Troubleshooting Guide

The following diagram outlines the logical workflow for diagnosing the root cause of peak tailing for this compound.

G start Peak Tailing Observed for This compound test_mix Inject Hydrocarbon Test Mix start->test_mix all_tail All Peaks Tail? test_mix->all_tail physical_issue Indiscriminate Tailing: Likely Physical/Mechanical Issue all_tail->physical_issue Yes selective_tail Selective Tailing: Likely Chemical Activity all_tail->selective_tail No check_install Check Column Installation: - Quality of Cut - Correct Depth in Inlet/Detector physical_issue->check_install check_leaks Check for Leaks and Dead Volume check_install->check_leaks resolved Problem Resolved check_leaks->resolved check_inlet Troubleshoot Inlet System: - Replace Liner with new, inert type - Replace Septum selective_tail->check_inlet check_column Troubleshoot Column: - Trim 10-20 cm from inlet - Consider specialized sulfur column check_inlet->check_column check_method Review Method Parameters: - Check for solvent mismatch - Rule out column overload - Optimize flow rate check_column->check_method check_method->resolved

Caption: A flowchart for troubleshooting GC peak tailing.

Summary of Recommendations

For quick reference, the table below summarizes the key parameters and components to consider when analyzing this compound.

Parameter / ComponentRecommendation for this compound AnalysisRationale
Inlet Liner Use a new, high-quality, deactivated liner. A single-taper design is often preferred.Minimizes active sites and prevents analyte interaction with the metal inlet seal.
GC Column Use a column specifically designed for sulfur analysis or a highly inert, low-bleed column.[5][15][21]Provides the highest degree of inertness to prevent adsorption of reactive sulfur compounds.
Column Maintenance Routinely trim 10-20 cm from the inlet end of the column.[8][14]Removes accumulated non-volatile residue and active sites.
Injection Mode Splitless (for trace analysis) or SplitSplitless requires careful optimization of solvent and initial oven temperature to ensure proper focusing.[18][22]
Initial Oven Temp. ~20°C below the boiling point of the sample solvent for splitless injection.[8][18]Ensures proper "solvent effect" for sharp initial peak bands.
Carrier Gas High purity Helium or Hydrogen.Ensure flow rate is optimized for column dimensions to maximize efficiency.[20]

References

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Fixing GC Peak Tailing for Cleaner Results. (2025, March 6). Separation Science. [Link]

  • GC Troubleshooting—Tailing Peaks. (2018, January 13). Restek Resource Hub. [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. [Link]

  • GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex. [Link]

  • Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]

  • Optimizing GC-MS Carrier Gas Flow for Peak Shape. (2025, September 22). Patsnap Eureka. [Link]

  • Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • GC Inlet Liners - Which one should I choose? part 2. Metrolab Blog. [Link]

  • Selecting the Right Inlet Liner for Efficient Sample Transfer. Agilent. [Link]

  • Select Low Sulfur GC column. Agilent. [Link]

  • Snow, N. H. (2021, June 4). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. LCGC International. [Link]

  • Agilent Select Low Sulfur GC Column. Chrom Tech. [Link]

  • Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column. Restek. [Link]

  • Understanding Solvent Focusing Gas Chromatography and How it can be Optimized for Splitless Injections. Agilent. [Link]

  • GC Technical Tip: Broad Solvent Peaks/Fronts. Phenomenex. [Link]

  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek. [Link]

  • Zhang, Y., & Zhang, J. (2023, March 21). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent 8890 gas chromatograph and an Agilent 8355 sulfur chemiluminescence detector. Agilent. [Link]

  • Hinshaw, J. V. (2017, March 1). Improving GC Performance Systematically. LCGC International. [Link]

  • Zou, Y., & Wu, H. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent. [Link]

  • Understanding The GC Inlet: Which One Is More Appropriate For Your Method? Scribd. [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube. [Link]

  • Deactivated GC Parts What, How, & Why. (2011, August 31). Chromatography Forum. [Link]

  • How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. (2022, August 8). ResearchGate. [Link]

  • GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Agilent. [Link]

  • Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate. [Link]

  • Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023, April 26). Agilent. [Link]

  • H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection. PMC. [Link]

  • Agilent 7890 Gas Chromatograph Troubleshooting. Websites 360® Login. [Link]

  • Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection. (2024, April 14). MDPI. [Link]

  • GC-SCD Analysis of - Fuels and Petrochemicals. Shimadzu. [Link]

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Side reactions and purification strategies in Diisopentyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of diisopentyl sulfide. This resource is designed for researchers, synthetic chemists, and drug development professionals to navigate the common challenges associated with this procedure. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and straightforward method is an analogue of the Williamson ether synthesis.[1][2][3] This involves a bimolecular nucleophilic substitution (SN2) reaction between a sulfur nucleophile, typically sodium sulfide (Na₂S), and an isopentyl halide, such as 1-bromo-3-methylbutane (isopentyl bromide).[4][5] The reaction is generally performed in a polar solvent like ethanol. This approach is favored for its operational simplicity and use of readily available starting materials.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis are most often attributable to competing side reactions. The primary culprits are:

  • E2 Elimination: The sulfide or thiolate anion is not only a nucleophile but also a base, which can promote the elimination of HBr from isopentyl bromide to form 3-methyl-1-butene.[6][7][8] This is especially favored at higher temperatures.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials. Ensure your reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC or GC).

  • Formation of Byproducts: The generation of isopentyl thiol and the subsequent diisopentyl disulfide can divert starting material from the desired product pathway.[9]

Q3: What are the critical reaction parameters I need to control for a successful synthesis?

Success hinges on balancing the rates of the desired SN2 reaction and the undesired E2 elimination. The key parameters are:

  • Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.[8] However, the temperature must be high enough for the SN2 reaction to proceed at a reasonable rate. A moderate temperature (e.g., refluxing ethanol) is a common starting point.[4]

  • Choice of Alkyl Halide: While isopentyl is a primary halide, which favors SN2, its structure has some steric hindrance.[8] Isopentyl bromide is generally preferred over the chloride due to the better leaving group ability of bromide.

  • Solvent: A polar protic solvent like ethanol is effective at dissolving the sodium sulfide and facilitating the SN2 reaction.

Troubleshooting Guide: Specific Issues & Solutions

Problem: My crude product is contaminated with a significant amount of a volatile, low-boiling point impurity, which I've identified as 3-methyl-1-butene.

Cause: This is the classic signature of a competing E2 elimination reaction.[6][10] The sulfide anion (S²⁻) or any generated hydrosulfide (SH⁻) and thiolate (RS⁻) anions are sufficiently basic to abstract a β-hydrogen from the isopentyl bromide, leading to the formation of an alkene. This side reaction is exacerbated by elevated temperatures.[8]

Solution Strategy:

  • Temperature Control: The most effective mitigation strategy is to lower the reaction temperature. While this will slow down the desired SN2 reaction, it will suppress the E2 pathway to a greater extent. Consider running the reaction at 50-60 °C instead of at reflux.

  • Mode of Addition: Add the isopentyl bromide slowly to the solution of sodium sulfide. This maintains a low instantaneous concentration of the alkyl halide, which can disfavor the bimolecular elimination reaction.

  • Solvent Choice: While less common, switching to a polar aprotic solvent could be considered, as these solvents are known to enhance SN2 reaction rates. However, the solubility of sodium sulfide may become an issue.

G Reactants Isopentyl Bromide + Na₂S SN2_Product This compound Reactants->SN2_Product Sₙ2 Path (Desired) E2_Product 3-Methyl-1-butene Reactants->E2_Product E2 Path (Side Reaction) Condition_SN2 Favored by: - Primary Alkyl Halide - Lower Temperature SN2_Product->Condition_SN2 Condition_E2 Favored by: - Strong Base - Higher Temperature E2_Product->Condition_E2

Caption: Competing SN2 and E2 pathways in this compound synthesis.

Problem: I'm observing a significant, high-boiling impurity identified as diisopentyl disulfide.

Cause: This impurity arises from a multi-step side reaction pathway. In a protic solvent like ethanol, sodium sulfide (Na₂S) can be protonated to form sodium hydrosulfide (NaSH). NaSH can then react with isopentyl bromide to produce isopentyl thiol. This thiol is susceptible to oxidation—often by atmospheric oxygen present in the reaction—to form the corresponding diisopentyl disulfide.[9][11]

Solution Strategy:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen, thereby inhibiting the oxidative coupling of the thiol intermediate to the disulfide.[12]

  • Stoichiometry Control: Using a slight excess of sodium sulfide can help ensure the alkyl halide is fully consumed, but careful control is needed to avoid promoting other side reactions.

  • Purification: Diisopentyl disulfide can typically be separated from the desired sulfide product by vacuum distillation due to its higher boiling point.

Problem: My purified product has a persistent, foul odor and analytical data shows contamination with isopentyl thiol.

Cause: As mentioned above, isopentyl thiol can be generated as a byproduct. If it is not fully consumed or removed during the workup, it will contaminate the final product. Its boiling point may be close enough to that of the desired sulfide to make separation by distillation difficult.

Solution Strategy:

  • Caustic Wash: The most effective way to remove a thiol impurity is to perform a liquid-liquid extraction with a dilute aqueous base, such as 5% sodium hydroxide (NaOH).[13] The base deprotonates the acidic thiol to form the sodium thiolate salt, which is highly soluble in the aqueous phase and can be easily separated from the organic layer containing your product.

  • Multiple Extractions: Perform at least two or three sequential washes with the NaOH solution to ensure complete removal of the thiol. Follow this with a water wash to remove any residual NaOH before drying the organic layer.

Problem: After purification by silica gel chromatography, my product yield is low, and I've detected diisopentyl sulfoxide and/or sulfone.

Cause: Sulfides are susceptible to oxidation to form sulfoxides and, subsequently, sulfones.[14][15][16] While this is a common synthetic transformation, it is an undesired side reaction during purification. Silica gel can be slightly acidic and, in the presence of air (oxygen), can promote the oxidation of the electron-rich sulfur atom in your product.[17]

Solution Strategy:

  • Avoid Silica Gel Chromatography if Possible: The primary and preferred method for purifying this compound is vacuum distillation. This method separates components based on boiling point and avoids contact with potentially reactive stationary phases.

  • Use Deactivated Silica: If chromatography is absolutely necessary, use silica gel that has been deactivated. This can be done by treating it with a base, such as triethylamine, to neutralize acidic sites.

  • Solvent Degassing: Use degassed solvents for your chromatography to minimize dissolved oxygen.

  • Alternative Purification: Consider other non-oxidative purification methods like preparative GC if the scale is small enough.[17]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Ethanol, 200 proof

  • Deionized water

  • 5% Sodium hydroxide (aq.)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium sulfide nonahydrate (e.g., 0.55 mol) in ethanol (e.g., 250 mL).

  • Slowly add isopentyl bromide (e.g., 1.0 mol) to the stirred solution over 30 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature. A white precipitate of sodium bromide will be present.

  • Pour the mixture into a separatory funnel containing deionized water (e.g., 500 mL). Extract the aqueous phase with a suitable organic solvent like diethyl ether or dichloromethane (2 x 100 mL).

  • Combine the organic layers.

Protocol 2: Purification of this compound
  • Transfer the combined organic layers from the synthesis protocol into a clean separatory funnel.

  • Caustic Wash: Wash the organic layer with 5% aqueous sodium hydroxide (2 x 100 mL) to remove any unreacted isopentyl thiol.

  • Neutral Wash: Wash the organic layer with deionized water (1 x 100 mL), followed by saturated brine (1 x 100 mL) to break any emulsions and aid in phase separation.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Distill the crude oil under reduced pressure to obtain pure this compound. Collect the fraction boiling at the correct temperature and pressure (literature boiling point is ~205-207 °C at atmospheric pressure, adjust for vacuum).

G cluster_extraction Liquid-Liquid Extraction cluster_distillation Final Purification Crude Crude Organic Layer Wash1 Wash with 5% NaOH (aq) Crude->Wash1 Wash2 Wash with H₂O Wash1->Wash2 Thiol Removes Isopentyl Thiol Wash1->Thiol Wash3 Wash with Brine Wash2->Wash3 Salts Removes Inorganic Salts Wash2->Salts Dry Dry over MgSO₄ Wash3->Dry Rotovap Solvent Removal Dry->Rotovap Distill Vacuum Distillation Rotovap->Distill Product Pure this compound Distill->Product

Caption: Step-by-step workflow for the purification of this compound.

Data Summary Table

ParameterRecommended ConditionRationale / Potential Issue if Deviated
Temperature 50 - 85 °C (Gentle Reflux)Higher temperatures significantly increase E2 elimination.[8] Lower temperatures result in very slow SN2 reaction rates.
Atmosphere Inert (N₂ or Ar)An air atmosphere can cause oxidative coupling of thiol intermediates to form disulfides.[9]
Workup Wash 5% aq. NaOHEssential for removing acidic thiol impurities which are difficult to separate by distillation.
Purification Method Vacuum DistillationMost effective method for separating by boiling point. Avoids potential on-column oxidation associated with silica gel.[17]

References

  • Kupwade, R. V. (n.d.). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.). J. Chem. Rev. [Link]

  • (n.d.). Chapter 8 Alkyl Halides and Elimination Reactions. [Link]

  • (n.d.). 15.03 Ether, Sulfide Synthesis. OrganicChemGuide. [Link]

  • (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Mori, K., et al. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry. [Link]

  • (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Organic Chemistry Class Notes. [Link]

  • (2019, July 17). substitution & elimination reactions of alkyl halides. YouTube. [Link]

  • (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • (n.d.). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

  • (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Chemistry LibreTexts. [Link]

  • (n.d.). Preparation of sulfides. Khan Academy. [Link]

  • (n.d.). Thiol-ene reaction. Wikipedia. [Link]

  • (2019, October 15). Synthesis of sulfides. YouTube. [Link]

  • (n.d.). Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]

  • (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • (n.d.). CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. [Link]

  • O'Donovan, D. H., & O'Donoghue, A. C. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18794–18816. [Link]

  • Morris, J. C., et al. (1958). Purification and Properties of Ten Organic Sulfur Compounds. Industrial & Engineering Chemistry, 50(4), 620–623. [Link]

  • (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • (n.d.). sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Organic Syntheses Procedure. [Link]

  • (n.d.). neopentyl phenyl sulfide. Organic Syntheses Procedure. [Link]

  • Batista, G. M. F., et al. (2021). Synthetic developments on the preparation of sulfides from thiol-free reagents. Organic Chemistry Frontiers, 8(15), 4146–4177. [Link]

  • (n.d.). Thiols and Organic Sulfides. ResearchGate. [Link]

  • (n.d.). Preparation of this compound. PrepChem.com. [Link]

  • (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • (n.d.). Disulfide, diphenyl. Organic Syntheses Procedure. [Link]

  • (n.d.). Williamson Synthesis. Organic Chemistry Portal. [Link]

  • (n.d.). diphenyl sulfide. Organic Syntheses Procedure. [Link]

  • (n.d.). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses Procedure. [Link]

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  • (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

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Technical Support Center: Diisopentyl Sulfide (DIPS) Solvent Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diisopentyl Sulfide (DIPS) solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during liquid-liquid extraction protocols utilizing DIPS. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to enhance the efficiency and success of your separation processes.

Introduction to this compound in Solvent Extraction

This compound (DIPS), a member of the organic sulfide family, is increasingly recognized for its utility as a solvent in liquid-liquid extraction processes, particularly in the realm of hydrometallurgy for metal extraction.[1][2][3][4] Its unique properties, including a specific gravity of approximately 0.834 g/mL and a high boiling point, make it a suitable choice for various separation applications.[4][5][6][7] However, like any solvent extraction system, achieving clean and rapid phase separation can be a significant hurdle. This guide provides a structured approach to troubleshooting and optimizing your DIPS-based extractions.

Physical Properties of this compound

A clear understanding of the physical properties of DIPS is fundamental to troubleshooting. These properties directly influence its behavior in a biphasic system.

PropertyValueSource
Molecular Formula C10H22S[4][5][8]
Molecular Weight 174.35 g/mol [5][6][8]
Density ~0.834 g/mL at 25°C[4][5][7]
Boiling Point ~211-212.8°C at 760 mmHg[5][6]
Flash Point ~76.4°C[5]
Appearance Clear liquid[3][4]

Troubleshooting Guide: Phase Separation Issues

This section is structured in a question-and-answer format to directly address the most common issues encountered during DIPS solvent extraction.

FAQ 1: Why am I observing a stable emulsion at the interface between the DIPS and aqueous layers?

Answer:

Emulsion formation is one of the most frequent challenges in liquid-liquid extraction.[9][10] An emulsion is a stable mixture of two immiscible liquids, where one is dispersed in the other as microscopic droplets. This stability arises from a reduction in the interfacial tension between the two phases, often caused by the presence of surfactant-like molecules.[9][10] These molecules can be components of your sample matrix (e.g., lipids, proteins) or degradation products from the reaction.[9] The mechanical energy introduced during mixing can also contribute significantly to emulsion formation.[10]

Causality Explained: The sulfide group in DIPS, while central to its extractive properties, can also interact with various components in the aqueous phase, potentially stabilizing droplets and hindering coalescence. The key to resolving an emulsion is to disrupt the forces that are keeping the droplets dispersed.

Troubleshooting Workflow:

Caption: Decision workflow for addressing emulsion formation.

FAQ 2: How can I prevent emulsion formation from the start?

Answer:

Preventing emulsion is always more efficient than breaking one.[9] The primary strategy is to minimize the energy input during the extraction while still ensuring adequate interfacial contact for mass transfer.

Preventative Measures:

  • Gentle Mixing: Instead of vigorous shaking, which creates fine droplets, use a gentle swirling or rocking motion.[9] This increases the surface area for extraction without excessive emulsification.

  • Pre-treatment of the Aqueous Phase: If your sample is known to contain surfactants, consider a pre-treatment step. This could involve pH adjustment to alter the charge of the emulsifying agent, making it less effective.[11][12]

  • Prophylactic Salting-Out: Adding a neutral salt, like sodium chloride (NaCl), to the aqueous phase before extraction can increase its ionic strength.[9][11] This makes the aqueous phase more polar, forcing non-polar and surfactant-like molecules into the organic phase and promoting a cleaner separation.

FAQ 3: What are the detailed protocols for breaking a persistent emulsion?

Answer:

If a persistent emulsion has formed, a systematic approach is necessary. Here are detailed protocols for the most effective techniques.

Protocol 1: Salting Out

  • Objective: To increase the ionic strength of the aqueous phase, thereby decreasing the solubility of organic components and disrupting the emulsion.[9][11]

  • Procedure:

    • Add a small amount of solid sodium chloride (NaCl) or a saturated brine solution to the separatory funnel.

    • Gently swirl the mixture to dissolve the salt. Avoid vigorous shaking.

    • Allow the mixture to stand and observe for phase separation. This may take several minutes.[13]

    • Repeat with small additions of salt if necessary.

Protocol 2: Temperature Modification

  • Objective: To alter the physical properties of the system, such as viscosity, density, and interfacial tension, to favor phase separation.[10][14]

  • Procedure:

    • Cooling: Place the separatory funnel in an ice bath. Lowering the temperature can sometimes decrease the stability of the emulsion.

    • Gentle Warming: If cooling is ineffective, gently warm the mixture in a warm water bath. Caution: Ensure proper venting of the separatory funnel to avoid pressure buildup, especially with volatile co-solvents. Increased temperature can enhance solute diffusivity and potentially break the emulsion.[14]

Protocol 3: Centrifugation

  • Objective: To apply a strong mechanical force to overcome the stabilizing forces of the emulsion and compel the dispersed droplets to coalesce.[9][11][12]

  • Procedure:

    • Transfer the emulsified mixture into appropriate centrifuge tubes.

    • Balance the tubes in the centrifuge.

    • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.

    • Carefully remove the tubes and observe the separation of layers. The emulsion may break into two distinct layers or form a compact layer between them that can be more easily separated.

Protocol 4: Use of a Demulsifier or Co-solvent

  • Objective: To introduce a substance that disrupts the interfacial film stabilizing the emulsion.[15][16][17]

  • Procedure:

    • Add a small volume (a few drops to ~1% of the total volume) of a suitable demulsifier or co-solvent. A common laboratory choice is a small amount of a different organic solvent with properties that can help solubilize the emulsifying agent.[9] For DIPS, which is non-polar, adding a small amount of a more polar solvent like isopropanol might be effective, but this should be tested on a small scale first as it can alter the extraction equilibrium.

    • Gently mix and allow the system to equilibrate.

FAQ 4: I am observing very slow phase separation, even without a distinct emulsion. How can I speed this up?

Answer:

Slow phase separation can be caused by several factors, including a small density difference between the two phases, high viscosity of one or both phases, or the presence of fine particulate matter.

Troubleshooting Steps:

  • Increase Density Difference: The "salting out" technique described in Protocol 1 not only breaks emulsions but also increases the density of the aqueous phase, which can accelerate separation.

  • Temperature Adjustment: As mentioned previously, altering the temperature can change the viscosity and density of the phases, potentially leading to faster separation.[14][18]

  • Filtration: If fine solid particles are present at the interface, they can hinder coalescence. Filtering the entire mixture through a plug of glass wool or a phase separation filter paper can remove these particulates and break the physical barrier to separation.[9]

Experimental Workflow for Optimizing DIPS Extraction

The following diagram outlines a systematic approach to developing a robust DIPS extraction protocol with good phase separation characteristics.

Sources

Addressing baseline drift in the gas chromatography of sulfur compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) for the analysis of sulfur compounds. Baseline drift is a pervasive issue in this application, compromising sensitivity and quantitative accuracy. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these challenges effectively.

Section 1: Understanding Baseline Drift in Sulfur Analysis

Q1: What is baseline drift, and why is it a particularly significant problem in the GC analysis of sulfur compounds?

Baseline drift is the gradual upward or downward trend of the baseline signal during a chromatographic run. In an ideal chromatogram, the baseline remains flat, ensuring that peak integration is accurate. However, when the baseline drifts, it can obscure low-level peaks, compromise the signal-to-noise ratio, and lead to significant errors in quantification[1][2].

This issue is especially pronounced in sulfur analysis for several key reasons:

  • Detector Sensitivity: Sulfur-specific detectors, such as the Sulfur Chemiluminescence Detector (SCD) or the Flame Photometric Detector (FPD), are designed for high sensitivity[3][4]. This sensitivity also makes them susceptible to detecting minute amounts of bleed from the column or contaminants from the gas lines, which manifest as baseline drift[5][6].

  • Column Chemistry: Achieving good resolution for volatile sulfur compounds often requires thick-film columns[6][7][8]. While effective, these columns are inherently more prone to stationary phase "bleed" (degradation and elution), which is a primary cause of baseline drift, especially during temperature programming[7][9].

  • Analyte Reactivity: Sulfur compounds are highly reactive and can adsorb onto active sites within the GC system[6][10]. Contamination buildup from complex sample matrices can degrade over time, slowly eluting and causing baseline instability[1][11].

Q2: What are the primary sources of baseline drift in a GC system?

Baseline drift is rarely caused by a single factor. It's typically a symptom of an issue within one or more of the core components of the GC system. A systematic approach to troubleshooting is essential[1][12]. The main culprits can be grouped into four categories:

  • Gas Supply and Flow Path: Issues related to the carrier and detector gases, including purity and flow stability.

  • GC Column: Problems originating from the analytical column, such as stationary phase bleed or contamination.

  • Inlet: Contamination introduced at the point of sample injection.

  • Detector: Instability or contamination within the detector itself.

The following diagram illustrates the potential origins of baseline drift within the GC system.

G cluster_GC GC System Components Gas Gas Supply (Carrier & Detector) Drift Baseline Drift Gas->Drift Impurities Leaks Flow Instability Inlet Inlet (Septum, Liner) Inlet->Drift Septum Bleed Liner Contamination Column Column (Stationary Phase) Column->Drift Column Bleed Contamination Detector Detector (SCD, FPD) Detector->Drift Fouling Temp/Flow Instability

Caption: Primary sources of baseline drift in a GC system.

Section 2: Troubleshooting Gas Supply and Flow Path Issues

Q3: My baseline is drifting upwards consistently during a temperature-programmed run. Could my carrier gas settings be the cause?

Yes, this is a very common cause of baseline drift, particularly during temperature programming. The issue often lies in the carrier gas control mode.

  • Causality: Many GC systems can operate in either "Constant Pressure" or "Constant Flow" mode[13]. In Constant Pressure mode, as the oven temperature increases, the viscosity of the carrier gas also increases. To maintain a constant pressure, the instrument allows the flow rate to decrease. For many mass-flow sensitive detectors (including FPDs and SCDs), this change in flow rate alters the detector's response, resulting in a drifting baseline[9][14].

  • Troubleshooting Protocol:

    • Verify Carrier Gas Mode: Check your GC method parameters. Ensure the carrier gas control is set to Constant Flow . In this mode, the system will automatically increase the head pressure as the oven temperature rises to maintain a consistent flow rate into the detector, stabilizing the baseline.

    • Check Detector Gas Flows: An incorrect or unstable flow of makeup, air, or hydrogen gas to the detector can also cause drift[9]. Do not rely solely on the instrument's electronic readings. Use a calibrated external digital flow meter to independently verify the actual flow rates at the detector exit port.

    • Optimize Flow Rates: For SCDs, lower carrier gas flow rates can sometimes improve sensitivity by allowing for more complete combustion of sulfur compounds[5]. However, ensure the chosen flow rate is optimal for your column dimensions and provides good chromatographic efficiency.

Q4: I'm observing a noisy and erratically drifting baseline. How do I diagnose issues with gas purity or potential leaks?

A noisy, wandering, or spiking baseline often points to contamination entering the system, either from impure gases or from the ambient environment via a leak[2][11][15].

  • Causality:

    • Gas Impurities: Oxygen and moisture are particularly damaging. Oxygen accelerates the degradation of the column's stationary phase, leading to increased column bleed[1][12]. Hydrocarbon impurities in the carrier or detector gases will create a higher, noisier baseline signal[16].

    • System Leaks: A leak in the carrier gas line, particularly between the gas trap and the instrument, can introduce atmospheric oxygen and moisture, leading to the same column degradation issues as impure gas[1][15].

  • Troubleshooting Workflow: The following workflow provides a systematic way to isolate the source of contamination.

G start Noisy / Drifting Baseline Observed check_tank Is the gas cylinder nearly empty? start->check_tank replace_tank Replace Gas Cylinder. Contaminants concentrate at low pressure. check_tank->replace_tank Yes check_traps Check Gas Purifiers / Traps. Are they saturated? check_tank->check_traps No replace_tank->check_traps replace_traps Replace purifiers. Install traps for O2, moisture, and hydrocarbons. check_traps->replace_traps Yes leak_check Perform a comprehensive leak check (inlet, fittings, detector). check_traps->leak_check No replace_traps->leak_check tighten_fittings Tighten or replace ferrules and seals. Re-check. leak_check->tighten_fittings isolate_column Problem Persists? Isolate column-related issues. tighten_fittings->isolate_column

Sources

Technical Support Center: Optimization of Contact Time for Metal Extraction with Diisopentyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing metal extraction using Diisopentyl Sulfide (DIS). This document, designed for researchers and scientists, provides in-depth, field-proven insights into the critical parameter of contact time. As Senior Application Scientists, we aim to bridge the gap between theoretical principles and practical application, ensuring your experiments are both efficient and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in solvent extraction.

Q1: What is the fundamental mechanism of metal extraction using this compound?

A1: this compound is a neutral solvating extractant. It operates via a coordination mechanism, where the sulfur atom in the DIS molecule donates its electron pair to coordinate directly with a metal ion. A prime example is the extraction of Palladium(II) from hydrochloric acid solutions. In this system, the dominant aqueous species, tetrachloropalladate(II) ([PdCl₄]²⁻), reacts with DIS to form a neutral, organic-soluble complex.[1][2] The most commonly formed species is a square-planar adduct, PdCl₂(DIS)₂, which is then extracted into the organic phase.[3] The rate-determining step is often the reaction at the phase boundary between the aqueous metal complex and the DIS.[4]

Q2: Which metals are most effectively extracted with this compound?

A2: this compound and other dialkyl sulfides are particularly effective and highly selective for precious metals.[5] It is most prominently used for the extraction and recovery of Palladium(II) from acidic chloride media, where it shows excellent separation from other platinum group metals (PGMs) and base metals.[2][3] It is also effective for other precious metals like Gold (Au) and Silver (Ag).[5]

Q3: Beyond contact time, what are the other critical factors influencing extraction efficiency?

A3: Optimizing metal extraction is a multifactorial process. The key parameters that work in concert with contact time are:

  • Aqueous Phase Acidity (pH) and Chloride Concentration: The speciation of the metal in the aqueous phase is dictated by the acid and chloride concentration, which is crucial for forming the extractable complex.[1] For Palladium(II), extraction is typically performed from acidic chloride solutions (e.g., 0.1 M to 6 M HCl).[1][3]

  • Extractant (DIS) Concentration: The concentration of DIS in the organic phase is a primary driver of extraction efficiency. A sufficient molar excess is required to complex the target metal.[1]

  • Organic Diluent: The choice of diluent (e.g., kerosene, hexane, toluene) affects the solubility of the metal-extractant complex and can influence phase separation dynamics.[1][6]

  • Phase Volume Ratio (Aqueous:Organic): This ratio impacts the loading capacity of the organic phase and the overall concentration factor of the metal.[1]

  • Temperature: Temperature can affect both the kinetics (rate) and thermodynamics (position of equilibrium) of the extraction process.[1][7]

Q4: What is a reasonable starting range for contact time in a new experimental setup?

A4: For bench-scale laboratory extractions using a shaker or stirrer, a typical contact time range to investigate is between 5 minutes and 120 minutes .[1] For many systems, including Palladium(II) extraction with DIS, equilibrium can be reached relatively quickly, often within 10-30 minutes.[8][9] However, starting with a broader range allows you to confidently identify the point at which the extraction percentage platetaues, ensuring you have reached equilibrium.

Troubleshooting Guide: Contact Time Optimization

This guide directly addresses specific issues you may encounter during your experiments, focusing on the role of contact time.

Issue: Low Metal Extraction Efficiency
Q: My extraction efficiency is low. Could the contact time be too short?

A: Yes, this is the most common cause of low efficiency. If the contact time is insufficient, the system has not yet reached equilibrium. This means that the transfer of the metal complex from the aqueous phase to the organic phase is incomplete.

Causality & Solution: The extraction process is a mass transfer operation that occurs over time. The rate depends on creating a large interfacial area between the two liquid phases to allow the DIS to interact with the metal ions.

  • Self-Validating Action: To test this, run a kinetic study. Set up identical experiments and vary the mixing time (e.g., 5, 15, 30, 60, 90 minutes).[1] After each time point, separate the phases and analyze the metal concentration in the aqueous phase. Plot the percentage of extraction versus time. You should see the extraction efficiency increase with time and then plateau. The optimal contact time is the point at which this plateau begins.

Q: I've increased the contact time significantly (e.g., >2 hours), but the efficiency is not improving, or has even decreased. What is happening?

A: Exceedingly long contact times rarely improve extraction beyond the equilibrium point and can sometimes be detrimental. There are two primary reasons for this observation:

Causality & Solution:

  • System is at Equilibrium: If your kinetic study shows a plateau, further mixing will not increase the net transfer of metal. The system is at a dynamic equilibrium where the rate of extraction equals the rate of stripping (back-extraction).

  • Formation of Stable Emulsions: Over-vigorous or prolonged mixing can lead to the formation of a stable emulsion—a third layer at the interface that traps analyte and makes phase separation difficult, leading to apparent lower efficiency due to recovery issues.[10]

  • Self-Validating Action: First, confirm you have reached equilibrium by reviewing your kinetic data. If an emulsion has formed, you will visually see a cloudy or opaque layer between the organic and aqueous phases. To address this, future experiments should use the determined optimal time and potentially reduce mixing intensity.[11]

Q: How does the intensity of mixing (shaking/stirring speed) relate to contact time?

A: Mixing intensity and contact time are inversely related. More vigorous mixing increases the interfacial area between the two phases, which accelerates the rate of extraction.[1]

Causality & Solution: A well-mixed system (high RPM on a stirrer, vigorous shaking) will reach equilibrium faster than a gently mixed one. However, excessively high mixing intensity is the primary cause of emulsion formation.[10][11]

  • Self-Validating Action: The goal is to find a balance. You need enough energy to ensure good phase dispersion but not so much that you create a stable emulsion. When developing a method, keep the mixing intensity consistent across all experiments. If you change the mixing speed or method (e.g., from a shaker to a vortex mixer), you must re-validate your optimal contact time, as the extraction kinetics will have changed.

Issue: Poor Phase Separation & Emulsion Formation
Q: I am consistently observing a stable emulsion at the interface. Is this related to contact time or mixing?

A: Yes, this is highly probable. While the chemical composition of your sample can contribute (e.g., presence of surfactants), the mechanical energy input—a combination of mixing intensity and duration (contact time)—is often the primary cause.[10]

Causality & Solution: Emulsions are colloidal dispersions of one immiscible liquid in another. Vigorous shearing forces from prolonged, high-intensity mixing can break the liquids into very fine droplets that are slow to coalesce.

  • Self-Validating Action & Mitigation Strategies:

    • Reduce Mechanical Energy: The simplest solution is to reduce the mixing intensity or the contact time. Gentle swirling or rocking is often sufficient and less likely to cause emulsions than vigorous shaking.[10]

    • "Salting Out": Adding a small amount of an inert salt (like sodium chloride) to the aqueous phase can sometimes help break an emulsion by increasing the polarity of the aqueous phase.[11]

    • Temperature Change: Gently warming the separatory funnel can sometimes aid in breaking an emulsion, as it can alter viscosity and interfacial tension.[11]

    • Centrifugation: If possible, centrifuging the sample is a highly effective way to break an emulsion and achieve a sharp phase boundary.

Issue: Inconsistent or Irreproducible Results
Q: My extraction efficiency varies significantly between experiments, even when I use the same contact time. What are the likely causes?

A: Assuming analytical measurements are precise, irreproducibility in solvent extraction often points to inconsistent experimental conditions.

Causality & Solution: The kinetics of extraction are sensitive to several variables.

  • Self-Validating Checklist:

    • Consistent Mixing: Are you using the exact same mixing speed and method every time? Small variations in shaking vigor by hand can lead to different results. Using a mechanical shaker or a stirrer with a tachometer is crucial for reproducibility.[1]

    • Temperature Control: Were the experiments run at the same temperature? Temperature fluctuations can alter extraction kinetics and equilibrium.[7]

    • Timing Precision: Is the contact time measured precisely from the start of mixing to the moment of phase separation? Ensure this is consistent.

    • Reagent Stability: Are your this compound and other reagents fresh? Over time, sulfides can potentially oxidize, which could affect their extraction capability.[12]

Data Presentation & Protocols

Table 1: Typical Experimental Parameters for Palladium(II) Extraction

This table provides a starting point for experimental design based on literature values for the extraction of Palladium(II) using dialkyl sulfides like DIS.

ParameterTypical RangeRationale / Comment
Contact Time 5 - 120 minEssential to perform a kinetic study to find the equilibrium point for your specific system.[1]
DIS Concentration 0.01 M - 0.5 MTo ensure a sufficient stoichiometric excess for complexing the metal.[1]
Aqueous Phase 0.1 M - 6.0 M HClTo ensure the formation of the extractable [PdCl₄]²⁻ species.[1][3]
Organic Diluent Kerosene, Toluene, HexaneKerosene is a common industrial choice. The diluent can affect complex solubility and phase separation.[1][3]
Phase Ratio (A:O) 1:5 to 5:1Adjusted to optimize metal loading and concentration factor.[1]
Temperature 20°C - 60°CExtraction is often performed at room temperature, but temperature can be varied to study thermodynamic properties.[1][13]
Experimental Protocol: Kinetic Study to Determine Optimal Contact Time

This protocol outlines the steps to empirically determine the minimum time required to reach extraction equilibrium.

  • Preparation of Phases:

    • Prepare an aqueous stock solution containing a known concentration of the target metal (e.g., 100 ppm Pd(II)) in the desired acid matrix (e.g., 1 M HCl).

    • Prepare the organic phase by dissolving a known concentration of this compound (e.g., 0.1 M) in your chosen organic diluent (e.g., kerosene).

  • Experimental Setup:

    • Set up a series of identical extraction vessels (e.g., 7 separatory funnels or glass vials).

    • To each vessel, add a precise volume of the aqueous phase and the organic phase at your desired A:O ratio (e.g., 20 mL of aqueous and 20 mL of organic for a 1:1 ratio).

  • Kinetic Run:

    • Place all vessels on a mechanical shaker or use identical stir bars and stir plates. Start mixing all samples simultaneously.

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60, 90 minutes), remove one vessel from the shaker.

    • Immediately allow the phases to separate. If necessary, centrifuge to ensure a clean separation.

  • Sample Analysis:

    • Carefully separate the aqueous and organic layers for each time point.

    • Accurately measure the concentration of the metal remaining in the aqueous phase (the raffinate) using an appropriate analytical technique (e.g., ICP-MS, AAS).

  • Data Analysis:

    • Calculate the percentage of extraction (%E) for each time point using the formula: %E = ( ( [M]_initial - [M]_final ) / [M]_initial ) * 100 Where [M]_initial is the initial metal concentration in the aqueous phase and [M]_final is the concentration at that time point.

    • Plot %E versus contact time. The point on the graph where the curve flattens out (i.e., the "knee" of the curve) is your optimal contact time. This is the minimum time required to reach equilibrium under these conditions.

Visualizations

G cluster_prep Phase Preparation cluster_exp Kinetic Experiment cluster_analysis Analysis & Determination A Prepare Aqueous Phase (Metal in Acid) C Aliquot Phases into Multiple Vessels A->C B Prepare Organic Phase (DIS in Diluent) B->C D Start Simultaneous Mixing (t=0) C->D E Stop Individual Vessels at Timed Intervals (t = t1, t2, t3...) D->E F Separate Aqueous & Organic Phases E->F G Analyze Metal Conc. in Aqueous Phase F->G H Calculate % Extraction for each time point G->H I Plot % Extraction vs. Time H->I J Identify Plateau: Optimal Contact Time I->J

Caption: Workflow for Determining Optimal Contact Time.

G Start Problem: Low Extraction Efficiency Q1 Is Contact Time Sufficient? Start->Q1 A1 Action: Perform Kinetic Study. Increase mixing time systematically (e.g., 5 -> 60 min) and plot %E vs. time. Q1->A1 No Q3 Is an emulsion forming at longer times? Q1->Q3 Yes Q2 Does %E plateau with increased time? A1->Q2 A2_Yes Solution: System has reached equilibrium. Use time at start of plateau as optimal. Q2->A2_Yes Yes A2_No Check other parameters: - Mixing Intensity - Reagent Concentration - pH / Acidity Q2->A2_No No Q3->A2_No No A3_Yes Problem is likely excessive mechanical energy. Reduce mixing intensity or duration. Q3->A3_Yes Yes

Caption: Troubleshooting Logic for Low Extraction Efficiency.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Dioctyl Sulfide for Metal Extraction.
  • Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.
  • Rogowska, J., et al. (2016). Removal of sulfur from a solvent extract. ResearchGate.
  • Xu, J., Huang, Z., & Xie, M. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. Asian Journal of Chemistry.
  • Institute of Nuclear Energy Technology. (n.d.). Optimization and single-stage centrifugal contactor experiments.
  • ResearchGate. (n.d.). The effect of diluents on the extraction efficiency of metals from sulfate simulated solutions.
  • Asian Journal of Chemistry. (n.d.). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • ResearchGate. (n.d.). Determination of the Optimal Process Parameters for Copper Solvent Extraction Using Robust Design Method.
  • MDPI. (n.d.). Evolution of Environmentally Friendly Strategies for Metal Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
  • ResearchGate. (2025). Solvent extraction of Palladium (II) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO.
  • Benchchem. (n.d.). Validating the Metal Extraction Efficiency of Dioctyl Sulfide with ICP-MS: A Comparative Guide.
  • MDPI. (n.d.). Implementation of Solvometallurgical Processing in the Recovery of Valuable Metals from a Sulfide Ore.
  • Aidic. (n.d.). Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent.
  • CoLab. (1987). MECHANISTIC STUDIES ON THE EXTRACTION OF PALLADIUM(II) WITH DIOCTYL SULPIDE.

Sources

Technical Support Center: Diisopentyl Sulfide in Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of diisopentyl sulfide as an extractant. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of emulsion formation during liquid-liquid extraction processes. By understanding the underlying principles of emulsion science and the specific properties of this compound, you can optimize your separation workflows for greater efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an extractant?

This compound (DIS) is an organosulfur compound with the chemical formula C10H22S.[1][2] It belongs to the sulfide class of compounds and is utilized as an extractant in various applications, including hydrometallurgy for the recovery of metals like palladium.[3][4] Its utility as an extractant stems from its ability to form complexes with target molecules, facilitating their transfer from an aqueous phase to an organic phase.[3][4]

Q2: What is an emulsion and why is it problematic in my extraction?

An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed in the other as microscopic droplets.[5] In the context of liquid-liquid extraction, this typically manifests as a cloudy or milky layer at the interface between the aqueous and organic phases, preventing a clean separation.[5][6] The formation of a stable emulsion is a significant disadvantage because it makes it difficult to separate the aqueous phase from the solvent phase, hindering the recovery of the target analyte and potentially leading to product loss.[6][7]

Troubleshooting Guide: Emulsion Formation

This section provides a systematic approach to preventing and resolving emulsion issues when using this compound as an extractant.

Issue 1: A persistent emulsion has formed between the aqueous and organic layers.

  • Immediate Corrective Actions:

    • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes to an hour).[8][9] Mild emulsions may break on their own as the droplets coalesce.

    • Gentle Agitation: Gently swirl the contents of the separatory funnel or use a glass stirring rod to carefully stir the emulsion layer.[10] This can encourage the droplets to merge.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[6][8] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing surfactant-like molecules into one of the phases.[11]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to break an emulsion.[6][11] The applied force accelerates the coalescence of the dispersed droplets.

    • Filtration: For some emulsions, filtering the mixture through a plug of glass wool or phase separation filter paper can help to separate the layers.[6]

  • Root Cause Analysis and Prevention:

    • Vigorous Shaking: Excessive agitation is a primary cause of emulsion formation.[5]

      • Preventative Measure: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to ensure adequate mixing of the phases without excessive shearing forces.[5][6]

    • Presence of Surfactants or Particulate Matter: Your sample may contain compounds that act as surfactants, stabilizing the emulsion.[5][6] These can include phospholipids, fatty acids, or fine solid particles.[5][6]

      • Preventative Measure: If possible, pre-treat your sample to remove interfering substances. This could involve a pre-filtration step to remove solids or a pre-extraction with a different solvent to remove surfactants.

Issue 2: My sample is known to be prone to emulsion formation. How can I proactively prevent this?

  • Proactive Strategies:

    • Modify Mixing Technique: As mentioned above, gentle mixing is the first line of defense against emulsion formation.[5][6]

    • Adjust the pH of the Aqueous Phase: The stability of an emulsion can be highly dependent on the pH of the aqueous phase.[9][12] The ionization of acidic or basic compounds at the interface can influence emulsion stability.[13][14]

      • Experimental Protocol: Conduct small-scale pilot extractions at different pH values to determine the optimal pH for clean phase separation. For emulsions stabilized by surfactants like alkali soaps or detergents, acidifying the aqueous phase to a pH of 2 with hydrochloric or sulfuric acid can alter the surfactant's charge and disrupt the emulsion.[9][15]

    • Alter the Temperature: Temperature can influence the viscosity and interfacial tension of the liquids, thereby affecting emulsion stability.[16][17]

      • Experimental Protocol: Experiment with performing the extraction at a slightly elevated or reduced temperature. An increase in temperature often decreases emulsion stability.[18][19] However, the effect can be system-dependent.[20]

    • Increase the Ionic Strength: Before extraction, add a salt such as sodium chloride or sodium sulfate to the aqueous phase.[9] This can proactively prevent emulsion formation.

    • Consider a Demulsifier: For particularly stubborn emulsions, the addition of a chemical demulsifier may be necessary.[21][22] These are specialized surfactants that destabilize the interfacial film between the two liquids.[23] A variety of demulsifiers are commercially available, and the selection will depend on the specific nature of your emulsion.[24][25]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion formation during your extraction process.

Emulsion_Troubleshooting Start Emulsion Observed Wait Allow to Stand Start->Wait First Step Gentle_Agitation Gentle Swirling/Stirring Wait->Gentle_Agitation If not resolved Resolved Emulsion Resolved Wait->Resolved Salt_Out Add Saturated Brine/Salt Gentle_Agitation->Salt_Out If not resolved Gentle_Agitation->Resolved Centrifuge Centrifugation Salt_Out->Centrifuge If not resolved Salt_Out->Resolved Centrifuge->Resolved Success Not_Resolved Emulsion Persists Centrifuge->Not_Resolved Failure Proactive Proactive Prevention Not_Resolved->Proactive Modify_Mixing Gentle Inversions Proactive->Modify_Mixing Adjust_pH Optimize pH Proactive->Adjust_pH Adjust_Temp Optimize Temperature Proactive->Adjust_Temp Add_Demulsifier Use Demulsifier Proactive->Add_Demulsifier

Caption: Troubleshooting workflow for emulsion resolution.

Physicochemical Properties of this compound

Understanding the physical properties of this compound can aid in designing a robust extraction protocol.

PropertyValueSource(s)
Molecular Formula C10H22S[1][2]
Molecular Weight 174.35 g/mol [1][26]
Appearance Clear liquid[2]
Density 0.832 - 0.834 g/mL at 25 °C[26][27]
Boiling Point 211 °C[26]
Melting Point -75 °C[26]
Mechanism of Emulsion Stabilization

Emulsions are thermodynamically unstable, but they can be kinetically stabilized by several factors.[28] Surfactant-like molecules, which possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties, can accumulate at the oil-water interface, reducing the interfacial tension and creating a barrier that prevents the droplets from coalescing.[29][30] Fine solid particles can also stabilize emulsions through a process known as Pickering stabilization, where the particles adsorb to the droplet surface and form a mechanical barrier.[31]

Visualizing Emulsion Stabilization

Emulsion_Stabilization Immiscible_Liquids Immiscible Liquids (e.g., Water & this compound) Energy_Input Energy Input (Shaking/Vigorous Mixing) Immiscible_Liquids->Energy_Input Droplet_Formation Formation of Dispersed Droplets Energy_Input->Droplet_Formation Stable_Emulsion Stable Emulsion Droplet_Formation->Stable_Emulsion Stabilizing_Agent Stabilizing Agent (Surfactants/Particulates) Stabilizing_Agent->Stable_Emulsion Prevents Coalescence

Caption: The process of emulsion formation and stabilization.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions.
  • Alfa Chemistry. (n.d.). Table of Physical Properties of Common Organic Sulfur Compounds.
  • Xu, J., Huang, Z., & Xie, M. (n.d.). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions.
  • Benchchem. (2025). dealing with emulsion formation during extraction of trans-2-Decene.
  • AZoM. (2018, May 17).
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • ChemicalBook. (2025, December 31). This compound | 544-02-5.
  • Xu, J., Huang, Z., & Xie, M. (2013, July 20). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. Asian Journal of Chemistry.
  • DigitalCommons@URI. (n.d.). FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE.
  • ResearchGate. (2025, August 6). Effect of surfactants on interfacial films and stability of water-in-oil emulsions stabilized by asphaltenes | Request PDF.
  • Quora. (2017, July 4). How do surfactants stabilize emulsions?.
  • PubMed Central (PMC). (n.d.). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose.
  • ResearchGate. (2025, August 5). Influence of Water Content and Temperature on Stability of W/O Crude Oil Emulsion.
  • National Institutes of Health (NIH), PubChem. (n.d.). Sulfide, isopentyl pentyl | C10H22S | CID 525421.
  • ResearchGate. (n.d.). The formation mechanism of emulsions. (A) The emulsion formation by a... | Download Scientific Diagram.
  • Crimson Publishers. (2023, August 29).
  • Crimson Publishers. (2023, August 29).
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  • Qingdao Scienoc Chemical Co., Ltd. (n.d.). This compound.
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  • ResearchGate. (n.d.).
  • SLB. (2017, January 1). Chemical demulsifiers.
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  • Production Chemical Group. (n.d.).
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  • Journal of Colloid and Interface Science. (2009, July 1). Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles.
  • Imperial Oilfield Chemicals. (2024, August 20). Oil Soluble Demulsifiers in the Oil and Gas Industry.
  • ResearchGate. (n.d.). Mechanism of pH effect on emulsion stability pH 3 pH 11.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Diisopentyl Ether.
  • MDPI. (n.d.).
  • King Saud University. (n.d.). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion.
  • Syensqo. (n.d.). Solvent Extraction for Hydrometallurgy.
  • National Institutes of Health (NIH). (n.d.). Role of Oxidants in Metal Extraction from Sulfide Minerals in a Deep Eutectic Solvent.
  • ResearchGate. (2025, August 6). Solvent extraction in hydrometallurgy: The role of organophosphorus extractants | Request PDF.
  • PubMed Central (PMC). (n.d.).
  • Brieflands. (n.d.).
  • Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage?.

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Technical Support Center: Column Selection for Gas Chromatography of Alkyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatographic analysis of alkyl sulfides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into column selection and troubleshooting for this challenging application. The reactive and volatile nature of alkyl sulfides necessitates a careful and systematic approach to achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of alkyl sulfides, providing explanations grounded in chromatographic principles.

Q1: What are the most critical factors to consider when selecting a GC column for alkyl sulfide analysis?

When analyzing reactive and often volatile compounds like alkyl sulfides, three primary factors should guide your column selection:

  • Inertness of the Flow Path: Alkyl sulfides, particularly thiols (mercaptans), are prone to adsorption on active sites within the GC system.[1][2] These active sites, often acidic silanol groups on glass or metal surfaces, can lead to poor peak shape (tailing), reduced sensitivity, and even complete loss of the analyte.[3] Therefore, selecting a column with a highly inert stationary phase and deactivating the entire sample flow path (liner, seals, etc.) is paramount.[1][2]

  • Stationary Phase Selectivity: The choice of stationary phase dictates the separation mechanism. For alkyl sulfides, which are polar compounds, a non-polar stationary phase is often the starting point, facilitating separation primarily by boiling point.[4] However, for complex mixtures where boiling points are similar, a more polar phase may be necessary to exploit differences in polarity for improved resolution.

  • Film Thickness: Volatile sulfur compounds require sufficient retention to be adequately separated from the solvent front and other early-eluting compounds. A thick film (typically >1 µm) of the stationary phase increases retention and sample capacity, which is beneficial for trace analysis.[1]

Q2: Why are my alkyl sulfide peaks tailing, and how can I fix it?

Peak tailing is the most common issue in the analysis of alkyl sulfides and is almost always a result of active sites in the chromatographic system.[3][5] These sites can be present in the injector, the column, or the detector.[3] Here’s a systematic approach to address this:

  • Inlet Maintenance: The injector is a frequent source of activity. Ensure you are using a deactivated inlet liner.[3] Regularly replace the septum and O-rings, as these can become contaminated and active over time.

  • Column Conditioning: A new column requires proper conditioning to remove residual solvents and ensure a stable baseline. An improperly conditioned column can exhibit active sites. Follow the manufacturer's instructions for conditioning.[6][7][8]

  • Column Trimming: Over time, the inlet side of the column can become contaminated with non-volatile residues from the sample matrix, creating active sites. Trimming the first 10-20 cm of the column can often restore peak shape.[9]

  • System Passivation: For trace-level analysis, it may be necessary to passivate the entire system by repeatedly injecting a high-concentration standard of a reactive sulfur compound. This process, also known as "priming," saturates the active sites, making them unavailable for interaction with the analytes in your samples.

Q3: Can I use a standard non-polar column for alkyl sulfide analysis?

Yes, a standard non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, can be used for the analysis of alkyl sulfides and is often the first choice.[1] Separation on these columns is primarily based on the boiling points of the analytes.[4] However, for complex samples containing isomers or compounds with very similar boiling points, co-elution can be an issue.[1] In such cases, a column with a different selectivity, such as a low-polarity phase with a small percentage of phenyl groups, may provide the necessary resolution.

Q4: When should I consider a specialized sulfur column?

Specialized sulfur columns, such as the Agilent J&W DB-Sulfur SCD or the Restek Rt-XLSulfur, are designed to provide exceptional inertness and unique selectivity for sulfur compounds.[1][2][10][11] Consider using one of these columns when:

  • You are performing trace-level analysis (ppb or lower) where minimizing analyte loss due to adsorption is critical.[11]

  • You are analyzing highly reactive sulfur compounds like hydrogen sulfide and methyl mercaptan.[11]

  • You are experiencing persistent peak tailing or poor reproducibility with standard columns despite thorough troubleshooting.

  • Your sample matrix is complex, and you require the unique selectivity of these columns to resolve sulfur compounds from interfering hydrocarbons.[12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the GC analysis of alkyl sulfides.

Common Problems and Solutions
ProblemPotential CausesRecommended Actions
Peak Tailing Active sites in the inlet, column, or detector.[3][5] Column contamination.[3] Improper column installation.[13]Use a deactivated inlet liner and replace the septum.[3] Trim the first 10-20 cm of the column.[9] Re-install the column, ensuring a clean, square cut. Condition the column according to the manufacturer's protocol.[6][7][8]
Poor Resolution/Co-elution Inappropriate stationary phase. Insufficient column length or film thickness. Sub-optimal temperature program or carrier gas flow rate.Select a column with a different selectivity. Use a longer column or a column with a thicker film. Optimize the oven temperature program and carrier gas flow rate.
Poor Reproducibility (Area Counts) Active sites in the system leading to analyte loss. Leaks in the injection system. Inconsistent injection volume.Passivate the system with high-concentration sulfur standards. Perform a leak check of the inlet. Use an autosampler for consistent injections.
Ghost Peaks Contamination in the carrier gas, syringe, or inlet. Column bleed.Use high-purity carrier gas and install traps. Clean the syringe between injections. Replace the inlet liner and septum. Condition the column to remove bleed products.
Troubleshooting Workflow: A Systematic Approach

When encountering a problem, it is crucial to follow a logical troubleshooting sequence rather than making multiple changes simultaneously. The following diagram illustrates a recommended workflow for diagnosing and resolving common issues in the GC analysis of alkyl sulfides.

Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing, Poor Resolution) check_basics Step 1: Verify Basic Parameters - Method parameters correct? - Gas flows stable? - Syringe clean? start->check_basics inlet_maintenance Step 2: Inlet Maintenance - Replace septum and liner - Check for leaks check_basics->inlet_maintenance Parameters OK resolved Problem Resolved check_basics->resolved Problem Fixed column_check Step 3: Column Inspection - Trim column inlet (10-20 cm) - Re-install column inlet_maintenance->column_check Issue Persists inlet_maintenance->resolved Problem Fixed system_passivation Step 4: System Passivation - Inject high-concentration sulfur standard column_check->system_passivation Issue Persists column_check->resolved Problem Fixed optimize_method Step 5: Method Optimization - Adjust temperature program - Optimize carrier gas flow system_passivation->optimize_method Issue Persists system_passivation->resolved Problem Fixed consider_new_column Step 6: Evaluate Column Choice - Consider a specialized sulfur column optimize_method->consider_new_column Issue Persists optimize_method->resolved Problem Fixed consider_new_column->resolved Problem Fixed

Caption: A flowchart for diagnosing and resolving common GC issues.

Column Selection Guide

Choosing the right column is the foundation of a successful separation. This section provides a comparative overview of commonly used columns for alkyl sulfide analysis and a decision-making diagram to guide your selection process.

Comparison of Recommended GC Columns for Alkyl Sulfide Analysis
Column TypeStationary PhaseTypical DimensionsTemperature Range (°C)Key Characteristics & Applications
Standard Non-Polar 100% Dimethylpolysiloxane30m x 0.25mm, 1.0µm-60 to 325/350General-purpose, separates based on boiling point. Good starting point for less complex samples.[4]
Low-Bleed Non-Polar (MS-Grade) 100% Dimethylpolysiloxane30m x 0.25mm, 1.0µm-60 to 325/350Similar to standard non-polar but with lower column bleed, ideal for use with mass spectrometry (MS) detectors.[14]
Low-Polarity 5% Phenyl / 95% Dimethylpolysiloxane30m x 0.25mm, 1.0µm-60 to 325/350Slightly more polar than 100% dimethylpolysiloxane, offering different selectivity that can resolve compounds with similar boiling points.[4]
Specialized Sulfur Column (e.g., DB-Sulfur SCD, Rt-XLSulfur) Proprietary60m x 0.32mm, 4.2µmVaries by manufacturerExceptionally inert for trace-level analysis of reactive sulfur compounds.[1][2][10][11] Unique selectivity for resolving sulfur compounds from hydrocarbon matrices.[12]
Decision Tree for Column Selection

This diagram provides a logical pathway to help you select the most appropriate column for your specific analytical needs.

Column_Selection start Start: Define Analytical Needs analyte_concentration What is the expected analyte concentration? start->analyte_concentration sample_complexity How complex is the sample matrix? analyte_concentration->sample_complexity High (ppm level) specialized_sulfur Recommendation: Specialized Sulfur Column (e.g., DB-Sulfur SCD, Rt-XLSulfur) analyte_concentration->specialized_sulfur Low (ppb or trace) detector_type What detector are you using? sample_complexity->detector_type Simple Matrix low_polarity Recommendation: Low-Polarity Column (e.g., 5% Phenyl) sample_complexity->low_polarity Complex Matrix (potential co-elution) non_polar Recommendation: Standard Non-Polar Column (e.g., 100% Dimethylpolysiloxane) detector_type->non_polar FID, TCD, etc. low_bleed Recommendation: Low-Bleed (MS-Grade) Non-Polar Column detector_type->low_bleed MS

Caption: A decision tree for selecting the optimal GC column.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures in the GC analysis of alkyl sulfides.

Protocol 1: GC System and Column Conditioning for Sulfur Analysis

Proper conditioning is essential to ensure an inert system and a stable baseline, which are critical for accurate and reproducible analysis of alkyl sulfides.

Methodology:

  • Column Installation (Inlet only):

    • Ensure the GC oven and inlet are cool.

    • Using a ceramic scoring wafer, make a clean, square cut at the inlet end of the column.

    • Install the column into the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer. Do not connect the column to the detector at this stage.[6][15]

  • Carrier Gas Purge:

    • Turn on the carrier gas and set the flow rate to the value you will use in your method.

    • Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any air from the column.[6]

  • Thermal Conditioning:

    • Without connecting the column to the detector, program the oven to heat up to the column's maximum isothermal temperature (or 20°C above the final temperature of your analytical method, whichever is lower).[6][16]

    • Hold at this temperature for 1-2 hours, or until a stable baseline is observed when temporarily connecting the column to the detector. For new columns, overnight conditioning may be beneficial.[8][15]

  • Column Installation (Detector):

    • Cool down the oven.

    • Make a clean, square cut at the detector end of the column.

    • Install the column into the detector, again ensuring the correct insertion depth.

  • Final System Bake-out:

    • Heat the oven to the maximum temperature of your method and hold for 30-60 minutes to ensure a stable baseline before running samples.

Protocol 2: Troubleshooting Peak Tailing

This protocol provides a systematic approach to identifying and eliminating the causes of peak tailing for alkyl sulfides.

Methodology:

  • Initial Assessment:

    • Inject a known standard and confirm that the peak tailing is reproducible.

    • Note which compounds are tailing most severely. Polar compounds like thiols will be more affected by active sites.

  • Inlet System Check:

    • Cool down the inlet and oven.

    • Remove the column and inspect the inlet liner. Replace it with a new, deactivated liner if it appears discolored or contains particulate matter.

    • Replace the septum and any other seals in the inlet.

  • Column Maintenance:

    • While the column is removed, trim 10-20 cm from the inlet end.

    • Re-install the column, ensuring clean, square cuts and correct installation depth at both the inlet and detector.

  • Re-evaluation:

    • Bring the system back to operating conditions.

    • Inject the standard again and compare the chromatogram to the initial one. If peak shape has improved, the issue was likely in the inlet or the front of the column.

  • System Passivation (if necessary):

    • If tailing persists, especially at low concentrations, perform several injections of a mid-to-high concentration sulfur standard to passivate any remaining active sites in the system.

References

  • Select Low Sulfur GC Columns reviews. (n.d.). Agilent. Retrieved from [Link]

  • Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column. (n.d.). Restek. Retrieved from [Link]

  • GC Column Selection Guide. (n.d.). JCANO Ingenieria. Retrieved from [Link]

  • Please follow these instructions for conditioning the Agilent J&W Select Low Sulfur GC column. (n.d.). Agilent. Retrieved from [Link]

  • Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013). Agilent. Retrieved from [Link]

  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. (n.d.). Agilent. Retrieved from [Link]

  • Capillary Column Selectivity and Inertness for Sulfur Gas Analysis in Light Hydrocarbon Streams by Gas Chromatography. (2000). Studylib. Retrieved from [Link]...

  • Zebron GC Column Selection Chart. (n.d.). Phenomenex. Retrieved from [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent. Retrieved from [Link]

  • How to Condition a New Capillary GC Column. (n.d.). Restek. Retrieved from [Link]

  • Select Low Sulfur GC column. (n.d.). Agilent. Retrieved from [Link]

  • GC Column Conditioning. (2016). LCGC International. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Unidentified. Retrieved from [Link]

  • Gas Chromatography (GC) Column Conditioning, Testing and Checks. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • GC Column Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Analysis of Low-Level Sulfur Compounds in Natural Gas and Propylene Using a Pulsed Flame Photometric Detector. (2011). LabRulez GCMS. Retrieved from [Link]

  • GC AND GC/MS. (n.d.). Postnova. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Quantification of Diisopentyl Sulfide: Method Validation of Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities is a critical aspect of quality control and safety assessment. Diisopentyl sulfide, a sulfur-containing organic compound, can be a process-related impurity or a degradation product in various chemical and pharmaceutical manufacturing processes. Its precise measurement is essential to ensure product quality and meet regulatory requirements. This guide provides an in-depth validation of the Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) method for the quantification of this compound and offers a comparative analysis with alternative analytical techniques.

The Imperative for a Sensitive and Selective Method

The choice of an analytical method for impurity quantification is driven by the need for high sensitivity, selectivity, and robustness, especially when dealing with complex sample matrices. This compound, even at trace levels, can have implications for product stability and safety. Therefore, a reliable analytical method is paramount.

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD): A Deep Dive

The GC-SCD is a powerful technique renowned for its exceptional sensitivity and selectivity towards sulfur-containing compounds.[1] This makes it an ideal choice for the analysis of this compound, particularly in matrices where other non-sulfur containing compounds could cause interference with less selective detectors.

The principle of SCD involves the combustion of sulfur-containing compounds in a hydrogen-rich flame to form sulfur monoxide (SO). This SO molecule then reacts with ozone in a reaction chamber, producing a short-lived excited state of sulfur dioxide (SO₂). As the excited SO₂ relaxes to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of sulfur in the sample.[2]

A key advantage of the SCD is its equimolar response to sulfur. This means that the detector's response is proportional to the number of sulfur atoms in the molecule, regardless of the compound's structure.[3] This characteristic simplifies quantification, especially when analyzing multiple sulfur compounds, as a single calibration standard can be used to quantify all sulfur-containing analytes.[4]

Validation of the GC-SCD Method for this compound Quantification

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. The validation of the GC-SCD method for this compound quantification should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

The following is a representative validation protocol and expected performance data for the quantification of an organic sulfide, such as this compound, using GC-SCD. This data is synthesized from various studies on similar sulfur compounds.

Experimental Protocol: GC-SCD Method Validation

  • Instrumentation:

    • Gas Chromatograph (e.g., Agilent 8890 GC) equipped with a Sulfur Chemiluminescence Detector (e.g., Agilent 8355 SCD).[6]

    • Column: A capillary column suitable for the analysis of volatile sulfur compounds (e.g., Agilent J&W DB-Sulfur SCD column).[6]

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Optimized to achieve good separation of this compound from other components in the sample matrix. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • SCD Parameters: Burner temperature, hydrogen flow, air flow, and ozone flow should be optimized for maximum sensitivity and stability.

  • Validation Parameters and Acceptance Criteria:

    • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (matrix without this compound) and a spiked sample to show no interfering peaks at the retention time of this compound. The inherent selectivity of the SCD detector greatly contributes to this parameter.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of this compound covering the expected concentration range are prepared and injected. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results to the true value. This is typically assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within a pre-defined range (e.g., 98-102%).

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

      • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should be within an acceptable range, typically ≤ 3%.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3).

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 10).

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include oven temperature, flow rate, and instrument source.

Expected Performance Data for GC-SCD Quantification of this compound

The following table summarizes the expected performance characteristics of a validated GC-SCD method for the quantification of this compound, based on data from the analysis of similar organic sulfides.[4][6][7]

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.999
Range Low ppb to high ppm
Accuracy (% Recovery) 98 - 102%
Precision (RSD)
- Repeatability≤ 2%
- Intermediate Precision≤ 3%
LOD < 10 ppb
LOQ ~15 ppb
Specificity High, due to detector selectivity

Visualizing the GC-SCD Validation Workflow

GC_SCD_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting instrument Instrument Setup & Optimization standards Standard & Sample Preparation data_acquisition Data Acquisition standards->data_acquisition Inject Samples specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness robustness->data_acquisition Perform Experiments data_processing Data Processing & Statistical Analysis report Validation Report Generation

Caption: Workflow for the validation of a GC-SCD method.

Comparative Analysis of Alternative Quantification Methods

While GC-SCD is a highly effective method, it is important to consider alternative techniques, each with its own set of advantages and limitations.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

The GC-FPD is another sulfur-selective detector. It operates by burning sulfur compounds in a hydrogen-rich flame, which produces excited S₂ species that emit light at a characteristic wavelength (around 394 nm).

  • Advantages:

    • Good sensitivity for sulfur compounds.

    • Generally more robust and less expensive than SCD.[8]

  • Disadvantages:

    • Non-linear response, which requires more complex calibration.[9]

    • Susceptible to quenching from co-eluting hydrocarbons, which can suppress the sulfur signal.[8]

    • Less sensitive than SCD.[10]

Experimental Protocol: GC-FPD Method

  • Instrumentation: Gas Chromatograph with a Flame Photometric Detector.

  • Chromatographic Conditions: Similar to GC-SCD, with optimization of gas flows (hydrogen, air) for the FPD.

  • Calibration: Requires a multi-level calibration curve with a non-linear fit.

  • Quantification: Based on the calibration curve.

Colorimetric Methods

Colorimetric methods for sulfide quantification are typically based on the formation of a colored complex that can be measured using a spectrophotometer. A common method is the methylene blue assay, where sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent to form the intensely colored methylene blue.[11][12]

  • Advantages:

    • Simple and inexpensive instrumentation.[11]

    • Suitable for high-throughput screening.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.[11]

    • Prone to interference from other compounds in the sample matrix.[13]

    • May not be able to differentiate between different sulfide species.

Experimental Protocol: Methylene Blue Colorimetric Assay

  • Sample Preparation: The sample containing this compound is treated to convert the sulfide to a form that can react with the colorimetric reagent.

  • Reaction: The sample is mixed with a solution of N,N-dimethyl-p-phenylenediamine and an oxidizing agent (e.g., ferric chloride).

  • Measurement: After a specific reaction time, the absorbance of the resulting methylene blue solution is measured at its maximum wavelength (around 665 nm).

  • Quantification: The concentration is determined from a calibration curve prepared using standards of known sulfide concentration.

Electrochemical Sensors

Electrochemical sensors offer a rapid and portable means of sulfide detection. These sensors typically work by measuring the current generated from the electrochemical oxidation of sulfide at the surface of an electrode.[14][15]

  • Advantages:

    • High sensitivity and rapid response times.[16]

    • Portability allows for on-site or in-situ measurements.

    • Relatively low cost.[17]

  • Disadvantages:

    • The electrode surface can be prone to fouling or "poisoning" by sulfur species, leading to a decrease in sensitivity over time.[16]

    • Selectivity can be a challenge in complex matrices.

    • May not be suitable for differentiating between different organic sulfides without prior separation.

Experimental Protocol: Electrochemical Sensing

  • Sensor Preparation: The working electrode of the electrochemical sensor is cleaned and conditioned.

  • Measurement: The sensor is immersed in the sample solution, and a potential is applied to the working electrode.

  • Signal Acquisition: The resulting current from the oxidation of this compound is measured.

  • Quantification: The sulfide concentration is determined from a calibration curve of current versus concentration.

Visualizing the Method Comparison Logic

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_criteria Performance Criteria analyte Quantification Requirement gc_scd GC-SCD analyte->gc_scd gc_fpd GC-FPD analyte->gc_fpd colorimetric Colorimetric analyte->colorimetric electrochemical Electrochemical analyte->electrochemical sensitivity Sensitivity gc_scd->sensitivity Excellent selectivity Selectivity gc_scd->selectivity Excellent linearity Linearity gc_scd->linearity Excellent robustness Robustness gc_scd->robustness Good cost Cost & Complexity gc_scd->cost High gc_fpd->sensitivity Good gc_fpd->selectivity Good gc_fpd->linearity Poor (Non-linear) gc_fpd->robustness Excellent gc_fpd->cost Moderate colorimetric->sensitivity Moderate colorimetric->selectivity Poor colorimetric->linearity Good colorimetric->robustness Moderate colorimetric->cost Low electrochemical->sensitivity Excellent electrochemical->selectivity Moderate electrochemical->linearity Good electrochemical->robustness Moderate electrochemical->cost Low to Moderate

Sources

A Comparative Guide to Diisopentyl Sulfide and Other Dialkyl Sulfides for Palladium Extraction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of precious metal recovery and purification, the selection of an optimal extraction agent is paramount to achieving high efficiency, selectivity, and economic viability. Palladium, a critical component in catalysis, electronics, and pharmaceuticals, often requires sophisticated separation techniques from complex matrices. Among the various solvent extraction reagents, dialkyl sulfides have emerged as a promising class of extractants due to their high affinity for palladium. This guide provides an in-depth comparative analysis of diisopentyl sulfide (DIS) against other common dialkyl sulfides, such as di-n-butyl sulfide (DnBS), dihexyl sulfide (DHS), and dioctyl sulfide (DOS), for the extraction of palladium.

The Role of Dialkyl Sulfides in Palladium Extraction: A Mechanistic Overview

Dialkyl sulfides are neutral extractants that coordinate with palladium(II) ions in acidic chloride media to form a neutral complex that is soluble in an organic phase. The extraction process typically follows a solvating mechanism where the sulfur atom in the dialkyl sulfide donates its lone pair of electrons to the palladium center.

The general extraction equilibrium can be represented as:

[PdCl₄]²⁻(aq) + 2R₂S(org) ⇌ + 2Cl⁻(aq)

This equilibrium is influenced by several factors, including the concentration of the extractant, the acidity of the aqueous phase, the contact time, and the phase ratio. X-ray crystal structure determination of the palladium-diisopentyl sulfide complex has confirmed the formation of a square-planar complex, Pd(DIS)₂Cl₂, where this compound acts as a neutral unidentate ligand coordinated with palladium(II) via the sulfur atom.[1]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase PdCl4 [PdCl₄]²⁻ Pd_complex [PdCl₂(R₂S)₂] PdCl4->Pd_complex Extraction Cl_aq 2Cl⁻ R2S 2 R₂S (Dialkyl Sulfide) R2S->Pd_complex Pd_complex->PdCl4 Stripping

Comparative Performance Analysis of Dialkyl Sulfides

Parameter This compound (DIS) Di-n-butyl Sulfide (DnBS) Dihexyl Sulfide (DHS) / Dioctyl Sulfide (DOS) Synthetic Sulfoxide (MSO)
Extraction Efficiency >99.5% with 0.008 mol/L DIS in kerosene from 0.1 M HCl.[2]High, with optimal extraction at 6 minutes contact time.[2]Commercially used for palladium extraction, implying high efficiency.[3]High, with separation coefficient for Pd(II)/Pt(IV) reaching 758.[4]
Kinetics Equilibrium reached in approximately 15 minutes.[2]Rapid extraction, with equilibrium achieved in 6 minutes.[2]Generally reported to have slow extraction kinetics.[5]Equilibrium reached within 5 minutes.[4]
Selectivity High selectivity for Pd(II) over other platinum group metals is implied by its quantitative extraction at low HCl concentrations.Good separation of palladium and platinum is achievable.[2]Selectively separates palladium from other noble metals, with the exception of gold which can be co-extracted.[3]Excellent separation of Pd(II) and Pt(IV) is possible by controlling HCl concentration.[4]
Stripping Efficiency Quantitative stripping with ammonia solution.[1]96.3% stripping with 9 mol/L ammonia.[2]Stripping can be achieved with ammonia.[3]95.1% stripping with a mixed solution of NH₄Cl and ammonia.[4]
Stoichiometry Forms a 2:1 adduct: Pd(DIS)₂Cl₂.[1]Forms a 2:1 adduct: PdCl₂·2(DnBS).[2]Forms a 1:2 metal-reagent complex.Not explicitly stated, but likely similar to other sulfoxides.

In-Depth Look at this compound (DIS)

Recent studies have highlighted this compound as a particularly effective extractant for palladium(II) from hydrochloric acid media.[1]

Key Performance Characteristics of DIS:
  • High Extraction Efficiency: Quantitative extraction (>99.5%) of palladium can be achieved with a relatively low concentration of DIS (0.008 mol/L) in kerosene from a 0.1 M HCl aqueous phase.[2]

  • Favorable Kinetics: The extraction equilibrium is reached within approximately 15 minutes, which is a significant improvement over the reportedly slow kinetics of longer-chain dialkyl sulfides like DHS and DOS.[2][5]

  • Effective Stripping: The extracted palladium can be efficiently stripped from the organic phase using an ammonia solution.[1]

  • Well-Defined Stoichiometry: DIS forms a 2:1 complex with palladium, specifically Pd(DIS)₂Cl₂.[1]

Comparison with Other Dialkyl Sulfides

  • Di-n-butyl Sulfide (DnBS): This shorter-chain dialkyl sulfide also demonstrates excellent performance, with rapid extraction kinetics (6 minutes to equilibrium) and high stripping efficiency (96.3%) using ammonia.[2] The choice between DIS and DnBS may therefore depend on factors such as cost, availability, and specific process conditions.

  • Dihexyl Sulfide (DHS) and Dioctyl Sulfide (DOS): These longer-chain dialkyl sulfides are established commercial extractants for palladium.[3] Their primary drawback is their slow extraction kinetics, which can necessitate longer residence times in industrial processes.[5] However, their low volatility and solubility in organic diluents are advantageous in commercial settings.

Alternative Extractants: A Brief Comparison

While dialkyl sulfides are highly effective, other classes of extractants are also used for palladium recovery.

  • Tri-n-butyl Phosphate (TBP): TBP can achieve quantitative and selective extraction of palladium. One study demonstrated 99.9% Pd extraction efficiency from a simulated leach liquor of spent automobile catalyst.[6] Stripping was also highly effective (99.8%) using a mixture of thiourea and HCl.[6]

  • Synthetic Sulfoxides (e.g., MSO): A synthetic sulfoxide (MSO) has shown excellent capabilities for the separation of palladium and platinum, with a separation coefficient reaching 758.[4] The stripping of palladium from the loaded MSO phase was also efficient (95.1%) using a mixture of ammonium chloride and ammonia.[4]

Experimental Protocols

The following are generalized experimental protocols for the solvent extraction of palladium using dialkyl sulfides, based on methodologies reported in the literature.

Palladium Extraction with this compound

G A Prepare Aqueous Phase (Pd(II) in 0.1 M HCl) C Contact Aqueous and Organic Phases (1:1 phase ratio) A->C B Prepare Organic Phase (0.008 M DIS in Kerosene) B->C D Agitate for 15 minutes (to reach equilibrium) C->D E Phase Separation D->E F Analyze Aqueous Phase for Pd(II) (e.g., by AAS) E->F G Analyze Organic Phase for Pd(II) (by mass balance) E->G

Methodology:

  • Preparation of Aqueous Phase: Prepare a stock solution of palladium(II) in 0.1 M hydrochloric acid.

  • Preparation of Organic Phase: Dissolve a specific amount of this compound in kerosene to achieve the desired concentration (e.g., 0.008 mol/L).

  • Extraction: In a separatory funnel, mix equal volumes of the aqueous and organic phases.

  • Equilibration: Shake the mixture vigorously for approximately 15 minutes to ensure the extraction equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Determine the concentration of palladium remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS). The concentration of palladium in the organic phase can be calculated by mass balance.

Palladium Stripping from Loaded this compound

G A Take Pd-loaded Organic Phase C Contact Loaded Organic and Stripping Phases A->C B Prepare Stripping Solution (e.g., Ammonia solution) B->C D Agitate for a specified time C->D E Phase Separation D->E F Analyze Aqueous Strip Solution for Pd(II) E->F G Analyze Stripped Organic Phase for residual Pd(II) E->G

Methodology:

  • Preparation of Loaded Organic Phase: Use the palladium-loaded organic phase from the extraction step.

  • Preparation of Stripping Solution: Prepare an aqueous solution of the stripping agent (e.g., ammonia solution).

  • Stripping: In a separatory funnel, mix the loaded organic phase with the stripping solution at a defined phase ratio.

  • Equilibration: Shake the mixture for a sufficient time to allow for the back-extraction of palladium into the aqueous phase.

  • Phase Separation: Allow the phases to separate.

  • Analysis: Determine the concentration of palladium in the aqueous strip solution and the remaining concentration in the stripped organic phase.

Conclusion and Future Perspectives

This compound stands out as a highly efficient extractant for palladium, offering a favorable combination of high extraction efficiency, relatively fast kinetics, and effective stripping. While longer-chain dialkyl sulfides like DHS and DOS are commercially established, their slower kinetics may be a limiting factor in some applications. Di-n-butyl sulfide also presents a viable alternative with rapid extraction.

The choice of the most suitable dialkyl sulfide will ultimately depend on a holistic evaluation of performance metrics, economic considerations, and the specific requirements of the separation process. Further research focusing on direct comparative studies under standardized conditions would be invaluable for making definitive recommendations. Additionally, investigations into the recyclability and long-term stability of these extractants in continuous industrial processes are warranted.

References

  • Reddy, B. R., et al. (2010). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst.
  • Paiva, A. P., et al. (2017). Recovery of palladium from a spent industrial catalyst through leaching and solvent extraction. Hydrometallurgy, 171, 394-401.
  • Shen, Y., et al. (2008). Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. Journal of the University of Science and Technology Beijing, 15(5), 535-539.
  • Pan, L., & Zhang, Z. (2009). Solvent extraction of Palladium (II) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO. Journal of Mining and Metallurgy, Section B: Metallurgy, 45(2), 135-141.
  • Al-Bazi, S. J., & Freiser, H. (1987). Mechanistic studies on the extraction of palladium(II) with dioctyl sulfide. Inorganic Chemistry, 26(13), 2125-2128.
  • Baba, Y., et al. (1986). Solvent extraction of palladium with dihexyl sulfide. Journal of Chemical Engineering of Japan, 19(5), 361-366.
  • Gandhi, M. R., et al. (2017). Synthesis of pincer-type extractants for selective extraction of palladium from PGMs: An improved liquid-liquid extraction approach to current refining processes. Scientific Reports, 7(1), 8709.
  • Wisniewski, M., & Cieszynska, A. (2014). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. In Platinum Metals in the Environment (pp. 27-44). Springer, Dordrecht.
  • Xu, J., Huang, Z., & Xie, M. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. Asian Journal of Chemistry, 25(13), 7161-7164.
  • Senthil, K., et al. (2017). New heterocyclic dithioether ligands for highly selective separation and recovery of Pd(II) from acidic leach liquors of spent automobile catalysts. Industrial & Engineering Chemistry Research, 56(4), 1036-1047.

Sources

A Comparative Analysis of Diisopentyl Sulfide and Commercial Extractants for Precious Metal Recovery

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of hydrometallurgy, the efficient and selective recovery of precious metals such as gold (Au), palladium (Pd), and platinum (Pt) remains a critical endeavor. The choice of an appropriate extractant is paramount to the economic viability and environmental sustainability of these processes. This guide provides a comprehensive comparative analysis of Diisopentyl sulfide (DIPS), a promising neutral extractant, against a range of established commercial alternatives. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of solvent extraction methodologies for precious metals.

Introduction: The Quest for Selective Extraction

Solvent extraction is a cornerstone of modern hydrometallurgy, offering high selectivity and efficiency in the separation and purification of metals from complex aqueous solutions.[1] The efficacy of this process hinges on the chemical properties of the extractant. An ideal extractant should exhibit high selectivity for the target metal, facilitate rapid phase separation, be stable in acidic media, and allow for efficient stripping of the metal for subsequent recovery.[2]

Dialkyl sulfides, such as this compound (DIPS) and its close analog Dioctyl sulfide (DOS), have emerged as highly effective extractants, particularly for palladium and gold.[2][3] Their mechanism of action, based on a neutral solvation process, offers distinct advantages in certain applications. This guide will delve into the performance of DIPS and compare it with widely used commercial extractants, including those from the Cyanex® and LIX® series, as well as other common reagents like Tri-n-butyl phosphate (TBP).

The Theoretical Framework: Understanding Extraction Mechanisms

The extraction of precious metals from acidic chloride solutions, the most common industrial scenario, is governed by the principles of coordination chemistry. The metal ions in the aqueous phase typically exist as anionic chloro-complexes (e.g., [AuCl₄]⁻, [PdCl₄]²⁻, [PtCl₆]²⁻). The role of the extractant is to interact with these complexes and transfer them into an immiscible organic phase.

Solvating Extractants: The Mechanism of Dialkyl Sulfides

This compound and other dialkyl sulfides are neutral solvating extractants. They extract precious metal complexes through direct coordination of the sulfur atom with the metal center. This forms a neutral, organophilic complex that is soluble in the organic diluent (e.g., kerosene, toluene).[3]

For example, the extraction of Palladium(II) by DIPS from a hydrochloric acid medium proceeds via the formation of a 2:1 adduct, PdCl₂(DIPS)₂.[4] X-ray crystallography has revealed this to be a square-planar complex where the DIPS molecules act as neutral unidentate ligands, coordinating with palladium through their sulfur atoms.[4]

Caption: Extraction of Palladium(II) with this compound (DIPS).

Commercial Extractants: A Diverse Array of Mechanisms

Commercial extractants employ a variety of chemical principles to achieve metal separation:

  • Phosphorus-based Extractants (e.g., Cyanex® series, TBP):

    • Cyanex® 471X (Triisobutylphosphine sulfide): Similar to dialkyl sulfides, this is a solvating extractant where the sulfur atom on the phosphine sulfide coordinates with the precious metal.[2] It is known for its high selectivity for palladium over platinum.[2]

    • Cyanex® 923 (Mixture of trialkylphosphine oxides): This solvating extractant utilizes the oxygen atom of the phosphine oxide group to coordinate with metal complexes. It exhibits strong extraction capabilities for a broader range of metals but may have lower selectivity.[5]

    • Tri-n-butyl phosphate (TBP): A versatile solvating extractant that uses the phosphoryl oxygen to extract metal complexes. It is effective for gold but has limited efficiency for platinum group metals under similar conditions.[3][5]

  • Oxime-based Extractants (e.g., LIX® series):

    • LIX® 84-I (2-hydroxy-5-nonylacetophenone oxime): This is a chelating extractant that operates via an ion-exchange mechanism. The oxime group releases a proton and forms a stable chelate with the metal ion. LIX® 84-I is particularly effective for the selective extraction of palladium.[6]

  • Amine-based Extractants (e.g., Alamine® 336): These are anion exchangers that form ion-pair complexes with the anionic metal chloro-complexes in the aqueous phase.

Comparative Performance Analysis

The selection of an extractant is a multi-faceted decision that depends on factors such as extraction efficiency, selectivity, stripping efficiency, kinetics, and cost. The following sections provide a comparative overview based on available experimental data.

Extraction Efficiency

The percentage of a metal transferred from the aqueous to the organic phase at equilibrium is a primary measure of an extractant's performance.

Table 1: Comparative Extraction Efficiencies (%) of Precious Metals

ExtractantMetalExtraction Efficiency (%)ConditionsSource(s)
This compound (DIPS) Pd(II)>99.50.008 M DIPS in kerosene, 0.1 M HCl, 15 min contact time[4]
Dioctyl Sulfide (DOS) *Au(III)~980.1 M DOS in toluene, 1 M HCl, 30 min contact time[1]
Pd(II)~990.1 M DOS in toluene, 1 M HCl, 30 min contact time[5]
Pt(IV)~750.1 M DOS in toluene, 1 M HCl, 30 min contact time[5]
Cyanex® 471X Pd(II)~100Real spent catalyst leachate, 15 min contact time, 50°C[2]
LIX® 84-I Pd(II)High0.1 M HCl[6]
Pt(IV)PoorHCl medium[6]
TBP Pd(II)>99.90.0054 M TBP in kerosene, 3 M HCl[3]
Au(III)High0.25 M TBP, 2.5 M HCl[3]
Cyanex® 923 Pd(II)HighHCl, H₂SO₄, HNO₃ media[7]
Pt(IV)HighHCl, H₂SO₄, HNO₃ media[7]

*Data for Dioctyl Sulfide is presented as a close structural and functional analog to this compound.

From the data, it is evident that this compound and its analog, Dioctyl sulfide, demonstrate excellent extraction efficiencies for palladium and gold, rivaling those of established commercial extractants.[3][4][5]

Selectivity: The Key to Purity

Selectivity refers to an extractant's ability to extract a target metal in the presence of other metals. This is crucial for producing high-purity metal products and simplifying downstream processing.

  • This compound (and Dialkyl Sulfides in general): These extractants are renowned for their high selectivity for palladium over other platinum group metals and base metals like copper, nickel, and iron.[2][3] Gold can sometimes be co-extracted with palladium, necessitating a separate extraction step for gold if present in significant quantities.[2]

  • Cyanex® 471X: This extractant is specifically designed for the selective recovery of palladium from platinum.[2]

  • LIX® 84-I: Shows high selectivity for palladium over platinum in acidic chloride media.[6]

  • TBP: While effective for gold, its selectivity for palladium over platinum is generally lower than that of sulfur-based extractants.[3]

  • Cyanex® 923: This powerful extractant can co-extract a broader range of metals, which may necessitate additional scrubbing steps to achieve high purity of the target metal.[5]

Stripping: Recovering the Prize

Once the precious metal is loaded into the organic phase, it must be stripped back into an aqueous solution for final recovery. The choice of stripping agent and conditions is critical for an efficient and economical process.

Table 2: Common Stripping Agents for Precious Metal-Extractant Systems

ExtractantMetalStripping AgentEfficiency (%)Source(s)
This compound (DIPS) Pd(II)Ammonia solutionNot specified[4]
Dioctyl Sulfide (DOS) *Au(III)0.5 M Thiourea in 0.1 M HCl>95[5]
Pd(II)1 M Aqueous Ammonia>98[5]
Cyanex® 471X Pd(II)Acidified Thiourea46 (with precipitation)[2]
LIX® 84-I Pd(II)0.5 M Thiourea + 1 M HClQuantitative[8]
TBP Pd(II)0.5 M Thiourea + 0.1 M HCl99.8[3]

*Data for Dioctyl Sulfide is presented as a close structural and functional analog to this compound.

The stripping of palladium from DIPS and DOS using ammonia is a well-established method.[2][4] For gold, acidic thiourea solutions are effective.[5] The choice of stripping agent often depends on the subsequent processing steps.

Caption: Stripping of Palladium from loaded DIPS using ammonia.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for solvent extraction and stripping are provided below.

General Solvent Extraction Protocol
  • Preparation of Aqueous Feed Solution:

    • Prepare a stock solution of the desired precious metal(s) (e.g., 1000 mg/L Au, Pd, Pt) by dissolving the corresponding chloride salts in a specific concentration of hydrochloric acid (e.g., 1 M HCl).

    • If investigating selectivity, add known concentrations of base metal chlorides (e.g., CuCl₂, NiCl₂, FeCl₃) to the stock solution.

    • Dilute the stock solution with the same acid to the desired feed concentration (e.g., 100 mg/L).

  • Preparation of Organic Phase:

    • Dissolve a precise amount of the extractant (e.g., this compound, Cyanex® 471X, LIX® 84-I) in a suitable organic diluent (e.g., kerosene, toluene) to achieve the desired concentration (e.g., 0.1 M).

  • Extraction Procedure:

    • In a separatory funnel, combine equal volumes (e.g., 25 mL) of the aqueous feed solution and the organic phase.

    • Shake the funnel vigorously for a predetermined contact time (e.g., 15 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate.

    • Collect the aqueous phase (raffinate) for analysis.

  • Analysis:

    • Determine the concentration of the metals in the raffinate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[1]

    • Calculate the extraction efficiency (%) using the formula: Extraction Efficiency (%) = [(Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration] * 100

Extraction_Workflow A Prepare Aqueous Feed Solution C Combine Aqueous & Organic Phases (1:1 ratio) A->C B Prepare Organic Phase (Extractant) B->C D Agitate for Specified Contact Time C->D E Allow Phases to Separate D->E F Collect Aqueous Phase (Raffinate) E->F G Analyze Metal Concentration in Raffinate (ICP-MS/AAS) F->G H Calculate Extraction Efficiency G->H

Caption: General workflow for solvent extraction experiments.

General Stripping Protocol
  • Preparation of Loaded Organic Phase:

    • Perform a larger-scale extraction as described above to generate a sufficient volume of the metal-loaded organic phase.

  • Stripping Procedure:

    • In a separatory funnel, combine a known volume of the loaded organic phase with a specific volume of the chosen stripping agent (the organic to aqueous phase ratio, O:A, is a key parameter to investigate).

    • Shake the funnel for a specified contact time (e.g., 30 minutes).

    • Allow the phases to separate.

    • Collect the aqueous phase (strip solution) and the stripped organic phase for analysis.

  • Analysis:

    • Determine the metal concentrations in the strip solution and the stripped organic phase.

    • Calculate the stripping efficiency (%) using the formula: Stripping Efficiency (%) = (Mass of Metal in Strip Solution / Mass of Metal in Loaded Organic) * 100

Conclusion and Future Outlook

This comparative guide demonstrates that this compound is a highly effective and selective extractant for precious metals, particularly palladium. Its performance is comparable, and in some cases superior, to established commercial extractants. The choice of extractant will ultimately depend on the specific requirements of the separation process, including the composition of the feed solution, the target metal, and the desired purity of the final product.

  • This compound is an excellent choice for the selective recovery of palladium from acidic chloride solutions, offering high extraction efficiency and selectivity.

  • Commercial extractants like Cyanex® 471X also provide high selectivity for palladium, while reagents like Cyanex® 923 offer broader extraction capabilities. LIX® 84-I is a strong candidate for palladium extraction via a different mechanism.

Future research should focus on direct, head-to-head comparative studies of DIPS with a wider array of commercial extractants under identical conditions for a broader range of precious metals. Further optimization of stripping processes from loaded DIPS, particularly for gold and platinum, would also be beneficial for its industrial application. The continued development of novel and more selective extractants will undoubtedly play a crucial role in advancing the sustainable recovery of precious metals.

References

  • Rane, M.V., & Venugopal, V. (2006). Study on the extraction of palladium(II) and platinum(IV) using LIX 84I. Hydrometallurgy, 84(1-2), 1-8. [Link]

  • Al-Thyabat, S., & Zhang, Y. (2021). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Metals, 11(9), 1449. [Link]

  • Reddy, B. R., Kumar, J. R., & Lee, J. Y. (2010). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. Separation and Purification Technology, 73(2), 213-218. [Link]

  • Gaikwad, S. U., & Singh, D. K. (2023). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Materials, 16(13), 4681. [Link]

  • Lee, J. Y., Kumar, J. R., Kim, J. S., & Reddy, B. R. (2010). Process for the separation and recovery of palladium and platinum from spent automobile catalyst leach liquor using LIX 84I and Alamine 336. Journal of Hazardous Materials, 180(1-3), 298-303. [Link]

  • Reddy, B. R., Raju, B., & Lee, J. Y. (2010). Process for the separation and recovery of palladium and platinum from spent automobile catalyst leach liquor using LIX 84I and Alamine 336. Hydrometallurgy, 103(1-4), 115-120. [Link]

  • Lee, M. S., & Sohn, K. S. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Metals, 10(8), 1085. [Link]

  • Ahmed, I. M., El-Nadi, Y. A., & Daoud, J. A. (2011). Extraction of palladium from nitrate solution by CYANEX 471X. Journal of Hazardous Materials, 196, 336-341. [Link]

  • Xu, J., Huang, Z., & Xie, M. (2013). Diisopentyl Sulphide as an Extractant for Palladium(II) and the Crystal Structure of Palladium(II) Complex. Asian Journal of Chemistry, 25(13), 7161-7164. [Link]

  • Gupta, B., & Singh, I. (2013). Extraction and separation of platinum, palladium and rhodium using Cyanex 923 and their recovery from real samples. Hydrometallurgy, 134-135, 11-18. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sulfur Compound Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of sulfur is not merely a matter of procedural adherence, but a cornerstone of product safety and efficacy. Sulfur-containing compounds can be active pharmaceutical ingredients (APIs), excipients, or impurities, and their concentration must be meticulously controlled. This guide offers an in-depth comparison of two prevalent analytical techniques for total sulfur determination: High-Temperature Combustion with Ultraviolet Fluorescence (UVF) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) . As a Senior Application Scientist, my objective is to move beyond a simple listing of specifications and delve into the causality behind experimental choices, providing you with a framework for robust method cross-validation.

The Imperative of Cross-Validation

Before delving into the methods themselves, it is crucial to understand the principle of cross-validation. It is a formal process of comparing two distinct analytical methods to ensure they produce comparable, reliable, and consistent results for the same set of samples.[1] This is not merely a method transfer; it is a rigorous assessment of equivalency, which is critical when:

  • Introducing a new analytical technology into a laboratory.

  • Transferring a method between different laboratories or sites.

  • Fulfilling regulatory requirements that demand orthogonal testing to confirm results.

  • Developing a deeper understanding of a method's capabilities and limitations.

Comparative Analysis of Core Technologies

The choice between Combustion/UVF and ICP-OES is often dictated by the sample matrix, required sensitivity, sample throughput, and existing laboratory infrastructure. Each method operates on fundamentally different principles, which directly influence their performance characteristics.

High-Temperature Combustion with Ultraviolet Fluorescence (Combustion/UVF)

This technique has become a standard for total sulfur analysis, particularly in organic matrices, and is recognized by standard methods such as ASTM D5453.[2]

Principle of Operation: A sample is introduced into a high-temperature furnace (typically around 1000-1050°C) in an oxygen-rich atmosphere.[1][2] All sulfur-containing compounds are combusted and oxidized to form sulfur dioxide (SO₂). The resulting gases are then passed through a dryer to remove water, a common quenching agent, and into a reaction chamber. Here, the SO₂ molecules are excited by a UV lamp. As they relax to a lower energy state, they emit light (fluorescence), which is detected by a photomultiplier tube. The intensity of this fluorescence is directly proportional to the total sulfur concentration in the original sample.[3][4]

Causality in Experimental Design:

  • High Combustion Temperature: The choice of a temperature around 1050°C is critical to ensure the complete and rapid oxidation of all sulfur species, regardless of their original chemical form, into a single, detectable analyte (SO₂).[5] This eliminates matrix effects related to the type of sulfur compound present.[2]

  • UV Excitation and Fluorescence Detection: This detection method is highly specific to SO₂. However, it's important to be aware of potential interferences. Nitrogen oxides (NO), for instance, can also fluoresce in a similar wavelength range, potentially leading to falsely elevated sulfur readings, especially in samples with high nitrogen content.[5] Advanced systems may incorporate "Micro Plasma Optimizer" technology to mitigate such interferences.[5]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful and versatile technique for elemental analysis, capable of measuring a wide range of elements, including sulfur, simultaneously.[6][7]

Principle of Operation: A liquid sample is nebulized into a fine aerosol and introduced into a high-temperature argon plasma (6,000-10,000 K). The intense heat desolvates, vaporizes, and atomizes the sample. The atoms and ions are excited to higher electronic energy levels. As they decay back to their ground state, they emit photons of light at characteristic wavelengths for each element. A spectrometer separates these wavelengths, and the intensity of the light at a specific wavelength for sulfur is measured to determine its concentration.[7]

Causality in Experimental Design:

  • Sample Preparation (Microwave Digestion): For solid or complex organic matrices, complete digestion is paramount. Closed-vessel microwave digestion using strong acids (e.g., nitric acid) is a common and effective approach to break down the sample matrix and ensure all sulfur is solubilized for introduction into the plasma.[8]

  • Wavelength Selection: The choice of the analytical wavelength for sulfur in ICP-OES is a critical decision to ensure accuracy.[9] The most common and sensitive emission lines for sulfur are in the vacuum ultraviolet (VUV) region (e.g., 180.73, 182.04, and 182.63 nm).[10] Analysis in this region requires a purged or vacuum optical system to prevent absorption of the UV light by ambient oxygen.[11] The selection of a specific wavelength is a balance between sensitivity and potential spectral interferences from other elements present in the sample matrix.[12] It is best practice to monitor multiple wavelengths during method development to identify and avoid such intertransferases.[11][12]

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for each method. It is important to note that these values are representative and can vary based on the specific instrument, sample matrix, and method optimization.

Parameter Combustion/UV-Fluorescence (per ASTM D5453) Inductively Coupled Plasma-OES Rationale/Insight
Limit of Detection (LOD) 0.1 - 1.0 mg/kg (ppm)[3]~0.1 - 0.5 mg/L (ppm)Both techniques offer comparable low-level detection suitable for most pharmaceutical applications. ICP-OES sensitivity is highly dependent on the chosen wavelength and sample introduction system.
Limit of Quantitation (LOQ) ~0.3 - 3.0 mg/kg (ppm)~0.3 - 1.5 mg/L (ppm)The LOQ is established as the lowest concentration that can be measured with acceptable precision and accuracy.
Linearity (R²) ≥ 0.999[2]≥ 0.999Both methods exhibit excellent linearity over several orders of magnitude, simplifying calibration.
Precision (RSD%) < 5% (for concentrations > 1 mg/kg)< 5%Precision is a measure of the repeatability of the measurement. Both methods are highly precise when optimized.
Sample Throughput High (2-5 minutes per sample)Moderate (3-6 minutes per sample, plus digestion time)Combustion/UVF often has a higher throughput for direct analysis of liquids. ICP-OES requires sample digestion for solids, which adds considerable time.
Matrix Effects Low (for hydrocarbons); potential N interferenceModerate to High (spectral and non-spectral interferences)Combustion converts all sulfur to SO₂, minimizing chemical matrix effects.[2] ICP-OES is more susceptible to interferences from other elements in the sample.
Multi-element Capability No (Sulfur specific)Yes (simultaneous analysis of many elements)This is a key advantage of ICP-OES, making it highly efficient for comprehensive elemental impurity analysis as per ICH Q3D.[6]

Experimental Protocols for Cross-Validation

A robust cross-validation study is designed to be a self-validating system. The following protocols outline the steps for comparing Combustion/UVF and ICP-OES for the determination of total sulfur in a pharmaceutical intermediate (solid).

Workflow for Cross-Validation of Analytical Methods

G cluster_prep Sample Preparation cluster_combustion Method 1: Combustion/UVF cluster_icp Method 2: ICP-OES cluster_analysis Data Analysis & Comparison A Select Representative Sample Batch B Homogenize and Divide into Aliquots A->B C Prepare 3 Concentration Levels (e.g., 50%, 100%, 150% of target) B->C D Direct Weighing of Solid Sample into Combustion Boat C->D F Microwave Digestion of Sample (e.g., with HNO3) C->F E Analysis as per ASTM D5453 Protocol D->E I Collect Data (n=6 replicates per level) E->I G Dilution to Final Volume F->G H Analysis by ICP-OES G->H H->I J Assess Accuracy & Precision for Each Method I->J K Statistical Comparison of Results (e.g., Equivalence Testing) J->K L Conclusion on Method Equivalency K->L

Caption: Workflow for cross-validation of two analytical methods.

Protocol 1: Sulfur Determination by Combustion/UV-Fluorescence
  • Instrument Setup: Prepare the Combustion/UVF analyzer according to the manufacturer's instructions, ensuring stable furnace temperatures (e.g., 1050°C) and gas flows.[2]

  • Calibration: Prepare a series of at least five calibration standards using a certified sulfur standard (e.g., dibenzothiophene in a suitable solvent) to cover the expected concentration range of the samples. Analyze the standards and generate a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[2]

  • Sample Analysis: a. Accurately weigh approximately 10-20 mg of the homogenized pharmaceutical intermediate directly into a combustion boat. b. Place the boat into the instrument's autosampler. c. Initiate the analysis sequence. The sample is automatically introduced into the furnace for combustion and subsequent detection. d. Analyze each sample aliquot and concentration level in replicate (n=6).

  • Data Processing: The instrument software will automatically integrate the fluorescence signal and calculate the sulfur concentration based on the calibration curve.

Protocol 2: Sulfur Determination by ICP-OES
  • Instrument Setup: Prepare the ICP-OES according to the manufacturer's instructions. Allow the plasma to stabilize and perform a wavelength calibration.[13] Select appropriate sulfur emission lines (e.g., 180.669 nm, 181.972 nm, 182.565 nm) and monitor for potential spectral interferences.

  • Calibration: Prepare a series of at least five aqueous calibration standards from a certified sulfur ICP standard, matrix-matched with the same acid concentration as the final digested samples. Analyze the standards to generate a calibration curve (R² ≥ 0.999).

  • Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 100 mg of the homogenized pharmaceutical intermediate into a clean microwave digestion vessel.[8] b. Add 5 mL of high-purity nitric acid. c. Seal the vessels and perform the digestion using a validated temperature program (e.g., ramp to 200°C and hold for 20 minutes). d. After cooling, carefully open the vessels and quantitatively transfer the digested solution to a 50 mL volumetric flask, diluting to volume with deionized water.

  • Sample Analysis: a. Introduce the diluted sample solutions into the ICP-OES. b. Analyze each sample aliquot and concentration level in replicate (n=6).

  • Data Processing: The instrument software will measure the emission intensity at the selected sulfur wavelengths and calculate the concentration based on the calibration curve.

Statistical Evaluation for Method Equivalence

A simple comparison of mean values is insufficient to declare two methods equivalent. A more rigorous statistical approach is required. Equivalence testing, specifically the Two One-Sided t-Tests (TOST) procedure, is a recommended approach.[14][15]

The Principle of Equivalence Testing: Instead of trying to prove that the difference between the two methods is zero (the null hypothesis in a standard t-test), equivalence testing aims to prove that the difference is smaller than a predefined, practically irrelevant margin (the equivalence margin, Δ).[14]

Logical Framework for Statistical Equivalence

G start Begin Equivalence Assessment define_margin Define Equivalence Margin (Δ) Based on analytical variability & risk start->define_margin data Obtain Mean Difference (X̄d) and Confidence Interval (90% CI) from Cross-Validation Data define_margin->data decision Is the 90% CI for the Mean Difference completely within [-Δ, +Δ]? data->decision equivalent Conclusion: Methods are Statistically Equivalent decision->equivalent Yes not_equivalent Conclusion: Methods are Not Equivalent decision->not_equivalent No

Caption: Decision process for determining method equivalence.

Step-by-Step Statistical Analysis:

  • Define the Equivalence Margin (Δ): This is a critical step and should be based on an understanding of the required precision of the measurement and the acceptable level of analytical variability. For example, a margin of ±10% of the mean result might be considered acceptable.

  • Calculate the Difference: For each pair of results (Combustion vs. ICP-OES) on the same aliquot, calculate the difference.

  • Perform Two One-Sided t-Tests (TOST):

    • Test 1 (Upper Bound): H₀: Mean Difference ≥ Δ; Hₐ: Mean Difference < Δ

    • Test 2 (Lower Bound): H₀: Mean Difference ≤ -Δ; Hₐ: Mean Difference > -Δ

Conclusion: An Integrated Approach to Sulfur Analysis

Both Combustion/UVF and ICP-OES are robust and reliable techniques for the determination of total sulfur in pharmaceutical materials.

  • Combustion/UVF stands out for its simplicity, high throughput for routine analysis, and relative freedom from matrix effects, making it an excellent choice for dedicated total sulfur quality control.

  • ICP-OES offers the significant advantage of multi-element capability, aligning perfectly with the holistic approach to elemental impurity control outlined in guidelines like ICH Q3D. While requiring more complex sample preparation for solids, its versatility is a major asset in a research and development setting.

The decision to use one method over the other, or to use them interchangeably, must be supported by a rigorous cross-validation study. By following the structured protocols and statistical evaluation framework presented in this guide, researchers and scientists can ensure the integrity of their analytical data, satisfy regulatory expectations, and maintain the highest standards of quality and safety in drug development.

References

  • BioPharm International. Equivalence Testing for Comparability. [Link]

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  • ResearchGate. Cross-validation of analytical procedures for the reliable determination of Nd concentrations in nuclear fuel using ICP-OES and sector field ICP-MS. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Diisopentyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of a compound is not merely a number—it is the bedrock of reliable, reproducible, and safe outcomes. Diisopentyl sulfide (also known as isoamyl sulfide) is a key intermediate and building block whose utility is directly proportional to its purity. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. We move beyond simple protocols to explain the scientific rationale behind our choices, ensuring a self-validating and trustworthy analytical workflow.

The Synthetic Landscape: Understanding Potential Impurities

The purity of a final compound is intrinsically linked to its synthetic pathway. This compound is commonly prepared via a nucleophilic substitution reaction, where a sulfide source reacts with an isoamyl electrophile. A prevalent method involves the reaction of sodium sulfide with isoamyl bromide (1-bromo-3-methylbutane).

While seemingly straightforward, this synthesis can introduce several impurities that must be monitored:

  • Unreacted Starting Materials: Residual isoamyl bromide.

  • Side-Products from the Alkyl Halide: Elimination reactions can produce 3-methyl-1-butene. Hydrolysis of the bromide can yield isoamyl alcohol.

  • Side-Products from the Sulfide Source: Oxidation of the sulfide anion can lead to the formation of diisopentyl disulfide.

  • Solvent and Reagent Artifacts: Residual solvents or by-products from phase-transfer catalysts, if used[1].

A robust analytical strategy must be capable of separating and identifying these structurally similar compounds from the target this compound.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved by employing orthogonal methods—distinct techniques that measure different chemical properties. For this compound, the gold standard is a combination of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis Synthesis Synthesis: Isoamyl Bromide + Na2S Workup Aqueous Workup (Extraction) Synthesis->Workup Dry Drying (e.g., MgSO4) Workup->Dry Purify Purification (Distillation) Dry->Purify FinalProduct Synthesized This compound Purify->FinalProduct GC Gas Chromatography (GC-FID) Quantitative Purity Conclusion Purity & Identity Confirmed GC->Conclusion NMR NMR Spectroscopy (1H, 13C) Structural Confirmation NMR->Conclusion GCMS GC-Mass Spectrometry Impurity Identification GCMS->Conclusion FinalProduct->GC FinalProduct->NMR FinalProduct->GCMS

Comparative Analysis of Core Techniques

The choice of analytical technique depends on the specific question being asked: "How much is there?" (quantitation), "What is it?" (identification), or "Is it the right structure?" (confirmation).

Technique Primary Function Strengths Limitations
Gas Chromatography (GC-FID) Quantitative Purity - High resolution for volatile compounds.- Excellent quantitation with Flame Ionization Detection (FID).- High sensitivity.- Destructive technique.- Provides limited structural information.- Requires compound to be volatile and thermally stable.
NMR Spectroscopy (¹H, ¹³C) Structural Confirmation - Non-destructive.- Provides definitive structural information.- Can quantify impurities if internal standards are used.- Lower sensitivity compared to GC.- Complex mixtures can lead to overlapping signals.- Requires relatively pure sample for clear spectra.
Mass Spectrometry (MS) Molecular Weight & Impurity ID - Determines molecular weight with high accuracy.- Provides structural clues via fragmentation patterns.- Extremely sensitive, especially when coupled with GC (GC-MS).[2]- Isomer differentiation can be difficult without chromatography.- Ionization efficiency can vary significantly between compounds.

Experimental Data: A Comparative Scenario

To illustrate the practical application of these techniques, consider two hypothetical batches of this compound synthesized using different purification methods.

  • Method A: Standard distillation.

  • Method B: Distillation followed by a secondary purification step (e.g., column chromatography).

Analytical Test Method A Result Method B Result Interpretation
GC-FID Purity 98.7%99.8%Method B is significantly more effective at removing impurities.
Impurity 1 (GC-FID) 0.8% (retention time matches isoamyl alcohol)< 0.1%Method B effectively removed the alcohol impurity.
Impurity 2 (GC-FID) 0.3% (retention time matches diisopentyl disulfide)0.1%The disulfide is present in both but reduced in Method B.
¹H NMR Signals consistent with this compound. Small, broad peak at ~3.6 ppm.Clean signals for this compound. No extraneous peaks.The peak at 3.6 ppm in Method A is indicative of an alcohol (-CH₂OH ), corroborating the GC data.
GC-MS of Impurities Peak 1: M⁺ not observed, fragments match isoamyl alcohol.Peak 2: M⁺ at m/z 206.3, consistent with Diisopentyl disulfide.N/A (impurities below reliable MS identification threshold).GC-MS confirms the identity of the major impurities in the less pure sample.

This scenario demonstrates the power of a multi-technique approach. GC provides the quantitative data, while NMR and MS provide the qualitative confirmation needed to identify the impurities and validate the findings.[3]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing accurate and reliable data for the assessment of this compound purity.

Protocol 1: Synthesis of this compound

This procedure is adapted from general methods for synthesizing dialkyl sulfides.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium sulfide nonahydrate (0.5 mol) and a phase-transfer catalyst (e.g., tributylhexadecylphosphonium bromide, 0.01 mol) in 250 mL of water.

  • Reagent Addition: Add isoamyl bromide (1.0 mol) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 90-100°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by taking small aliquots of the organic layer and analyzing by GC.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel. The organic layer (top) will separate from the aqueous layer.

  • Extraction: Wash the organic layer twice with 100 mL of water, followed by one wash with 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Remove the solvent (if any) under reduced pressure. Purify the crude product by vacuum distillation. This compound has a boiling point of approximately 49°C at 0.1 mm Hg.[4]

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

This method quantifies the purity and detects volatile impurities.[5]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in a suitable solvent like dichloromethane or hexane.

  • Instrument Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Detector: FID, 300°C.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method. The peak corresponding to this compound should be the major component.

Protocol 3: Structural Confirmation by NMR Spectroscopy

This confirms the chemical structure of the main product and identifies impurities with distinct chemical environments.

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Expected Chemical Shifts (δ, ppm): ~2.51 (t, 4H, -CH₂-S-), ~1.65 (m, 2H, -CH-), ~1.45 (q, 4H, -CH₂-CH-), ~0.90 (d, 12H, -CH₃).

  • ¹³C NMR Acquisition:

    • Expected Chemical Shifts (δ, ppm): ~37.9 (-CH₂-S-), ~32.1 (-CH₂-CH-), ~27.8 (-CH-), ~22.4 (-CH₃).

  • Analysis: Compare the obtained spectrum to the expected shifts. The absence of significant unassigned peaks is a strong indicator of high purity.

Protocol 4: Impurity Identification by GC-MS

This protocol is crucial for identifying unknown peaks observed in the GC-FID analysis.[6]

  • Sample Preparation: Use the same sample prepared for GC-FID analysis.

  • Instrument Parameters:

    • GC: Use the same column and oven program as in Protocol 2.

    • MS Detector: Quadrupole or Ion Trap MS.

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Interface Temperature: 280°C.

  • Analysis: Obtain the mass spectrum for each impurity peak. The molecular ion (M⁺) for this compound is expected at m/z 174.3. Compare the fragmentation patterns of impurity peaks to spectral libraries (e.g., NIST) for identification.

G cluster_gc GC Analysis cluster_ms MS Analysis cluster_nmr NMR Analysis Start Analyze Sample GC_Check Single major peak >99.5%? Start->GC_Check MS_Check Major peak M+ = 174.3? GC_Check->MS_Check Yes Identify Identify Impurities with GC-MS Library GC_Check->Identify No NMR_Check ¹H & ¹³C spectra match expected structure? MS_Check->NMR_Check Yes MS_Check->Identify No NMR_Check->Identify No Pass Purity & Identity Confirmed NMR_Check->Pass Yes Repurify Repurify Sample Identify->Repurify

Conclusion

Assessing the purity of synthesized this compound is a critical step that demands a rigorous, multi-faceted analytical approach. Relying on a single method provides an incomplete and potentially misleading picture. By logically combining the quantitative power of Gas Chromatography with the definitive structural insights from NMR and Mass Spectrometry, researchers can establish a self-validating workflow. This ensures that the material meets the highest standards of quality, providing a reliable foundation for subsequent research and development. Adherence to validated analytical principles, such as those outlined by IUPAC, further strengthens the trustworthiness of the results.[7]

References

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  • ResearchGate. (2012). One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides. ResearchGate. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Synthetic developments on the preparation of sulfides from thiol-free reagents. RSC. Available at: [Link]

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  • National Institutes of Health. (n.d.). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. NIH. Available at: [Link]

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  • OneMine. (n.d.). RI 6698 Mass Spectra Of Organic Sulfur Compounds. OneMine. Available at: [Link]

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  • National Institutes of Health. (2021). Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. NIH. Available at: [Link]

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A Guide to Inter-laboratory Comparison of Diisopentyl Sulfide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Diisopentyl sulfide. It is intended for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries who are tasked with ensuring the accuracy and comparability of analytical results across different laboratories. This document delves into the rationale behind methodological choices, offers detailed experimental protocols for two common analytical techniques, and outlines the statistical evaluation of the comparative results.

Introduction: The Imperative for Analytical Consistency

This compound (CAS No. 544-02-5), also known as isoamyl sulfide, is an organic sulfur compound with the molecular formula C10H22S.[1][2][3][4] It finds application as a metal extractant and as an intermediate in chemical synthesis.[5] Given its industrial relevance, the accurate quantification of this compound is crucial for process control, product quality assessment, and regulatory compliance.

Inter-laboratory comparisons, or proficiency tests (PT), are a cornerstone of a robust quality assurance system. They provide an objective means of assessing the performance of individual laboratories by comparing their results to those of other laboratories and a reference value.[6][7] This process is essential for validating analytical methods, demonstrating technical competence, and ensuring that data generated by different facilities are reliable and comparable.[8] This guide will compare two powerful analytical techniques for the determination of this compound—Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)—and will detail the design and evaluation of an ILC based on these methods.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for this compound is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography is the separation method of choice due to the volatility of this compound. The primary distinction between the two methods discussed here lies in the detection system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS couples the superior separation capabilities of gas chromatography with the powerful identification and quantification abilities of mass spectrometry.[3][9][10] As molecules elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This technique provides not only quantitative data but also structural information, leading to a high degree of confidence in the identification of the analyte.[3][9]

Advantages:

  • High Specificity: The mass spectrum of a compound is a unique fingerprint, allowing for unambiguous identification.[3]

  • Qualitative and Quantitative: Provides both the concentration of the analyte and confirmation of its identity.

  • Versatility: Can be used to analyze a wide range of volatile and semi-volatile organic compounds.[11]

Limitations:

  • Matrix Interference: Complex sample matrices can sometimes interfere with the ionization process or co-elute with the analyte, potentially affecting accuracy.[4]

  • Sensitivity: While sensitive, it may not reach the ultra-trace levels achievable by some element-specific detectors.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

Principle: The GC-SCD is a sulfur-specific detector.[1] As sulfur-containing compounds elute from the GC column, they are combusted in a hydrogen-rich flame to form sulfur monoxide (SO). This SO molecule then reacts with ozone in a reaction chamber to produce an excited state of sulfur dioxide (SO2*), which emits light as it decays.[12] The emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of sulfur present.

Advantages:

  • Exceptional Sensitivity and Selectivity: Highly specific for sulfur compounds, with detection limits often in the low parts-per-billion (ppb) range.[13][14]

  • Equimolar Response: The detector's response is directly proportional to the number of sulfur atoms entering it, simplifying quantification as a single sulfur compound can be used for calibration for other sulfur compounds.[13]

  • Reduced Matrix Effects: Due to its high selectivity, it is less susceptible to interference from non-sulfur containing compounds in the matrix.[13][15]

Limitations:

  • No Structural Information: Provides no information about the molecular structure of the analyte; it only detects the presence and quantity of sulfur.

  • Limited Scope: Only applicable to the analysis of sulfur-containing compounds.

Inter-laboratory Comparison (ILC) Design

This section outlines a hypothetical ILC for the determination of this compound in a solvent matrix (e.g., isooctane), a common scenario in chemical process control. The design adheres to the principles outlined in ISO/IEC 17043 and utilizes the statistical methods described in ISO 13528.[1][9]

ILC Workflow Diagram

ILC_Workflow cluster_preparation Phase 1: Preparation cluster_distribution Phase 2: Distribution & Analysis cluster_evaluation Phase 3: Evaluation P1 Preparation of ILC Samples (this compound in Isooctane) P2 Homogeneity and Stability Testing P1->P2 QC D1 Distribution of Samples to Participating Laboratories A1 Analysis by Participating Labs (GC-MS or GC-SCD) D1->A1 E1 Submission of Results to ILC Coordinator A1->E1 E2 Statistical Analysis (ISO 13528) E1->E2 E3 Performance Evaluation (Z-scores) E2->E3 E4 Issuance of ILC Report E3->E4

Caption: Workflow for the this compound Inter-laboratory Comparison.

Preparation of ILC Test Items
  • Matrix Selection: Isooctane is chosen as the matrix due to its low reactivity and good chromatographic properties.

  • Concentration Levels: Two concentration levels of this compound will be prepared to assess laboratory performance across a range:

    • Level 1: 5 mg/kg (low concentration)

    • Level 2: 50 mg/kg (high concentration)

  • Sample Preparation: A stock solution of this compound (purity ≥99%) will be gravimetrically prepared in isooctane. This stock will then be used to prepare the two concentration levels in bulk. The final solutions will be dispensed into amber glass vials with PTFE-lined caps.

  • Homogeneity and Stability Testing: Before distribution, a statistically relevant number of samples from each concentration level will be randomly selected and analyzed by the coordinating laboratory to ensure homogeneity. Stability will be assessed by analyzing samples at different time points under the proposed storage and transport conditions.[6]

Experimental Protocols

Participating laboratories should follow their own validated in-house methods. However, the following protocols are provided as a reference and represent best practices for the analysis of this compound.

Protocol 1: Analysis by GC-MS
  • Sample Preparation:

    • Allow the ILC sample to equilibrate to room temperature.

    • Prepare a calibration curve using certified reference standards of this compound in isooctane, bracketing the expected concentration range.

    • Prepare a 1:10 dilution of the sample in isooctane.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification.

      • Quantification ion: m/z 174 (M+)

      • Qualifier ions: m/z 71, 117

Protocol 2: Analysis by GC-SCD
  • Sample Preparation:

    • Identical to the GC-MS sample preparation.

  • GC-SCD Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Sulfur Chemiluminescence Detector: Agilent 8355 SCD or equivalent.

    • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm ID, 4.2 µm film thickness) or equivalent.[14]

    • Inlet: Split/splitless, operated in split mode (e.g., 10:1) at 275°C.[15]

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[15]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold: 2 minutes at 250°C.[15]

    • SCD Parameters:

      • Furnace Temperature: 800°C.[15]

      • Base Temperature: 250°C.[15]

      • Oxidizer Gas Flows: As per manufacturer's recommendations (e.g., H2: ~40 mL/min, Air: ~60 mL/min).[15]

      • Ozone Generator Oxygen Flow: ~40 mL/min.[15]

Data Analysis and Performance Evaluation

Upon receipt of the analytical results from all participating laboratories, the ILC coordinator will perform a statistical analysis in accordance with ISO 13528.[1][9][12]

Determination of the Assigned Value (x_pt)

The assigned value, which represents the best estimate of the true concentration of this compound in the ILC samples, will be determined as the robust mean of the participants' results. This approach minimizes the influence of outliers.

Performance Statistic: The Z-score

The performance of each laboratory will be evaluated using the Z-score, calculated as follows:

Z = (x - x_pt) / σ_pt

Where:

  • x is the result reported by the participating laboratory.

  • x_pt is the assigned value.

  • σ_pt is the standard deviation for proficiency assessment.

The interpretation of the Z-score is as follows:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Data Presentation

The results of the ILC will be summarized in a comprehensive report. This report will include the following:

  • A table of all reported results (anonymized).

  • The assigned value and its uncertainty for each concentration level.

  • The calculated Z-score for each laboratory.

  • A graphical representation of the Z-scores for each concentration level.

Table 1: Hypothetical ILC Results for this compound (Level 1: 5 mg/kg)

Laboratory IDReported Value (mg/kg)Z-scorePerformance
Lab 014.95-0.50Satisfactory
Lab 025.202.00Satisfactory
Lab 034.80-2.00Satisfactory
Lab 045.505.00Unsatisfactory
Lab 054.90-1.00Satisfactory
............

Assigned Value (x_pt): 5.00 mg/kg Standard Deviation for PT (σ_pt): 0.10 mg/kg

Diagram of Statistical Evaluation

Statistical_Evaluation cluster_performance Performance Evaluation Data Participant Data (x₁, x₂, ..., xₙ) AssignedValue Calculate Assigned Value (x_pt) (Robust Mean) Data->AssignedValue StdDev Determine Standard Deviation for PT (σ_pt) Data->StdDev ZScore Calculate Z-score for each lab Z = (x - x_pt) / σ_pt AssignedValue->ZScore StdDev->ZScore Satisfactory |Z| ≤ 2.0 (Satisfactory) Questionable 2.0 < |Z| < 3.0 (Questionable) Unsatisfactory |Z| ≥ 3.0 (Unsatisfactory) Report Generate ILC Report Satisfactory->Report Questionable->Report Unsatisfactory->Report

Caption: Statistical evaluation process based on ISO 13528.

Conclusion

A well-designed and executed inter-laboratory comparison is indispensable for ensuring the quality and reliability of analytical data for this compound. Both GC-MS and GC-SCD are powerful techniques for this analysis, with the choice depending on the specific requirements for selectivity, sensitivity, and structural confirmation. By following a structured approach to ILC design, execution, and statistical evaluation as outlined in this guide, participating laboratories can gain valuable insights into their performance, identify areas for improvement, and contribute to a higher standard of analytical excellence in the industry. Laboratories receiving a questionable or unsatisfactory performance signal should conduct a thorough root cause analysis and implement appropriate corrective actions.

References

  • Hübschmann, H.-J. (2021). Handbook of GC-MS: Fundamentals and Applications (4th ed.). Wiley-VCH.[9]

  • Benner, R. L., & Stedman, D. H. (1989). Analysis of Sulfur Compounds by Capillary Column Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Chromatographic Science, 27(8), 444–448.[12]

  • Ashe, J. (2019, May 3). Chemiluminescence Detectors in Gas Chromatography. American Laboratory.[1]

  • ISO 13528:2022, Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1][6][9]

  • Liu, W., Morales, M., & Daniels, T. F. (n.d.). Sulfur Chemiluminescence Detectors for Gas Chromatography. Agilent Technologies.[2]

  • Karasek, F. W., & Clement, R. E. (1988). Basic Gas Chromatography–Mass Spectrometry: Principles & Techniques. Elsevier.[3]

  • Hübschmann, H.-J. (2015). Handbook of GC/MS. Wiley-VCH.[6]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.[16]

  • Karasek, F. W., & Clement, R. E. (2012). Basic Gas Chromatography-Mass Spectrometry: Principles and Techniques. Springer Netherlands.[10]

  • Agilent Technologies. (2015). Analysis of Sulfur Compounds According to ASTM D5623. Publication number 5991-6199EN.[8][15]

  • Sykes, M. (2022, November 7). Mass Spectrometry in Trace Organic Analysis. Lab Manager.[17]

  • Xylem Analytics. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623.[18]

  • Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Application Notebook.[10][13]

  • Tufi, J. E., et al. (2018). Development of a quantitative screen for 1550 chemicals with GC-MS. Analytical and Bioanalytical Chemistry, 410(13), 3145–3155.[11]

  • Qingdao Scienoc Chemical Co., Ltd. (n.d.). This compound.[5]

  • ALS. (2022, October 31). Enviromail 41 Canada - Maximizing Data Quality for Analysis of Sulfide and H₂S in Water.[19]

  • Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A, 1000(1-2), 181–197.[4]

  • U.S. Environmental Protection Agency. (n.d.). Method 9031: Extractable Sulfides. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Japan Institute for Forensic Toxicology. (2022). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Journal of Forensic Toxicology, 40(2), 336-344.
  • Thermo Fisher Scientific. (n.d.). Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membra. AN003378.[18]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Publication number 5994-5853EN.[14]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in Commercial Diisopentyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. Diisopentyl sulfide, a versatile solvent and synthetic intermediate, is no exception. Trace impurities can have a significant impact on reaction kinetics, product yield, and in the pharmaceutical context, the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of common impurities in commercial this compound, complete with supporting experimental data and protocols.

The Importance of Impurity Profiling in this compound

Impurities in commercial this compound can originate from several sources, including the manufacturing process, degradation upon storage, or interaction with the container.[1] A thorough understanding of the impurity profile is critical for quality control and to ensure the suitability of the material for its intended application. The most common impurities to consider are:

  • Residual Starting Materials: Depending on the synthetic route, this could include isopentyl alcohol or isopentyl mercaptan.

  • Reaction Byproducts: Such as diisopentyl disulfide, which can form from the oxidation of isopentyl mercaptan.

  • Oxidation Products: this compound can oxidize to form diisopentyl sulfoxide and, under more stringent conditions, diisopentyl sulfone.[2]

This guide will focus on the analytical techniques best suited for the detection and quantification of these potential impurities.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity analysis is dictated by the physicochemical properties of the impurities, the required sensitivity, and the available instrumentation. Here, we compare the most effective methods for analyzing impurities in this compound.

Parameter Gas Chromatography - Flame Ionization Detection (GC-FID) Gas Chromatography - Sulfur Chemiluminescence Detection (GC-SCD) High-Performance Liquid Chromatography - UV Detection (HPLC-UV) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a hydrogen flame.[3]Separation by GC followed by detection based on the chemiluminescent reaction of sulfur compounds in an ozone-rich atmosphere.[4]Separation based on partitioning between a mobile and stationary phase, followed by detection based on UV absorbance.[5]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative data.[6]Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[7]
Applicable Impurities Volatile impurities such as residual isopentyl alcohol.All sulfur-containing impurities (disulfide, sulfoxide, sulfone). Highly selective for sulfur.[8]Non-volatile or less volatile impurities, particularly those with a UV chromophore (e.g., sulfoxide and sulfone).[9]All proton-containing impurities. Excellent for structural elucidation and quantification (qNMR).Can be coupled with GC or HPLC to identify and quantify all types of impurities. Provides molecular weight and structural information.
Linearity (R²) > 0.99> 0.99> 0.99Not applicable in the same way, but signal intensity is directly proportional to molar concentration.[10]> 0.99 (when used with a chromatographic inlet)
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%99 - 101% (with internal standard)95 - 105%
Limit of Quantitation (LOQ) Low ppm rangeLow ppb to high ppt range for sulfur compounds.[8]ng/mL to µg/mL range (highly dependent on the chromophore)~0.1% for routine qNMR, lower with specialized techniques.[6]pg to fg range (depending on the ionization technique and mass analyzer)
Advantages Robust, reliable, and widely available. Excellent for quantifying volatile organic compounds.Extremely sensitive and selective for sulfur compounds, reducing matrix interference.[4]Well-suited for non-volatile and thermally labile compounds. A wide variety of stationary and mobile phases are available.Provides unambiguous structural information. qNMR is a primary ratio method that does not always require a reference standard for the analyte.[11]High sensitivity and specificity. Provides molecular weight and fragmentation data for structural elucidation.[7]
Limitations Not suitable for non-volatile or thermally labile impurities. FID is not selective.Only detects sulfur-containing compounds. Higher initial instrument cost compared to FID.This compound and some of its impurities lack a strong UV chromophore, may require derivatization.[12]Lower sensitivity compared to chromatographic methods. Higher instrument cost and requires specialized expertise.Typically requires coupling with a separation technique (GC or HPLC) for complex mixtures.

Visualizing the Analytical Workflow

The selection of an appropriate analytical technique is a critical first step in the quantitative analysis of impurities. The following diagram illustrates a general workflow for this process.

Analytical Workflow for Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Technique Selection cluster_2 Data Analysis and Quantification Sample Sample Dilution Dilution Sample->Dilution Derivatization Derivatization Dilution->Derivatization If necessary GC_FID GC-FID GC_SCD GC-SCD HPLC_UV HPLC-UV NMR NMR GC_MS GC-MS Peak_Integration Peak Integration/Signal Intensity Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of Impurities Calibration_Curve->Quantification GC Analysis Workflow Start Start Prepare_Standards Prepare Calibration Standards Start->Prepare_Standards Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Inject_Standards Inject Standards into GC Prepare_Standards->Inject_Standards Inject_Sample Inject Sample into GC Prepare_Sample->Inject_Sample GC_Setup Set Up GC Method (Temperatures, Flow Rate, etc.) GC_Setup->Inject_Standards GC_Setup->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Standards->Acquire_Data Inject_Sample->Acquire_Data Analyze_Data Analyze Data (Peak Integration, Calibration) Acquire_Data->Analyze_Data Report_Results Report Impurity Levels Analyze_Data->Report_Results End End Report_Results->End

Sources

A Comparative Guide to Diisopentyl Sulfide and Industry-Standard Extractants for Palladium Recovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of precious metal recovery and purification, particularly for palladium, the choice of extractant is a critical determinant of efficiency, selectivity, and economic viability. This guide provides an in-depth technical comparison of Diisopentyl sulfide (DIS) against established industry-standard extractants. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to empower researchers and professionals in making informed decisions for their specific applications.

The Critical Role of Solvent Extraction in Palladium Recovery

Palladium is an indispensable element in various high-technology sectors, including automotive catalysis, electronics, and pharmaceuticals.[1] The increasing demand and limited natural supply of palladium necessitate efficient recycling and recovery from secondary sources, such as spent catalysts and electronic waste. Solvent extraction, a hydrometallurgical technique, has emerged as a highly effective method for the selective separation and purification of palladium from complex matrices.[1]

The fundamental principle of solvent extraction lies in the differential partitioning of a target metal ion between two immiscible liquid phases: an aqueous phase containing the metal and an organic phase comprising an extractant dissolved in a suitable diluent. The extractant selectively forms a complex with the metal ion, facilitating its transfer into the organic phase. Subsequent stripping of the metal from the organic phase into a new aqueous solution allows for its concentration and purification.

Mechanism of Palladium Extraction with Sulfide-Based Extractants

Dialkyl sulfides, including this compound, are neutral extractants that operate via a solvation mechanism. In acidic chloride media, palladium typically exists as the tetrachloropalladate(II) anion, [PdCl₄]²⁻. The sulfur atom in the dialkyl sulfide molecule, possessing a lone pair of electrons, acts as a Lewis base and coordinates with the palladium center, forming a neutral, organophilic complex. This complex is readily extracted into the organic phase. The general extraction equilibrium can be represented as:

[PdCl₄]²⁻(aq) + 2R₂S(org) ⇌ + 2Cl⁻(aq)

The efficiency of this extraction is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, the organic-to-aqueous phase ratio, and the contact time.

Comparative Analysis of this compound and Industry-Standard Extractants

The selection of an appropriate extractant is a multifaceted decision that requires a thorough evaluation of various performance metrics. This section provides a comparative overview of this compound against other commercially significant extractants for palladium.

Extractant Profiles
  • This compound (DIS): A branched-chain dialkyl sulfide, DIS has demonstrated high efficiency for palladium extraction.[1] Its branched structure can offer advantages in terms of solubility and phase disengagement.

  • Di-n-hexyl Sulfide (DHS) & Di-n-octyl Sulfide (DOS): These are straight-chain dialkyl sulfides that are considered industry standards for palladium recovery.[1] They are known for their high selectivity for palladium.

  • Cyanex 301: The active component of this commercial extractant is bis(2,4,4-trimethylpentyl)dithiophosphinic acid. It is a highly powerful extractant for palladium, forming strong complexes.[2][3]

  • LIX® 84-I: This is a β-hydroxyoxime-based extractant (2-hydroxy-5-nonylacetophenone oxime). While primarily used for copper extraction, it is also effective for palladium, particularly in separating it from platinum.[4][5]

  • Alamine 336: A tertiary amine-based extractant, Alamine 336 is effective for the extraction of anionic metal complexes, including [PdCl₄]²⁻.[5][6]

Performance Metrics: A Tabular Comparison

The following table summarizes the key performance indicators for this compound and the selected industry-standard extractants based on available literature.

Performance Metric This compound (DIS) Di-n-hexyl/Di-n-octyl Sulfide (DHS/DOS) Cyanex 301 LIX® 84-I Alamine 336
Extraction Efficiency for Pd(II) >99% in 0.1 M HCl[1][7]High, comparable to DIS>99% over a wide HCl range[2][8]>99% under optimal conditions[5][9]>98%[9]
Selectivity over Pt(IV) GoodGoodGood, can selectively extract Pd over Pt[2]Good, often used for Pd/Pt separation[4]Lower, tends to co-extract Pt
Extraction Kinetics Equilibrium reached in ~15 minutes[1]Generally slower than DISRapid, equilibrium in < 60 seconds[8]Slow, can take over 60 minutes[10]Rapid
Stripping Efficiency >96% with 1% ammonia solution[1]Requires strong stripping agentsDifficult, requires complexing agents like thiourea[2][3]Can be stripped with 6 M HCl or thiourea solutions[4][5]Stripping of Pd can be selective from co-extracted Pt[6]
Optimal Acidity Low acidity (e.g., 0.1 M HCl)[1]Effective in acidic chloride mediaWide range of HCl concentrations[2]Effective in both low and high HCl concentrationsEffective in acidic chloride media

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for evaluating the performance of these extractants.

General Solvent Extraction Procedure

This protocol provides a framework for a single-stage batch extraction experiment.

Solvent_Extraction_Workflow A Aqueous Phase Preparation: - Dissolve PdCl₂ in HCl to desired concentration. - Add other metal ions for selectivity studies. C Liquid-Liquid Extraction: - Combine aqueous and organic phases in a separatory funnel at a defined O/A ratio. - Shake vigorously for a specified contact time. A->C B Organic Phase Preparation: - Dissolve extractant (e.g., DIS) in a diluent (e.g., kerosene) to the desired concentration. B->C D Phase Separation: - Allow the phases to disengage. C->D E Aqueous Phase Analysis: - Separate the aqueous phase. - Analyze for metal concentrations using ICP-OES or AAS. D->E F Organic Phase Analysis (by mass balance): - Calculate the metal concentration in the organic phase. E->F

Caption: General workflow for a solvent extraction experiment.

Step-by-Step Protocol:

  • Aqueous Phase Preparation:

    • Prepare a stock solution of palladium(II) by dissolving a known weight of PdCl₂ in a specific concentration of hydrochloric acid (e.g., 0.1 M HCl).

    • For selectivity studies, introduce other metal ions of interest (e.g., Pt(IV), Fe(III), Ni(II)) at known concentrations to the aqueous phase.

  • Organic Phase Preparation:

    • Prepare the organic phase by dissolving the chosen extractant (this compound, Cyanex 301, etc.) in a suitable water-immiscible diluent, such as kerosene, to the desired concentration (e.g., 0.01 M).

  • Extraction:

    • In a separatory funnel, combine a specific volume of the aqueous phase and the organic phase to achieve the desired organic-to-aqueous (O/A) phase ratio (e.g., 1:1).

    • Shake the funnel vigorously for a predetermined contact time (e.g., 15 minutes for DIS, or as optimized for other extractants) to ensure thorough mixing and mass transfer.

  • Phase Separation:

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis:

    • Carefully separate the aqueous phase.

    • Determine the concentration of palladium and other metals in the aqueous phase using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

    • Calculate the concentration of metals in the organic phase by mass balance.

    • The extraction efficiency (%E) can be calculated using the formula: %E = [(C_initial_aq - C_final_aq) / C_initial_aq] * 100

Stripping Protocol

This protocol outlines the procedure for recovering the extracted metal from the loaded organic phase.

Stripping_Workflow A Loaded Organic Phase: - Organic phase from the extraction step containing the metal-extractant complex. C Stripping: - Combine the loaded organic phase and the stripping solution in a separatory funnel. - Shake for a specified time. A->C B Stripping Solution Preparation: - Prepare the appropriate stripping agent (e.g., ammonia solution for DIS, thiourea for Cyanex 301). B->C D Phase Separation: - Allow the phases to separate. C->D E Aqueous Strip Solution Analysis: - Analyze the aqueous phase for the concentration of the recovered metal. D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diisopentyl Sulfide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and chemical innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, in-depth protocol for the proper disposal of diisopentyl sulfide, a common laboratory reagent. By understanding the chemical properties and potential hazards of this compound, we can implement disposal procedures that ensure the safety of our personnel and the protection of our environment. This document is structured to provide not only procedural steps but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Understanding the Hazards: Why Proper Disposal is Critical

This compound ((C₅H₁₁)₂S) is a flammable liquid with a characteristic sulfide odor. While not as acutely toxic as some other sulfur compounds, its flammability and potential for environmental harm necessitate careful handling and disposal.[1] Improper disposal, such as pouring it down the drain, can lead to several adverse consequences:

  • Fire Hazard: Vapors are flammable and can travel to an ignition source, causing a flashback fire.[2]

  • Environmental Toxicity: While specific data on this compound is limited, organic sulfides can be harmful to aquatic life.

  • Infrastructure Damage: Sulfides can contribute to the corrosion of plumbing systems.

Therefore, treating this compound as a hazardous waste is the first and most crucial step in its proper management.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles.

  • Ventilation: All handling of this compound, including transfer to a waste container, must be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors.

  • Ignition Sources: Ensure that the work area is free from all potential ignition sources, such as open flames, hot plates, and spark-producing equipment. Use only intrinsically safe or explosion-proof equipment when handling larger quantities.[1][2]

Table 1: Key Properties of this compound
PropertyValueSource
CAS Number 544-02-5[3]
Molecular Formula C₁₀H₂₂S[3]
Boiling Point 49 °C at 0.1 mm Hg[3]
Density 0.834 g/mL at 25 °C[3]
Flash Point 183 °F (83.9 °C)[3]

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound from a laboratory setting. The choice of pathway depends on the quantity of waste, the frequency of generation, and your institution's specific hazardous waste management policies.

DisposalDecision start This compound Waste Generated decision Small Quantity (<100 mL) & Sporadic Generation? start->decision pretreatment Option B: Chemical Pre-treatment (Oxidation) decision->pretreatment Yes direct_disposal Option A: Direct Disposal via EHS decision->direct_disposal No oxidize Perform Oxidation to Sulfoxide/ Sulfone in Fume Hood pretreatment->oxidize collect_waste Collect in Designated Hazardous Waste Container direct_disposal->collect_waste contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) collect_waste->contact_ehs dispose_oxidized Dispose of Treated Waste as per EHS Guidance oxidize->dispose_oxidized

Caption: Decision workflow for this compound disposal.

Option A: Direct Disposal of Untreated this compound

This is the most common and recommended method for the majority of laboratory settings. It involves collecting the waste in a designated container for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]

Step-by-Step Protocol for Direct Disposal:
  • Container Selection:

    • Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is suitable.

    • If possible, use the original product container, ensuring it is in good condition.[6]

    • The container must be clearly labeled as "Hazardous Waste."[6]

  • Labeling:

    • The hazardous waste label must include the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration or percentage if it is in a mixture.

      • The date on which the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Waste Collection and Storage:

    • Add the waste this compound to the labeled container inside a chemical fume hood.

    • Keep the container securely closed at all times, except when adding waste.[6]

    • Store the waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool location, away from heat and ignition sources.

    • Ensure the waste container is stored in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Arranging for Disposal:

    • Once the container is full or has been in storage for a period defined by your institutional policy (typically 6-12 months), contact your EHS office to schedule a pickup.

    • Provide them with an accurate inventory of the waste container's contents.

Option B: Chemical Pre-treatment for Small Quantities

For very small quantities of this compound, chemical oxidation can be employed to convert it into the corresponding sulfoxide or sulfone. These oxidized forms are generally less volatile, less odorous, and may be considered less hazardous, although the final reaction mixture must still be disposed of as chemical waste. This procedure should only be performed by trained personnel with a thorough understanding of the reaction.

Causality: The oxidation of a sulfide to a sulfoxide and then to a sulfone involves the formation of new carbon-oxygen bonds at the sulfur atom.[7] This is typically achieved using an oxidizing agent like hydrogen peroxide. The resulting sulfoxides and sulfones have higher boiling points and lower vapor pressures than the parent sulfide, reducing the flammability hazard and odor.

Experimental Protocol: Oxidation of this compound

WARNING: This reaction is exothermic and should be performed with caution in a chemical fume hood.

  • Preparation:

    • For every 1 mL of this compound, prepare a solution of 4 mL of glacial acetic acid.

    • Have a container of 30% hydrogen peroxide ready.

    • Prepare an ice bath to cool the reaction vessel if needed.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add the this compound and the glacial acetic acid.

    • Place the flask in the ice bath and begin stirring.

  • Oxidation:

    • Slowly add 30% hydrogen peroxide dropwise to the stirring solution. A typical molar ratio is 2-4 moles of hydrogen peroxide for every mole of sulfide.[8]

    • Monitor the temperature of the reaction mixture. If it begins to rise significantly, slow the addition of the hydrogen peroxide.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary, but it is often complete within a few hours.[8]

  • Work-up and Disposal:

    • Once the reaction is complete (as determined by an appropriate analytical method such as thin-layer chromatography, if necessary), the resulting solution must be neutralized.

    • Slowly and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas.

    • The final neutralized solution should be collected in a designated hazardous waste container, clearly labeled with all its components (e.g., "Diisopentyl Sulfoxide/Sulfone, Sodium Acetate, Water"), and disposed of through your EHS department.

Sources

Navigating the Unseen Shield: A Comprehensive Guide to Personal Protective Equipment for Handling Diisopentyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—a deep understanding of chemical safety is not just a prerequisite, it is the bedrock of innovation. This guide, moving beyond mere compliance, offers a detailed operational and safety blueprint for handling Diisopentyl sulfide. Here, we dissect the causality behind each procedural step, fostering a culture of intrinsic safety and empowering you to work with confidence and precision.

This compound (CAS No. 544-02-5), a combustible liquid with a characteristically unpleasant odor, demands meticulous handling to mitigate risks.[1] While it may not be classified as acutely toxic, the potential for skin and eye irritation, coupled with its flammability, necessitates a robust personal protective equipment (PPE) strategy. This document serves as your trusted resource for establishing a self-validating system of protection when working with this compound.

Deconstructing the Hazard: A Profile of this compound

Before donning any PPE, a thorough understanding of the substance's properties is paramount. This foundational knowledge informs every subsequent safety decision.

PropertyValueSource
CAS Number 544-02-5[2]
Molecular Formula C10H22S[3][4]
Molecular Weight 174.35 g/mol [2][5]
Appearance Clear, colorless liquid[1]
Odor Unpleasant[1]
Flash Point 84 °C (183 °F)[2]
Density 0.834 g/mL at 25 °C[2]
GHS Classification Combustible liquid (Category 4)[1]
Incompatibilities Strong oxidizing agents[6]
Hazardous Decomposition Products Under normal use conditions, none are expected. Combustion may produce carbon oxides and sulfur oxides.[6]

The Last Line of Defense: Selecting and Utilizing Your PPE

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific task and potential for exposure.

Hand Protection: The Critical Barrier

Recommended Glove Materials:

  • Nitrile Rubber: Nitrile gloves offer good resistance to a wide range of chemicals, including many organic solvents. They are a suitable choice for incidental contact and general laboratory work with this compound.

  • Butyl Rubber: For prolonged contact or in situations with a higher risk of splash, butyl rubber gloves provide excellent protection against a variety of organic compounds.

It is crucial to visually inspect gloves for any signs of degradation or perforation before each use. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation data if available.

Eye and Face Protection: Shielding Your Vision

The eyes are particularly vulnerable to chemical splashes.

  • Safety Glasses with Side Shields: For handling small quantities of this compound in a well-ventilated area, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When transferring larger volumes or when there is a greater risk of splashing, chemical splash goggles that form a seal around the eyes are essential.

  • Face Shield: In conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face, particularly during procedures with a high potential for splashing or aerosol generation.

Protective Clothing: Guarding Against Contamination
  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times when handling this compound. Ensure the coat is fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: A Considered Approach

Given that this compound is a volatile organic compound (VOC) with an unpleasant odor, respiratory protection may be necessary in certain situations.[1]

  • Engineering Controls as the Primary Defense: The first line of defense against inhalation exposure is always effective engineering controls, such as a certified chemical fume hood. All work with this compound should ideally be conducted within a fume hood.

  • When Respirators Are Necessary: In the event of a spill outside of a fume hood, or in situations where adequate ventilation cannot be guaranteed, respiratory protection is required. A half-mask or full-facepiece respirator with organic vapor (OV) cartridges is the appropriate choice. The specific cartridge type should be selected based on a thorough risk assessment and in accordance with your institution's respiratory protection program.

Operational Blueprint: From Benchtop to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_transfer Transfer this compound prep_materials->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate disposal_label Label Waste Container cleanup_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_request Request Waste Pickup disposal_store->disposal_request

Figure 1. A procedural workflow for the safe handling of this compound.

Step-by-Step Protocol for Safe Handling
  • Preparation:

    • Don PPE: Before entering the laboratory, don the appropriate PPE as outlined above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary chemicals, equipment, and waste containers within the fume hood.

  • Handling:

    • Transfer: When transferring this compound, use a funnel to minimize the risk of spills.

    • Experimentation: Conduct all experimental procedures within the fume hood. Keep containers of this compound closed when not in use.

  • Cleanup and Decontamination:

    • Decontaminate: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.

    • Segregate Waste: Separate waste streams. Contaminated solids (e.g., gloves, absorbent materials) should be placed in a designated solid waste container, while liquid waste should be collected in a separate, clearly labeled container.

Emergency Preparedness: Responding to Spills and Exposures

Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is crucial.

Spill Response
  • Minor Spills (inside a fume hood):

    • Alert nearby personnel.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Using non-sparking tools, collect the absorbent material and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and prevent re-entry.

    • Only trained emergency personnel should handle major spills.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

The Final Step: Responsible Disposal

Proper waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible").

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Never dispose of this compound down the drain.[6] Small quantities of sulfides can be destroyed by oxidation with sodium hypochlorite to a sulfonic acid.[5] However, this should only be performed by trained personnel following a validated standard operating procedure.

By integrating these principles and protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.